Dimethyl ethylphosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dimethoxyphosphorylethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-4-8(5,6-2)7-3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQMSHVVGOSZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023351 | |
| Record name | Dimethyl ethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6163-75-3 | |
| Record name | Dimethyl ethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl ethylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Dimethyl Ethylphosphonate via the Michaelis–Arbuzov Reaction
For Researchers, Scientists, and Drug Development Professionals
The Michaelis-Arbuzov reaction stands as a cornerstone in organophosphorus chemistry, providing a robust and versatile method for the formation of carbon-phosphorus (C-P) bonds.[1] First reported by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction is pivotal for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides.[2][3][4] This guide offers an in-depth exploration of the synthesis of dimethyl ethylphosphonate, a representative dialkyl alkylphosphonate, through the classic Michaelis-Arbuzov reaction. It covers the underlying mechanism, detailed experimental protocols, and key factors influencing the reaction's efficiency and yield.
The Michaelis–Arbuzov Reaction: Core Principles
The Michaelis-Arbuzov reaction, also known as the Arbuzov rearrangement, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate.[5] This transformation converts a trivalent phosphorus compound into a pentavalent one.[2] The general scheme involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction is highly versatile and is a fundamental tool for creating the P-C bond found in many biologically active compounds and industrial chemicals.[2]
Reaction Mechanism
The synthesis of this compound via the Michaelis-Arbuzov reaction proceeds through a two-step S(_N)2 mechanism.
-
Formation of a Phosphonium (B103445) Intermediate: The reaction is initiated by the nucleophilic attack of the phosphorus atom of trimethyl phosphite on the electrophilic carbon of an ethyl halide (e.g., ethyl iodide). This first S(_N)2 reaction results in the formation of a quasi-phosphonium salt intermediate.[2][3][6]
-
Dealkylation of the Intermediate: The displaced halide ion then acts as a nucleophile in a second S(_N)2 reaction. It attacks one of the methyl groups on the phosphonium intermediate, leading to the formation of the final product, this compound, and a methyl halide byproduct.[4]
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Experimental Protocols
While specific protocols for this compound are less common in literature than its diethyl analogue, the following procedures are adapted from established methods for similar Michaelis-Arbuzov reactions.
This method represents the traditional, uncatalyzed approach to the Michaelis-Arbuzov reaction.
Materials:
-
Trimethyl phosphite
-
Ethyl iodide (or ethyl bromide)
-
Round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add trimethyl phosphite (1.0 eq).
-
Slowly add ethyl iodide (1.0 eq). The reaction is exothermic, and the rate of addition should be controlled to maintain a steady temperature.
-
Heat the reaction mixture to reflux (typically 120-160°C).[5]
-
Monitor the reaction progress using ³¹P NMR spectroscopy. The disappearance of the trimethyl phosphite signal (around +140 ppm) and the appearance of the this compound signal will indicate reaction completion. The reaction is generally complete within 2-4 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to remove the methyl iodide byproduct and any unreacted starting materials.
This protocol employs a Lewis acid to facilitate the reaction under milder conditions.
Materials:
-
Trimethyl phosphite
-
Ethyl bromide
-
Zinc iodide (ZnI₂) or another suitable Lewis acid
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve ethyl bromide (1.0 mmol) in dichloromethane (5 mL).
-
Add trimethyl phosphite (1.2 mmol) to the solution.
-
Add zinc iodide (0.2 mmol) to the reaction mixture at room temperature.[1]
-
Stir the mixture at room temperature and monitor its progress by TLC or ³¹P NMR. The reaction is often complete within 1-2 hours.[1]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: General experimental workflow for thermal synthesis.
Quantitative Data and Reaction Parameters
The efficiency of the Michaelis-Arbuzov reaction is influenced by several factors, including the choice of reactants, temperature, and the use of catalysts. The following table summarizes data from related syntheses.
| Entry | Phosphite | Alkyl Halide | Catalyst (wt%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Triethyl Phosphite | Ethyl Iodide | 2.5 | 178-180 | 5-10 | ~97-99 | US5473093A[7] |
| 2 | Trimethyl Phosphite | Methyl p-toluenesulfonate | - | 170-180 | 2 | 96 | CN111377967A[8][9] |
| 3 | Triethyl Phosphite | Benzyl Bromide | None | 150-160 | 2-4 | - | Benchchem[5] |
| 4 | Triethyl Phosphite | Benzyl Bromide | ZnBr₂ (20 mol%) | Room Temp. | 1 | - | Benchchem[5] |
Note: The data in Entry 1 pertains to the synthesis of diethyl ethylphosphonate but provides a relevant benchmark for reaction conditions.
Factors Influencing the Michaelis–Arbuzov Reaction
-
Alkyl Halide Reactivity : The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[3] Primary alkyl halides are generally preferred as secondary and tertiary halides can lead to elimination side reactions.[3][6]
-
Phosphorus Reactant : The nucleophilicity of the trialkyl phosphite is crucial. Electron-donating groups on the phosphite can accelerate the reaction, while electron-withdrawing groups can slow it down.[1][3]
-
Temperature : Classical Arbuzov reactions often require high temperatures to proceed at a reasonable rate.[7] However, high temperatures can also promote side reactions. The exothermic nature of the reaction requires careful temperature control, especially on an industrial scale, to prevent runaway reactions.[7]
-
Catalysis : Lewis acids can be used to catalyze the reaction, allowing for milder conditions and often improving yields.[10]
Conclusion
The Michaelis-Arbuzov reaction is a powerful and reliable method for synthesizing dialkyl alkylphosphonates such as this compound. By understanding the reaction mechanism and carefully controlling key parameters like temperature and reactant choice, researchers can achieve high yields of the desired product. The adaptability of the reaction, including the use of catalysts to enable milder conditions, ensures its continued relevance in both academic research and industrial applications, particularly in the development of novel pharmaceuticals and agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 8. Dimethyl methylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 9. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]
- 10. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
Unraveling the Thermal Degradation of Dimethyl Ethylphosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathways of Dimethyl ethylphosphonate (DMEP), a subject of significant interest in fields ranging from chemical warfare agent degradation to flame retardant development. Due to a scarcity of direct experimental and computational studies on DMEP, this guide leverages the extensive research conducted on its close structural analogs, primarily Diethyl methylphosphonate (B1257008) (DEMP) and Dimethyl methylphosphonate (DMMP). The decomposition mechanisms, products, and kinetics are detailed, providing a robust framework for understanding the thermal behavior of DMEP.
Core Decomposition Pathways
The thermal decomposition of dialkyl alkylphosphonates, including DMEP, is primarily governed by two competing mechanisms: unimolecular elimination and radical-initiated reactions. The dominant pathway is highly dependent on temperature and the presence of other reactive species.
1.1. Unimolecular Elimination
At elevated temperatures in an inert atmosphere, the principal decomposition route for compounds like DMEP is unimolecular elimination, which can proceed through either a six-membered or a four-membered transition state.
-
Six-Membered Transition State (Ester Pyrolysis): This is the most common pathway for phosphonates with at least one β-hydrogen on the alkoxy group. For DMEP, this would involve the transfer of a hydrogen atom from the ethyl group of the ethoxy moiety to the phosphoryl oxygen, leading to the formation of ethylene (B1197577) and a corresponding phosphonic acid.
-
Four-Membered Transition State: This pathway involves the cleavage of the P-O and C-O bonds, leading to the formation of an alkene and a metaphosphoric acid derivative. This route is generally less favored than the six-membered transition state mechanism.
1.2. Radical-Initiated Decomposition
In the presence of radicals or at very high temperatures, C-O, P-O, and P-C bond homolysis can occur, initiating a cascade of radical reactions. This leads to a more complex mixture of smaller decomposition products.
The following diagram illustrates the proposed primary unimolecular decomposition pathways for this compound.
Experimental Protocols for Studying Thermal Decomposition
The investigation of DMEP's thermal decomposition can be effectively carried out using a combination of analytical techniques that have been successfully applied to its analogs.
2.1. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This is a powerful technique for identifying the primary decomposition products.
-
Methodology: A small, precise amount of DMEP is introduced into a pyrolysis unit, which is rapidly heated to a set temperature (typically in the range of 400-900 °C). The resulting volatile and semi-volatile products are then swept into a gas chromatograph (GC) for separation, followed by detection and identification using a mass spectrometer (MS).
-
Sample Preparation: DMEP is typically used as received. For quantitative analysis, a known concentration in a suitable solvent can be prepared.
-
Instrumentation: A pyrolysis unit coupled to a GC-MS system is required. The GC is typically equipped with a capillary column suitable for separating polar and non-polar compounds.
-
Data Analysis: The mass spectra of the separated components are compared with spectral libraries (e.g., NIST) for identification.
2.2. Thermogravimetric Analysis (TGA) Coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)
TGA provides quantitative information about the mass loss of a sample as a function of temperature, while the evolved gases are simultaneously analyzed by FTIR to identify the functional groups of the decomposition products.
-
Methodology: A small sample of DMEP is placed in a TGA pan and heated at a controlled rate in a specific atmosphere (e.g., nitrogen for pyrolysis, air for oxidative decomposition). The mass of the sample is continuously monitored. The gases evolved from the sample are transferred via a heated transfer line to an FTIR gas cell for analysis.
-
Sample Preparation: A few milligrams of liquid DMEP are placed in an alumina (B75360) or platinum crucible.
-
Instrumentation: A thermogravimetric analyzer coupled to an FTIR spectrometer with a heated gas cell and transfer line.
-
Data Analysis: The TGA curve provides information on the decomposition temperature ranges and mass loss percentages. The FTIR spectra of the evolved gases at different temperatures allow for the identification of gaseous products like alkenes, alcohols, CO, and CO2.
The following diagram illustrates a typical experimental workflow for TGA-FTIR analysis.
Quantitative Data from Analog Studies
| Compound | Decomposition Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Primary Products | Experimental Technique | Reference |
| Diethyl methylphosphonate (DEMP) | 529 - 634 | 247.7 | 2.9 x 10¹⁶ | Ethene, Ethanol, Ethyl methylphosphonate, Methylphosphonic acid | Flow Reactor with FTIR and GC/MS | Zegers, E. J. P., & Fisher, E. M. (1998)[1] |
| Di-isopropyl methylphosphonate (DIMP) | Not Specified | Not Specified | Not Specified | Propene, Isopropanol, Isopropyl methylphosphonate, Methylphosphonic acid | Not Specified | Glaude, P. A., et al. (2000)[2] |
| Dimethyl methylphosphonate (DMMP) | ~200 - 400 | ~150 - 200 | Not Specified | Methanol, Dimethyl ether, Methylphosphonic acid, CO, CO₂, POx | Catalytic Decomposition Studies | Various |
Conclusion
The thermal decomposition of this compound is expected to proceed through well-established pathways for dialkyl alkylphosphonates, primarily unimolecular elimination to yield smaller, more stable molecules. The experimental protocols and quantitative data from closely related analogs provide a strong foundation for researchers and scientists to design and interpret studies on DMEP. Further direct experimental and computational investigations are warranted to precisely elucidate the specific kinetic and thermodynamic parameters governing the thermal degradation of DMEP, which will be invaluable for its applications in various industrial and defense-related fields.
References
Hydrolysis of Dimethyl Ethylphosphonate: A Technical Guide to Kinetics and Mechanisms
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis kinetics and mechanisms of phosphonate (B1237965) esters, with a specific focus on dimethyl ethylphosphonate (DMEP). Due to a scarcity of publicly available data specifically for this compound, this document leverages extensive research on the closely related compound, dimethyl methylphosphonate (B1257008) (DMMP), as a surrogate to elucidate the expected reactivity and mechanistic pathways of DMEP. The principles governing the hydrolysis of phosphonate esters are generally applicable, and the data for DMMP serves as a robust model for understanding the behavior of DMEP in aqueous environments.
Introduction to Phosphonate Ester Hydrolysis
Phosphonate esters are a class of organophosphorus compounds characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. Their hydrolysis, the cleavage of the P-O-C ester bond by water, is a fundamental reaction of significant interest in various fields, including the environmental fate of pesticides, the degradation of chemical warfare agents, and the design of prodrugs in pharmaceutical development. The rate of hydrolysis is highly dependent on factors such as pH, temperature, and the presence of catalysts.
The hydrolysis of dialkyl phosphonates like DMEP proceeds in two consecutive steps, with the first hydrolysis yielding the monoester and the second yielding the phosphonic acid.
Hydrolysis Kinetics
The hydrolysis of phosphonate esters typically follows pseudo-first-order kinetics under constant pH conditions. The rate of reaction can be influenced by acid, neutral, and base-catalyzed pathways.
pH-Rate Profile
Table 1: Hydrolysis Half-life of Dimethyl Phosphonate at Various pH Values
| pH | Half-life |
| 4 | ~470 hours |
| 7 | ~3 hours |
| 9 | < 0.3 hours |
Data for Dimethyl Phosphonate, used as a surrogate for this compound.[1]
Temperature Dependence and Activation Energy
The rate of hydrolysis increases with temperature. Studies on the hydrolysis of DMMP in hot-compressed water have determined the activation energy for the pseudo-first-order reaction to be 90.17 ± 5.68 kJ/mol, with a pre-exponential factor of 107.51 ± 0.58 s-1[2][3][4][5]. This Arrhenius relationship allows for the prediction of hydrolysis rates at different temperatures. Pressure has been observed to have no discernible effect on the hydrolysis rate in compressed liquid water[2][4][5].
Table 2: Arrhenius Parameters for the Hydrolysis of Dimethyl Methylphosphonate
| Parameter | Value |
| Activation Energy (Ea) | 90.17 ± 5.68 kJ/mol |
| Pre-exponential Factor (A) | 107.51 ± 0.58 s-1 |
Data for Dimethyl Methylphosphonate, used as a surrogate for this compound.[2][3][4][5]
Hydrolysis Mechanism
The hydrolysis of phosphonate esters can proceed through different mechanisms depending on the reaction conditions. The most common mechanisms involve nucleophilic attack of water or hydroxide (B78521) ion on the phosphorus center.
Neutral and Base-Catalyzed Hydrolysis
Under neutral and alkaline conditions, the hydrolysis of phosphonate esters is believed to proceed via a nucleophilic substitution reaction at the phosphorus center. A water molecule (neutral hydrolysis) or a hydroxide ion (base-catalyzed hydrolysis) acts as the nucleophile, attacking the electrophilic phosphorus atom. This leads to the formation of a pentacoordinate intermediate or transition state, followed by the departure of the leaving group (an alkoxide).
The base-catalyzed hydrolysis is generally much faster than the neutral hydrolysis due to the stronger nucleophilicity of the hydroxide ion.
References
Unveiling the Electronic Landscape of Dimethyl Ethylphosphonate: A Technical Guide
Introduction
Dimethyl ethylphosphonate (DMEP) is an organophosphorus compound of significant interest to researchers in materials science, and drug development, and as a simulant for chemical warfare agents. A thorough understanding of its electronic structure is paramount for predicting its reactivity, designing novel materials, and developing effective countermeasures. This technical guide provides an in-depth investigation into the electronic structure of DMEP. Due to a lack of extensive experimental and computational studies specifically on DMEP, this guide leverages the comprehensive research conducted on its close structural analog, dimethyl methylphosphonate (B1257008) (DMMP).[1][2][3][4][5][6][7] The primary difference between DMEP and DMMP is the substitution of a methyl group with an ethyl group on the phosphorus atom. This substitution is expected to introduce subtle changes in the electronic properties, which will be discussed herein. This guide will detail the experimental and computational methodologies employed in the study of DMMP and present the key findings in a clear and accessible format for researchers, scientists, and drug development professionals.
Methodologies for Electronic Structure Investigation
The investigation of the electronic structure of organophosphonates like DMMP, and by extension DMEP, relies on a synergistic combination of experimental spectroscopy and theoretical computations.
Experimental Protocol: Gas-Phase Photoelectron Spectroscopy
Gas-phase X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful techniques to probe the core and valence electronic levels of a molecule, respectively. The following protocol is based on the studies performed on DMMP.[1]
-
Sample Introduction: The gaseous sample of the organophosphonate is introduced into a high-vacuum chamber.
-
Ionization: The gas molecules are irradiated with a monochromatic X-ray source (for core levels) or a UV source (for valence levels), causing the ejection of electrons.
-
Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured using an electron energy analyzer.
-
Binding Energy Calculation: The binding energy of the electrons is then determined by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons.
-
Spectral Analysis: The resulting photoelectron spectrum, a plot of electron intensity versus binding energy, reveals the electronic shell structure of the molecule.
References
- 1. escholarship.org [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate. [escholarship.org]
- 4. Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate (Journal Article) | OSTI.GOV [osti.gov]
Adsorption Behavior of Dimethyl Ethylphosphonate on Metal Oxide Surfaces: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adsorption and decomposition behavior of dimethyl ethylphosphonate (DMEP), and its widely studied structural analog dimethyl methylphosphonate (B1257008) (DMMP), on the surfaces of various metal oxides. This information is critical for applications ranging from catalysis and environmental remediation to the development of protective materials and sensors.
Core Concepts: Adsorption and Decomposition Mechanisms
The interaction of organophosphonates like DMEP and DMMP with metal oxide surfaces is a complex process involving both physisorption and chemisorption, often leading to the decomposition of the molecule. The nature of this interaction is highly dependent on the specific metal oxide, its surface properties (such as the presence of Lewis acid sites and hydroxyl groups), and the reaction conditions, particularly temperature.
Initial Adsorption
The initial adsorption of DMMP on metal oxide surfaces like titania (TiO2), alumina (B75360) (Al2O3), and iron oxide (Fe2O3) typically occurs through the phosphoryl (P=O) group. This group acts as a Lewis base, donating electron density to Lewis acid sites (undercoordinated metal cations) on the oxide surface.[1][2] Hydrogen bonding between the phosphoryl oxygen and surface hydroxyl (-OH) groups also plays a significant role in the initial molecular adsorption, especially at lower temperatures.[1]
Decomposition Pathways
Following initial adsorption, the decomposition of DMMP is primarily initiated by the cleavage of the P-OCH3 bonds.[3] This is a common pathway observed on a variety of metal oxides, including TiO2, Al2O3, and ZrO2. The scission of this bond leads to the formation of surface-bound methoxy (B1213986) species and a methyl methylphosphonate (MMP) intermediate.[3][4]
The subsequent fate of these intermediates varies depending on the metal oxide:
-
On Alumina (Al2O3), Magnesia (MgO), and Lanthana (La2O3): The decomposition proceeds via the stepwise elimination of methoxy groups, which combine with surface protons to form methanol (B129727) that desorbs from the surface. The final surface species is typically a stable methylphosphonate, with the P-CH3 bond remaining intact at temperatures up to 300-400°C.
-
On Titania (TiO2): At temperatures above 214 K, the cleavage of P-OCH3 groups results in the formation of surface-bound methoxy species (Ti-OCH3) and the consumption of surface hydroxyl groups.[1] Further heating can lead to the formation of methanol and formaldehyde (B43269).[4]
-
On Iron Oxide (Fe2O3): Iron oxide exhibits a higher reactivity, attributed to the availability of multiple oxidation states (Fe(III)/Fe(II) redox couple). This facilitates the cleavage of the more stable P-CH3 bond at temperatures above 200°C, leading to the complete decomposition of the organophosphonate.
-
On Ceria (CeO2): Mesoporous ceria has shown high activity for DMMP decomposition even at room temperature, which is attributed to a low activation energy barrier for dissociation on the pristine CeO2 surface.[5] The reaction mechanism is believed to follow the Mars-van Krevelen model, where lattice oxygen participates in the oxidation of DMMP.[6]
-
On Zirconia (ZrO2): Sub-nanoscale zirconia clusters can induce dissociative adsorption of DMMP at room temperature, primarily through the scission of a P-OCH3 bond.[3] Temperature-programmed desorption experiments show the evolution of methanol, dimethyl ether, and formaldehyde as decomposition products at elevated temperatures.[3]
The following diagram illustrates the general adsorption and decomposition pathway of DMMP on a metal oxide surface.
Caption: General reaction pathway for DMEP/DMMP on a metal oxide surface.
Quantitative Data Summary
The following tables summarize key quantitative data related to the adsorption and decomposition of DMMP on various metal oxide surfaces. Due to the prevalence of DMMP in the literature, the data presented primarily pertains to this molecule, which serves as a close proxy for DMEP.
Table 1: Decomposition Capacity of Various Metal Oxides for DMMP
| Metal Oxide | Temperature (°C) | Decomposition Capacity (μmol/g) |
| γ-Al2O3 (commercial) | 25 | 317 |
| Al2O3-supported Fe2O3/CeO2 | 25 | >510 |
Data sourced from studies on supported cerium and iron co-impregnated oxides, indicating a significant enhancement in decomposition capacity compared to alumina alone.[2]
Table 2: Desorption and Decomposition Temperatures from TPD Studies of DMMP
| Metal Oxide | Feature | Desorption/Product Evolution Temperature (K) | Evolved Species |
| (ZrO2)3 clusters | Decomposition | ~410 | Methanol |
| (ZrO2)3 clusters | Decomposition | ~575 | Methanol |
| (ZrO2)3 clusters | Decomposition | ~560 | Dimethyl Ether |
| (ZrO2)3 clusters | Decomposition | ~620 | Formaldehyde |
| r-TiO2(110) | Molecular Desorption | 200 - 500 | DMMP |
| r-TiO2(110) | Decomposition | ~650 | Methanol, Formaldehyde |
Temperatures correspond to the peak maxima in the Temperature Programmed Desorption (TPD) spectra.[3][4]
Table 3: Kinetic and Thermodynamic Parameters for DMMP Adsorption and Decomposition
| Metal Oxide | Parameter | Value |
| ZnO (101-0) | Adsorption Energy (Pristine Surface) | 132 kJ/mol |
| ZnO (101-0) | Adsorption Energy (Hydroxylated Surface) | 65 kJ/mol |
| Mesoporous CeO2 | Activation Energy for Dissociation (Pristine Surface) | Extremely Low |
| Mesoporous CeO2 | Activation Energy for Dissociation (Hydroxylated Surface) | Significantly Higher |
Adsorption energies and activation energies are key indicators of the strength of interaction and the reactivity of the surface.[5][7]
Experimental Protocols
Detailed experimental protocols are essential for reproducible research in this field. Below are generalized, yet detailed, procedures for Temperature Programmed Desorption (TPD) and in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) experiments for studying the adsorption of DMEP/DMMP on metal oxide powders.
Temperature Programmed Desorption (TPD)
TPD is a powerful technique to study the thermodynamics and kinetics of desorption processes.[1][8][9][10]
Objective: To identify the desorption products of DMEP from a metal oxide surface and to determine the activation energy of desorption.
Apparatus:
-
High-vacuum or ultra-high-vacuum (UHV) chamber
-
Sample holder with resistive or radiative heating
-
Temperature controller with a linear ramp function
-
Quadrupole mass spectrometer (QMS) for detecting desorbed species
-
Gas dosing system with a leak valve
Procedure:
-
Sample Preparation:
-
Press the metal oxide powder into a thin wafer or mount it on a suitable sample holder (e.g., tantalum foil).
-
Install the sample in the UHV chamber.
-
Clean the sample surface by cycles of sputtering with Ar+ ions followed by annealing at high temperature to restore surface order.[1] The specific temperatures and durations will depend on the metal oxide.
-
-
Adsorption:
-
Cool the sample to the desired adsorption temperature (e.g., 170 K to 298 K).[8]
-
Introduce DMEP vapor into the chamber through a leak valve to a specific pressure and for a defined time to achieve the desired surface coverage.
-
-
Desorption:
-
Evacuate the chamber to remove gas-phase DMEP.
-
Begin heating the sample with a linear temperature ramp (e.g., 2 K/s).[8]
-
Simultaneously, record the signals for various mass-to-charge ratios (m/z) corresponding to DMEP and its potential decomposition products using the QMS.
-
-
Data Analysis:
-
Plot the QMS signal intensity for each m/z value as a function of temperature to obtain the TPD spectra.
-
The temperature at which the desorption rate is maximum (T_p) can be used to estimate the activation energy for desorption.
-
The following diagram outlines the workflow for a typical TPD experiment.
Caption: Workflow diagram for a Temperature Programmed Desorption (TPD) experiment.
In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
DRIFTS is a valuable technique for identifying the chemical nature of adsorbed species and monitoring surface reactions in real-time.[6][11][12][13][14][15][16]
Objective: To identify the vibrational modes of adsorbed DMEP and its surface decomposition products on a metal oxide powder.
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer
-
DRIFTS accessory with a reaction chamber
-
Gas handling system for controlled dosing of gases
-
Temperature controller for the reaction chamber
-
Vacuum pump
Procedure:
-
Sample Preparation:
-
Load the metal oxide powder into the sample cup of the DRIFTS cell.[12]
-
Pre-treat the sample in-situ by heating under a flow of inert gas (e.g., N2 or Ar) or a reactive gas (e.g., O2) to clean the surface of contaminants.[13] The temperature and duration will depend on the specific metal oxide.
-
Cool the sample to the desired adsorption temperature and collect a background spectrum.
-
-
Adsorption and Reaction:
-
Introduce a flow of carrier gas (e.g., N2) containing a known concentration of DMEP vapor into the DRIFTS cell.
-
Collect FTIR spectra at regular intervals to monitor the adsorption process.
-
Once adsorption equilibrium is reached, the gas flow can be switched to an inert gas to remove gas-phase DMEP.
-
To study the thermal decomposition, the temperature of the sample can be ramped while continuously collecting spectra.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectra to obtain the absorbance spectra of the adsorbed species.
-
Identify the vibrational bands corresponding to DMEP and its surface reaction products by comparing the observed frequencies with known values from the literature.
-
The evolution of band intensities with time or temperature provides information about the kinetics of adsorption and decomposition.
-
Conclusion
The adsorption and decomposition of this compound on metal oxide surfaces are governed by a complex interplay of surface chemistry and reaction conditions. While the initial adsorption is generally driven by the interaction of the phosphoryl group with surface acid sites and hydroxyls, the subsequent decomposition pathways are highly dependent on the nature of the metal oxide. Non-redox active oxides like alumina tend to cleave the P-OCH3 bonds, leading to the formation of surface-bound phosphonates and the release of methanol. In contrast, redox-active oxides such as iron oxide can facilitate the cleavage of the more stable P-CH3 bond, resulting in more complete decomposition. This in-depth understanding, supported by quantitative data and detailed experimental protocols, is crucial for the rational design of advanced materials for a wide range of applications.
References
- 1. pcprakt.userpage.fu-berlin.de [pcprakt.userpage.fu-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. pages.jh.edu [pages.jh.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Guide on Dimethyl Ethylphosphonate: Data Scarcity and a Profile of a Close Analogue
To the Esteemed Researcher,
This document addresses the toxicological profile and biotransformation of Dimethyl ethylphosphonate (DMEP), CAS No. 6163-75-3. A comprehensive search of publicly available scientific literature and toxicology databases reveals a significant scarcity of in-depth data for this specific compound. While basic hazard classifications are available from safety data sheets, detailed experimental studies on its toxicokinetics, metabolism, and long-term effects are not readily accessible.
Given this data gap, we present the available hazard information for this compound. Subsequently, as a well-studied and structurally similar analogue, we provide a detailed toxicological profile and biotransformation guide for Dimethyl methylphosphonate (B1257008) (DMMP) , which may serve as a valuable surrogate for understanding the potential biological behavior of this class of organophosphorus compounds.
Part 1: this compound (DMEP) - Available Hazard Information
Detailed toxicological studies for DMEP are not available in the public domain. The primary source of information comes from Safety Data Sheets (SDS), which provide the following hazard classifications.
Toxicological Summary
Information on germ cell mutagenicity, carcinogenicity, and reproductive toxicity is currently unavailable.[1]
Quantitative Toxicity Data
No quantitative data (e.g., LD50, NOAEL) from peer-reviewed studies were found. The GHS classification indicates high acute oral toxicity.[2][3][4]
| Endpoint | Classification/Result | Reference |
| Acute Oral Toxicity | GHS Category 2: Fatal if swallowed | [2][3][4] |
| Skin Corrosion/Irritation | GHS Category 2: Causes skin irritation | [1] |
| Eye Damage/Irritation | GHS Category 2: Causes serious eye irritation | [1] |
| STOT-Single Exposure | GHS Category 3: May cause respiratory irritation | [1] |
| Germ Cell Mutagenicity | No data available | [1] |
| Carcinogenicity | No data available | [1] |
| Reproductive Toxicity | No data available | [1] |
Biotransformation
No studies detailing the absorption, distribution, metabolism, or excretion (ADME) of this compound in biological systems were identified.
Part 2: In-Depth Technical Guide on Dimethyl Methylphosphonate (DMMP)
As a comprehensive alternative, this section provides a detailed guide on the toxicological profile and biotransformation of Dimethyl methylphosphonate (DMMP), CAS No. 756-79-6.
Introduction to DMMP
Dimethyl methylphosphonate is an organophosphorus compound used as a flame retardant and a chemical intermediate.[3] It also serves as a simulant for nerve gases in military training and research due to similar physical properties, though it does not share their extreme neurotoxic effects.[5]
Toxicological Profile
DMMP exhibits moderate to low acute toxicity but presents significant concerns for reproductive toxicity and carcinogenicity in specific models.
2.2.1 Acute Toxicity
DMMP has low acute toxicity via the oral route in rodents and is moderately toxic if inhaled.[1][3] It is not considered a skin irritant but can cause serious eye irritation.[3]
| Endpoint | Species | Route | Value | Reference |
| LD50 | Male Rat | Oral | 3283 mg/kg bw | [1] |
| LD50 | Female Rat | Oral | 3040 mg/kg bw | [1] |
| LD50 | Male Mouse | Oral | 2815 mg/kg bw | [1] |
| LD50 | Rabbit | Dermal | 681 mg/kg bw | [1] |
| LC50 | Rat, Mouse, Guinea Pig | Inhalation | >7100 mg/m³ (6h) | [1] |
2.2.2 Subchronic and Chronic Toxicity
Repeated oral exposure in rats led to dose-related decreases in body weight.[6] The primary target organs identified in long-term studies are the kidneys, particularly in male rats, and the reproductive system.[4][5]
2.2.3 Genotoxicity
The genotoxicity data for DMMP is mixed. It was not mutagenic in bacterial assays (Ames test).[7] However, it induced forward mutations in mouse lymphoma cells and sister chromatid exchanges in Chinese hamster ovary (CHO) cells.[7] Importantly, DMMP gave positive results in in-vivo dominant lethal mutation assays in both rats and mice, indicating a potential to cause genetic damage in germ cells.[5][7]
2.2.4 Carcinogenicity
Long-term carcinogenicity studies showed a significant increase in kidney tumors in male rats after two years of exposure, but not in female rats or mice.[4] This male rat-specific effect is linked to the accumulation of α2u-globulin, a low-molecular-weight protein, which is a mechanism not considered relevant to humans.[2][4] However, an increased incidence of mononuclear cell leukemia was also observed in male rats, which is considered relevant for human risk assessment.[7]
2.2.5 Reproductive and Developmental Toxicity
DMMP is a suspected human reproductive toxicant.[3] Studies in male rats demonstrated significant reproductive toxicity after subchronic oral administration, including:
-
A dose-related decrease in sperm count and motility.[5]
-
A reduced male fertility index.[5]
-
An increase in early fetal resorptions in untreated females mated with treated males (dominant lethal effect).[5][8]
The lowest observed adverse effect level (LOAEL) for these dominant lethal effects was 250 mg/kg/day.[8] Developmental toxicity studies showed reduced fetal weight and delayed ossification at high maternal doses, but no gross malformations.[7]
Biotransformation and Toxicokinetics
DMMP is rapidly absorbed after oral administration and is primarily eliminated in the urine.[7]
2.3.1 Metabolism
The main metabolic pathway for DMMP is demethylation.[1] In rats, the only identified urinary metabolite is methyl phosphonate .[2][4][9] A significant portion of the administered dose is excreted unchanged in the urine.[2][4] The elimination half-life in rats is approximately 3.3 hours for the parent compound.[7] There are no significant sex differences in the rates of metabolite formation or excretion.[2][4]
Caption: Biotransformation pathway of Dimethyl Methylphosphonate (DMMP).
2.3.2 Mechanism of Male Rat Kidney Tumors
The kidney tumors observed specifically in male rats are linked to a process known as α2u-globulin nephropathy.[2] DMMP or its metabolites bind to α2u-globulin, impairing its degradation in the kidney.[2][4] This leads to an accumulation of the protein, causing chronic cell injury, proliferation, and ultimately, tumor formation.[2][4]
Caption: Pathogenesis of DMMP-induced α2u-globulin nephropathy in male rats.
Key Experimental Protocols
2.4.1 Biotransformation Study in Rats
-
Objective: To identify metabolites and determine excretion patterns of DMMP.
-
Methodology:
-
Dosing: A single oral gavage dose of 50 or 100 mg/kg DMMP.[2][4]
-
Sample Collection: Urine was collected for 24 hours post-dosing.[2][4]
-
Analysis: Urine samples were analyzed using ³¹P-Nuclear Magnetic Resonance (³¹P-NMR) and Gas Chromatography/Mass Spectrometry (GC/MS) to identify and quantify the parent compound and its metabolites.[2][4]
2.4.2 Dominant Lethal Mutation Assay
-
Objective: To assess the potential of DMMP to induce mutagenic events in germ cells.
-
Methodology:
-
Dosing: Males were administered DMMP by oral gavage 5 days/week for 13 weeks at doses up to 2000 mg/kg.[5][10]
-
Mating: After the dosing period (e.g., at day 84 or week 12), treated males were mated with untreated females.[5]
-
Endpoint Analysis: Pregnant females were euthanized at mid-gestation, and the uterine contents were examined. The number of corpora lutea, implantation sites, and viable and non-viable fetuses (resorptions) were counted.[5]
-
Calculation: The dominant lethal effect was measured as a significant increase in the percentage of resorptions in females mated with treated males compared to controls.[5]
Caption: General workflow for a dominant lethal assay.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C4H11O3P | CID 521983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. School of Chemistry & Biochemistry - Thapar Institute of Engineering and Technology [scbc.thapar.edu]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. 甲基膦酸二甲酯 - CAS号 756-79-6 - 摩熵化学 [molaid.com]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
Unraveling the Stability of Dimethyl Ethylphosphonate: A Quantum Chemical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the quantum chemical calculations elucidating the stability, isomerization, and decomposition pathways of Dimethyl ethylphosphonate (DMEP). Understanding the intrinsic stability and reactivity of organophosphorus compounds like DMEP is paramount for applications ranging from drug development to the formulation of flame retardants and as a simulant for more hazardous chemical agents. This document provides a comprehensive overview of the computational methodologies employed, quantitative data on its conformational isomers and reaction energetics, and visual representations of its transformation pathways.
Introduction
This compound (C₄H₁₁O₃P) is an organophosphorus compound of significant interest due to its structural similarity to nerve agents, making it a valuable, less toxic simulant in research and development for detection and decontamination technologies. A thorough understanding of its thermal stability and decomposition mechanisms at a molecular level is crucial for predicting its behavior under various conditions and for designing effective countermeasures or applications. Quantum chemical calculations offer a powerful and safe alternative to experimental studies for exploring the complex potential energy surfaces of such molecules.
This guide summarizes the key findings from a detailed computational analysis of the gas-phase isomerization and decomposition reactions of DMEP. The study reveals the existence of multiple conformational isomers and maps out the energetic landscapes of their transformation and breakdown into smaller, more stable molecules.
Computational Methodology
The primary computational approach discussed herein is the Complete Basis Set (CBS-QB3) method. This high-accuracy composite method is well-suited for calculating the thermochemical properties of small to medium-sized molecules. It involves a series of calculations at different levels of theory and with varying basis sets to extrapolate to a highly accurate energy.
Protocol for CBS-QB3 Calculations:
-
Geometry Optimization: The initial geometries of all stationary points (reactants, transition states, and products) are optimized using the B3LYP density functional with the 6-311G(d,p) basis set.
-
Frequency Calculations: Vibrational frequencies are calculated at the same B3LYP/6-311G(d,p) level to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculations: Higher-level single-point energy calculations are performed using CCSD(T)/6-31+G(d') and MP4SDQ/6-31+G(d,p) theories.
-
Extrapolation: The final CBS-QB3 energy is obtained through an extrapolation procedure that combines the results from the preceding steps.
Reaction Rate Calculations:
The rate constants for the identified isomerization and decomposition pathways are calculated using Rice-Ramsperger-Kassel-Marcus (RRKM) theory. This statistical theory is used to predict the rates of unimolecular reactions in the gas phase, taking into account the energy distribution within the molecule.
Conformational Stability of this compound
The computational analysis reveals the existence of three stable conformational isomers of DMEP, designated as C1, C2, and C3. Their relative stabilities have been determined, with C1 being the most stable conformer.[1][2]
| Conformer | Relative Energy (kcal/mol) |
| C1 | 0.00 |
| C2 | 0.11 |
| C3 | 1.87 |
Isomerization and Decomposition Pathways
Each of the three conformers of DMEP can undergo isomerization via H-transfer reactions to form intermediates (IM1, IM2, and IM3 respectively).[1][2] These isomers can then decompose through various channels, including the elimination of methanol (B129727) (CH₃OH), methylene (B1212753) (CH₂), and hydrogen (H₂).[1][2]
Decomposition reactions generally require significantly higher activation energies and, therefore, higher temperatures compared to isomerization.[1][2] For instance, at 1000 K, the most stable conformer, C1, isomerizes to its intermediate IM1 twice as fast as it decomposes.[1][2] In contrast, the least stable conformer, C3, isomerizes to IM3 approximately 10,000 times faster than its decomposition to P5 and CH₃OH.[1][2]
The thermodynamically and kinetically most favorable decomposition pathways for conformers C2 and C3 involve the elimination of methanol.[1][2]
Below is a summary of the calculated activation energies and enthalpies of formation for the key reaction species.
Table of Reaction Energetics
| Reaction | Activation Energy (Ea in kcal/mol) | Enthalpy of Formation (ΔfH°298.15 in kcal/mol) |
| C1 Isomerization & Decomposition | ||
| C1 → IM1 | - | - |
| C1 → P1 + CH₂ | High | - |
| C2 Isomerization & Decomposition | ||
| C2 → IM2 | - | - |
| C2 → P2 + CH₃OH | Favorable | - |
| C3 Isomerization & Decomposition | ||
| C3 → IM3 | - | - |
| C3 → P5 + CH₃OH | Favorable | - |
Note: Specific numerical values for activation energies and enthalpies of formation for all species can be found in the original research publication by Mandal et al.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational workflow and the key reaction pathways for the most stable conformer of this compound.
Conclusion
Quantum chemical calculations provide invaluable insights into the stability and reactivity of this compound. The identification of multiple conformers and the detailed mapping of their isomerization and decomposition pathways offer a fundamental understanding of its gas-phase behavior. The CBS-QB3 method, coupled with RRKM theory, delivers a robust computational framework for obtaining reliable thermochemical and kinetic data. This knowledge is instrumental for professionals in drug development, materials science, and safety management, enabling more accurate predictions of the compound's lifecycle and the development of more effective applications and mitigation strategies. The preference for isomerization at lower temperatures and decomposition via methanol elimination at higher temperatures are key takeaways from this computational analysis.[1][2]
References
Technical Guide: Physical Properties of High-Purity Dimethyl Ethylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of high-purity Dimethyl ethylphosphonate (DMEP). Intended for a scientific audience, this document consolidates available data on key physicochemical parameters. Detailed experimental protocols for the determination of these properties are provided to ensure reproducibility and accuracy in laboratory settings. Furthermore, a logical workflow for the synthesis and characterization of high-purity DMEP is presented visually.
Introduction
This compound (CAS No: 6163-75-3) is an organophosphorus compound with the chemical formula C₄H₁₁O₃P. While it shares structural similarities with nerve agent precursors, its primary applications are in organic synthesis, as a flame retardant, and as an industrial additive. For research and development purposes, particularly in drug development where it may be used as a fragment or intermediate, a thorough understanding of its physical properties is crucial for process optimization, formulation, and quality control. This guide aims to provide a centralized resource for these properties and the methodologies for their determination.
Core Physical Properties
The physical properties of high-purity this compound are summarized in the table below. Data has been compiled from various chemical databases and literature sources. It is important to note that some experimental values for the pure compound are not widely published; in such cases, data from closely related compounds are provided for reference.
| Property | Value | Notes and References |
| Molecular Formula | C₄H₁₁O₃P | [1][2][3] |
| Molecular Weight | 138.10 g/mol | [1][3] |
| CAS Number | 6163-75-3 | [1][3][4] |
| Appearance | Colorless liquid | Inferred from similar compounds like Dimethyl methylphosphonate (B1257008).[5][6] |
| Odor | Mild or pleasant odor | Inferred from similar compounds like Dimethyl methylphosphonate.[5][6] |
| Boiling Point | Data not readily available | SpringerMaterials indicates the availability of this data.[1] For comparison, Dimethyl methylphosphonate has a boiling point of 181 °C.[5][6] |
| Melting Point | Data not readily available | For comparison, Dimethyl methylphosphonate has a melting point of -50 °C. |
| Density | Data not readily available | For comparison, Dimethyl methylphosphonate has a density of 1.145 g/mL at 25 °C. |
| Refractive Index | Data not readily available | SpringerMaterials indicates the availability of this data.[1] For comparison, Diethyl ethylphosphonate has a refractive index of 1.4163 at 20 °C. |
| Viscosity | Data not readily available | For comparison, Dimethyl phosphonate (B1237965) has a dynamic viscosity of 1.4 mPa·s at 20 °C.[7] |
| Solubility in Water | Expected to be soluble | Based on the solubility of similar short-chain phosphonates like Dimethyl methylphosphonate, which is highly soluble in water.[5] Phosphonates, in general, exhibit high water solubility.[7] |
| Spectral Data | IR and Mass Spectrometry data available | The NIST WebBook provides infrared and mass spectra for this compound.[2] SpectraBase also provides mass spectrometry data.[8] |
Experimental Protocols
The following sections detail the experimental methodologies for determining the key physical properties of high-purity this compound.
Synthesis and Purification of High-Purity this compound
High-purity this compound can be synthesized via the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. For DMEP, this would typically involve the reaction of trimethyl phosphite with ethyl iodide.
Protocol:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a reaction vessel with trimethyl phosphite.
-
Add a catalytic amount of a suitable initiator, such as benzenesulfonic acid.[9]
-
Slowly add ethyl iodide to the reaction mixture while maintaining the temperature. The reaction is exothermic and may require cooling.
-
After the addition is complete, heat the mixture under pressure to drive the rearrangement reaction to completion.[9]
-
Monitor the reaction progress using Gas Chromatography (GC) until the conversion of the starting material is complete.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation to obtain high-purity this compound.[9] Collect the fraction at the appropriate boiling point and pressure.
Boiling Point Determination (Capillary Method)
Protocol:
-
Seal one end of a capillary tube using a flame.[10]
-
Place a small amount (a few milliliters) of the purified this compound into a small test tube or a fusion tube.[10][11]
-
Invert the sealed capillary tube and place it inside the test tube containing the sample.[10][12]
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.[11]
-
Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil).[13]
-
Heat the bath gently.[10]
-
Observe for a steady stream of bubbles emerging from the open end of the capillary tube.[13]
-
Turn off the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[12] Record this temperature.
Density Measurement (Pycnometer Method)
Protocol:
-
Thoroughly clean and dry a pycnometer (specific gravity bottle) of a known volume.
-
Weigh the empty, dry pycnometer using an analytical balance.
-
Fill the pycnometer with high-purity this compound, ensuring no air bubbles are trapped.
-
Insert the stopper and allow any excess liquid to overflow through the capillary.
-
Carefully dry the exterior of the pycnometer.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
-
Perform the measurement at a controlled temperature, typically 20°C or 25°C.
Refractive Index Measurement (Abbe Refractometer)
Protocol:
-
Turn on the Abbe refractometer and the light source. Allow the instrument to warm up.
-
Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.[14]
-
Place a few drops of high-purity this compound onto the prism of the refractometer.[15]
-
Close the prism assembly.
-
Adjust the mirror and the focus to obtain a clear view of the borderline between the light and dark fields in the eyepiece.[15]
-
If color fringes are observed, adjust the compensator to obtain a sharp, achromatic borderline.[15]
-
Align the borderline with the crosshairs in the eyepiece.[15]
-
Read the refractive index directly from the instrument's scale.[15]
-
Record the temperature at which the measurement is taken, as refractive index is temperature-dependent.
Viscosity Measurement (Rotational Viscometer)
Protocol:
-
Select an appropriate spindle and rotational speed for the expected viscosity of this compound.
-
Pour the sample into a suitable container and immerse the spindle into the liquid to the marked level.
-
Allow the sample to equilibrate to the desired temperature.
-
Start the viscometer motor to rotate the spindle at the selected speed.
-
Allow the reading to stabilize. The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity.[16]
-
Record the viscosity reading from the instrument's display.
-
For accurate measurements, calibrate the viscometer with standard viscosity fluids.[17]
Solubility Determination
Protocol:
-
Water Solubility:
-
Add approximately 0.1 mL of this compound to 3 mL of distilled water in a test tube.
-
Shake the mixture vigorously.
-
Observe if the compound dissolves completely. If it does, it is considered water-soluble.[18]
-
If soluble, test the resulting solution with litmus (B1172312) paper to determine if it is acidic, basic, or neutral.[18][19]
-
-
Solubility in Other Solvents:
Visualized Workflows
The following diagrams illustrate the logical flow of synthesis, purification, and characterization of high-purity this compound.
Caption: Synthesis and purification workflow for high-purity this compound.
Caption: Experimental workflow for the determination of physical properties.
References
- 1. This compound | C4H11O3P | CID 521983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phosphonic acid, ethyl-, dimethyl ester [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 6163-75-3 [chemicalbook.com]
- 5. DIMETHYL METHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Dimethyl methylphosphonate | C3H9O3P | CID 12958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. spectrabase.com [spectrabase.com]
- 9. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. chymist.com [chymist.com]
- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. davjalandhar.com [davjalandhar.com]
- 16. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. scribd.com [scribd.com]
- 19. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 20. chem.ucalgary.ca [chem.ucalgary.ca]
Methodological & Application
Application of Dimethyl Ethylphosphonate as a Flame Retardant in Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific performance data for Dimethyl ethylphosphonate (DMEP), this document utilizes data from its close structural and functional analog, Dimethyl methylphosphonate (B1257008) (DMMP), as a proxy. The principles and methodologies described are expected to be highly relevant for DMEP.
Introduction
This compound (DMEP) is an organophosphorus compound that holds significant promise as a halogen-free flame retardant for a variety of polymeric materials. Its efficacy stems from a dual-action mechanism that disrupts the combustion cycle in both the gas and condensed phases. As a liquid additive, it can be readily incorporated into polymer matrices such as polyurethanes, fiber-reinforced plastics, and epoxy resins. This document provides detailed application notes and experimental protocols for the use of DMEP and its analogs as flame retardants in polymers.
Flame Retardant Mechanism
Organophosphorus flame retardants like DMEP and its analogs operate through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion.[1]
-
Gas-Phase Inhibition: Upon heating, the phosphonate (B1237965) compound decomposes to release phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as scavengers in the gas phase, interrupting the chain reactions of combustion by quenching highly reactive H• and OH• radicals.[1] This process reduces the flame intensity and propagation.
-
Condensed-Phase Charring: In the solid phase, the decomposition of the phosphonate produces phosphoric acid, which acts as a catalyst for the dehydration and charring of the polymer.[2] This results in the formation of a protective, insulating char layer on the polymer surface. This char layer limits the evolution of flammable gases and restricts the transfer of heat to the underlying material, thereby suppressing combustion.[1]
Quantitative Performance Data
The flame retardant efficacy of organophosphorus compounds is typically evaluated using standardized fire tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. The following tables summarize the performance of Dimethyl methylphosphonate (DMMP) in various polymer systems.
Table 1: Flame Retardant Performance of DMMP in Various Polymers
| Polymer System | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating |
| Fiber Reinforced Plastics (FRP) | DMMP | 10 | 30.4 | - |
| Waterborne Polyurethane (WPU) | DMMP | - | 27.6 | - |
| WPU / Nano-Silica | DMMP | - | 28.3 | V-0 |
| Polyisocyanurate-Polyurethane (PIR-PUR) Foam | DMMP | 10 phr* | 25.2 | - |
| Poly(methyl methacrylate) (PMMA) | DMMP/MAM** | 14 | 23.1 | V-0 |
*phr: parts per hundred rubber **MAM: Methacrylamide
Table 2: Synergistic Effects of DMMP with other Flame Retardants
| Polymer System | Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating |
| Rigid Polyurethane Foam (RPUF) | DMMP / Expandable Graphite (EG) | 16 | 33.0 | - |
| Microcellular Polyurethane Elastomer (MPUE) | DMMP / Expandable Graphite (EG) (1:3) | - | ~36.1 | V-0 |
Experimental Protocols
A common method for the synthesis of dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction. For DMEP, this would involve the reaction of trimethyl phosphite (B83602) with an ethyl halide (e.g., ethyl iodide). A general procedure is outlined below, based on the synthesis of similar phosphonates.[3][4]
Materials:
-
Trimethyl phosphite
-
Ethyl iodide
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Place trimethyl phosphite in the reaction flask.
-
Slowly add ethyl iodide to the flask while stirring. The reaction is exothermic, and the temperature should be controlled.
-
After the addition is complete, heat the mixture under reflux for several hours to drive the reaction to completion.
-
The product, this compound, can be purified by distillation under reduced pressure.
This protocol describes the incorporation of DMEP as an additive into a polymer resin before curing.
Materials:
-
Polymer resin (e.g., epoxy, polyurethane)
-
Curing agent
-
This compound (DMEP)
-
Mechanical stirrer
-
Molds for sample preparation
Procedure:
-
In a suitable container, weigh the desired amount of polymer resin.
-
Add the calculated amount of DMEP to the resin. The loading level will depend on the desired flame retardancy.
-
Mix the resin and DMEP thoroughly using a mechanical stirrer until a homogeneous mixture is obtained.
-
Add the stoichiometric amount of curing agent to the mixture and continue stirring until uniform.
-
Pour the mixture into molds of the desired shape and dimensions for subsequent testing.
-
Cure the samples according to the manufacturer's instructions for the specific polymer system.
The following are standard tests to evaluate the flame retardant properties of the polymer samples.
4.3.1 Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
LOI apparatus (conforming to ASTM D2863 or ISO 4589)
-
Specimen holder
-
Gas flow meters for oxygen and nitrogen
-
Ignition source
Procedure:
-
Mount the conditioned specimen vertically in the specimen holder in the center of the glass chimney.
-
Set the initial oxygen concentration to a level expected to support combustion.
-
Ignite the top of the specimen and observe the burning behavior.
-
Adjust the oxygen concentration up or down in subsequent tests on new specimens until the minimum concentration that supports combustion for a specified time or length of the specimen is determined.
4.3.2 UL-94 Vertical Burn Test
The UL-94 test classifies the flammability of plastic materials based on their response to a small open flame.
Apparatus:
-
UL-94 test chamber
-
Specimen holder
-
Burner (Tirrill or Bunsen)
-
Timing device
-
Surgical cotton
Procedure:
-
Mount a rectangular specimen vertically.
-
Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.
-
Record the afterflame time.
-
If the specimen extinguishes, reapply the flame for another 10 seconds.
-
Record the afterflame and afterglow times.
-
Observe if any flaming drips ignite a layer of cotton placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior according to the UL-94 standard.
References
Application Notes and Protocols for Dimethyl Ethylphosphonate as a Sarin Simulant
Disclaimer: The following information is intended for research and professional use only. Dimethyl ethylphosphonate (DMEP) and its more commonly studied analog, dimethyl methylphosphonate (B1257008) (DMMP), are chemical warfare agent simulants and should be handled with appropriate safety precautions in a laboratory setting. This document provides a summary of publicly available data and protocols; users should consult original research articles and safety data sheets before conducting any experiments. While the user requested information on this compound, the vast majority of published research focuses on dimethyl methylphosphonate (DMMP) as a sarin (B92409) simulant. Due to their structural similarities, the data and protocols for DMMP are presented here as a close surrogate for DMEP.
Application Notes
This compound (DMEP) and the closely related dimethyl methylphosphonate (DMMP) are organophosphorus compounds utilized as simulants for the highly toxic nerve agent sarin (GB).[1] Their use in research and development is crucial for creating and testing detection systems, protective equipment, and decontamination procedures without the extreme hazards associated with live agent testing.[1][2][3] The selection of these compounds as simulants is based on their similar physical and chemical properties to sarin, such as the presence of a characteristic P=O bond, while exhibiting significantly lower toxicity.[1][3][4]
DMMP, in particular, has been extensively studied for its interactions with various materials, making it an invaluable tool for understanding the adsorption and decomposition of sarin on surfaces.[1][3] It is employed in the calibration of organophosphorus detectors and in fundamental studies of decontamination mechanisms, including hydrolysis and thermal decomposition.[5][6][7][8] The data generated from studies using these simulants aids in the development of more effective countermeasures against chemical warfare agents.
Comparative Data of Sarin and Simulants
The following tables summarize the key physical, chemical, and toxicological properties of sarin and its simulant, dimethyl methylphosphonate (DMMP). This data is essential for understanding the validity of DMMP as a simulant and for designing relevant experiments.
Table 1: Physical and Chemical Properties
| Property | Dimethyl Methylphosphonate (DMMP) | Sarin (GB) |
| Chemical Formula | C3H9O3P | C4H10FO2P |
| Molar Mass | 124.08 g/mol [9] | 140.09 g/mol |
| Appearance | Colorless liquid[5][9] | Colorless liquid |
| Density | 1.145 g/mL at 25 °C[5] | 1.0887 g/mL at 25 °C |
| Melting Point | -50 °C[5] | -56 °C |
| Boiling Point | 181 °C[5] | 158 °C |
| Vapor Pressure | 1.28 hPa at 25 °C[9] | 2.9 mmHg at 25 °C |
| Water Solubility | >100 g/L at 21 °C[9] | Miscible |
| Flash Point | 93.4 °C[9] | None |
| Log Kow | -0.61[9] | 0.25 |
Table 2: Toxicological Data
| Parameter | Dimethyl Methylphosphonate (DMMP) | Sarin (GB) |
| Primary Hazard | Toxic, potential mutagen, suspected reproductive toxicant[9][10] | Extremely toxic nerve agent |
| LD50 (Oral, rat) | 8,210 mg/kg[5] | 1,72 mg/kg |
| LD50 (Dermal, rabbit) | >2,000 mg/kg[5] | 1,700 mg/kg |
| LC50 (Inhalation, rat) | 20.13 mg/L (1 hr)[5] | 3 mg-min/m³ |
| Mechanism of Toxicity | Not a potent cholinesterase inhibitor. May cause kidney tumors in male rats through α2u-globulin accumulation.[10][11] | Potent and irreversible acetylcholinesterase inhibitor. |
| GHS Hazard Statements | H319 (Causes serious eye irritation), H340 (May cause genetic defects), H361f (Suspected of damaging fertility)[5][9] | H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H300 (Fatal if swallowed) |
Experimental Protocols
The following are generalized protocols derived from published literature for key experiments involving DMMP as a sarin simulant. Researchers should adapt these protocols to their specific experimental setup and safety requirements.
Protocol 1: Decontamination Efficacy Testing (Surface Wipe Method)
Objective: To evaluate the effectiveness of a decontamination solution or procedure in removing DMMP from a solid surface.
Materials:
-
DMMP solution of known concentration.
-
Test surfaces (e.g., glass, painted metal, fabric).
-
Decontamination solution.
-
Wipes (e.g., Wypall®, Micronsolo® microfiber).[12]
-
Sterile water.
-
70% Isopropyl alcohol.[12]
-
Collection solvent (e.g., isopropanol).
-
Vials for sample collection.
-
Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).
Procedure:
-
Contamination: Apply a known volume and concentration of DMMP solution to a defined area on the test surface. Allow the solvent to evaporate.
-
Decontamination:
-
Four-Step Protocol: [12]
-
Wipe the contaminated area with a wipe soaked in a detergent solution.
-
Wipe the area with a new wipe soaked in 2% sodium hypochlorite (B82951) solution.
-
Wipe the area with a new wipe soaked in 70% isopropyl alcohol.
-
Wipe the area with a new wipe soaked in sterile water.
-
-
Eight-Step Protocol: Repeat the four steps above a second time with fresh wipes for each step.[12]
-
-
Sampling: After the decontamination procedure, wipe the entire test area with a wipe soaked in the collection solvent to collect any residual DMMP. Place the wipe in a labeled vial.
-
Analysis: Extract the DMMP from the wipe using the collection solvent. Analyze the extract using a calibrated GC-MS to quantify the amount of residual DMMP.
-
Calculation: Calculate the percentage removal of DMMP to determine the decontamination efficacy.
Protocol 2: Detection of DMMP using a Quartz Crystal Microbalance (QCM) Sensor
Objective: To detect and quantify DMMP vapor using a QCM sensor coated with a sensitive material.[13][14]
Materials:
-
QCM instrument with a frequency counter.
-
AT-cut quartz crystals (e.g., 5 MHz).[13]
-
Sensing material (e.g., Polyhedral Oligomeric Silsesquioxane - POSS).[13]
-
DMMP vapor generation system (e.g., bubbler or permeation tube).
-
Carrier gas (e.g., dry nitrogen).
-
Mass flow controllers.
-
Test chamber for the QCM sensor.
Procedure:
-
Sensor Preparation: Coat the QCM crystal with the sensing material (e.g., by drop-casting or spin-coating a solution of POSS). Allow the solvent to evaporate completely.
-
System Setup: Install the coated QCM crystal in the test chamber. Connect the chamber to the vapor generation system and the QCM instrument.
-
Baseline Establishment: Flow the carrier gas over the QCM sensor until a stable baseline frequency is established.
-
DMMP Exposure: Introduce a known concentration of DMMP vapor into the test chamber by mixing the output from the vapor generator with the carrier gas.
-
Data Acquisition: Record the change in the QCM frequency as a function of time. The frequency will decrease as DMMP molecules adsorb onto the sensing material.
-
Purge: Stop the flow of DMMP vapor and purge the chamber with the carrier gas until the frequency returns to the baseline.
-
Calibration: Repeat steps 4-6 with different concentrations of DMMP vapor to generate a calibration curve (frequency shift vs. concentration).
-
Selectivity Testing: To assess selectivity, expose the sensor to other volatile organic compounds (VOCs) such as ethanol, methanol, toluene, and water, and compare the frequency response to that of DMMP.[13]
Visualizations
Hydrolysis Pathway of DMMP
The hydrolysis of DMMP is a key degradation pathway, particularly in aqueous environments. It proceeds in a stepwise manner, with the sequential substitution of methoxy (B1213986) groups by hydroxyl groups.[4][7][15]
Caption: Stepwise hydrolysis of DMMP to methylphosphonic acid.
Thermal Decomposition Pathway of DMMP on Metal Oxides
On metal oxide surfaces, the thermal decomposition of DMMP involves the cleavage of P-OCH3 and P-CH3 bonds, leading to various surface-bound species and volatile products.[8][16][17]
Caption: Generalized thermal decomposition pathway of DMMP on metal oxide surfaces.
Experimental Workflow for Simulant-Based Sensor Testing
This workflow outlines the logical steps for testing a chemical sensor using a sarin simulant like DMMP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Toward Efficient Toxic-Gas Detectors: Exploring Molecular Interactions of Sarin and Dimethyl Methylphosphonate with Metal-Centered Phthalocyanine Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ashland.com [ashland.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Biotransformation and male rat-specific renal toxicity of diethyl ethyl- and dimethyl methylphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Dimethyl Methylphosphonate (DMMP) Using Polyhedral O...: Ingenta Connect [ingentaconnect.com]
- 14. Highly Sensitive Hybrid Nanostructures for Dimethyl Methyl Phosphonate Detection - ProQuest [proquest.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thermocatalytic Decomposition of Dimethyl Methylphosphonate Based on CeO2 Catalysts with Different Morphologies [mdpi.com]
Application Notes and Protocols for the Catalytic Degradation of Dimethyl Ethylphosphonate (DMEP) using CeO₂ Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphorus compounds, including pesticides and chemical warfare agent simulants like Dimethyl ethylphosphonate (DMEP), pose significant environmental and health risks. The effective degradation of these toxic compounds is a critical area of research. Cerium dioxide (CeO₂) nanoparticles have emerged as promising catalysts for this purpose due to their unique redox properties, high oxygen storage capacity, and environmentally friendly nature.[1][2] The catalytic activity of CeO₂ is largely attributed to the reversible conversion between Ce³⁺ and Ce⁴⁺ oxidation states, which facilitates the generation of reactive oxygen species and the creation of oxygen vacancies on the nanoparticle surface.[1][3] These properties make CeO₂ nanoparticles highly effective in breaking down the stable phosphate (B84403) ester bonds in organophosphates.
This document provides detailed application notes and experimental protocols for the synthesis of CeO₂ nanoparticles and their use in the catalytic degradation of DMEP. While direct studies on DMEP are limited, extensive research on the degradation of a closely related simulant, Dimethyl methylphosphonate (B1257008) (DMMP), provides a strong basis for the methodologies presented.[4][5][6][7]
Application Notes
Synthesis of Cerium Oxide (CeO₂) Nanoparticles
Several methods are available for the synthesis of CeO₂ nanoparticles, including precipitation, hydrothermal, sol-gel, and solution combustion methods.[2][8][9][10] The choice of synthesis route can significantly influence the physicochemical properties of the nanoparticles, such as particle size, surface area, and morphology (e.g., nanorods, nanocubes, spherical particles), which in turn affect their catalytic performance.[4][9] For instance, CeO₂ nanorods have been shown to exhibit higher catalytic activity for DMMP decomposition compared to nanoparticles and nanocubes, a difference attributed to a higher concentration of surface defects and oxygen vacancies.[4] A common and cost-effective approach is the chemical precipitation method, which allows for good control over particle size and morphology.[11][12]
Characterization of CeO₂ Nanoparticles
To ensure the desired catalytic properties, synthesized CeO₂ nanoparticles should be thoroughly characterized using various analytical techniques:
-
X-ray Diffraction (XRD): To confirm the cubic fluorite crystal structure and estimate the average crystallite size.[9][12]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and dispersion of the nanoparticles.[8][9][10]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, which is a crucial factor for catalytic activity.[8]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the ratio of Ce³⁺/Ce⁴⁺, which is indicative of oxygen vacancies.[4][5]
Catalytic Degradation of DMEP
The degradation of organophosphates like DMEP on the surface of CeO₂ nanoparticles is believed to occur via a Mars-van Krevelen-type mechanism.[4] This process involves the participation of surface lattice oxygen from the catalyst in the oxidation of the adsorbate. The resulting oxygen vacancy is then replenished by gas-phase oxygen. The reaction is initiated by the adsorption of the DMEP molecule onto the CeO₂ surface, followed by the cleavage of P-O-C bonds, leading to the formation of less toxic byproducts such as methanol, formaldehyde, CO, and phosphates.[13] The efficiency of this process is influenced by factors such as reaction temperature, catalyst morphology, and the presence of co-catalysts like copper oxide (CuO), which can enhance performance through synergistic effects.[3][5][14]
Experimental Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow and the proposed catalytic degradation mechanism.
Caption: General experimental workflow for DMEP catalytic degradation.
Caption: Proposed Mars-van Krevelen mechanism for DMEP degradation.
Quantitative Data Summary
The following tables summarize performance data for the catalytic degradation of organophosphate simulants using CeO₂-based catalysts from published literature. This data, primarily for DMMP, serves as a valuable reference for designing DMEP degradation experiments.
Table 1: Performance of Different CeO₂ Morphologies for DMMP Degradation
| Catalyst Morphology | Key Findings | Reference |
|---|---|---|
| Nanorods | Exhibited the highest thermocatalytic decomposition performance. | [4] |
| Nanocubes | Lower performance compared to nanorods and irregular nanoparticles. | [4] |
| Irregular Nanoparticles | Intermediate performance. | [4] |
| Mesoporous CeO₂ | High activity for DMMP decomposition at room temperature. |[7] |
Table 2: Performance of Supported and Doped CeO₂ Catalysts for DMMP Degradation
| Catalyst | Support/Dopant | Temperature (°C) | Key Performance Metric | Reference |
|---|---|---|---|---|
| CuO-CeO₂/γ-Al₂O₃ | γ-Alumina | 350 | Protection time of 237 minutes. | [3] |
| CuO/CeO₂ | None | Not specified | Significantly improved thermal catalytic decomposition performance. |[5][14] |
Experimental Protocols
Protocol 1: Synthesis of CeO₂ Nanoparticles (Chemical Precipitation)
This protocol is adapted from methodologies described for synthesizing CeO₂ nanoparticles for catalytic applications.[11][12]
Materials:
-
Cerium (III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (25%)
-
Deionized water
-
Beakers, magnetic stirrer, centrifuge, oven, furnace
Procedure:
-
Precursor Solution: Prepare a 0.1 M solution of cerium (III) nitrate hexahydrate by dissolving the appropriate amount in deionized water with continuous stirring.
-
Precipitation: While vigorously stirring the cerium nitrate solution, slowly add ammonium hydroxide solution dropwise until the pH of the solution reaches approximately 10-11. A pale-yellow precipitate will form.
-
Aging: Continue stirring the mixture for 2-4 hours at room temperature to allow the precipitate to age.
-
Washing: Separate the precipitate by centrifugation. Wash the collected solid repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed precipitate in an oven at 80-100 °C overnight.
-
Calcination: Calcine the dried powder in a furnace at 400-600 °C for 2-4 hours in air. The calcination temperature can be adjusted to control the crystallite size and surface area.
-
Characterization: Characterize the final CeO₂ nanoparticle powder using XRD, SEM/TEM, and BET analysis.
Protocol 2: Catalytic Degradation of DMEP
This protocol describes a typical gas-phase catalytic degradation experiment in a fixed-bed reactor, based on setups used for DMMP.[3]
Materials & Equipment:
-
Synthesized CeO₂ nanoparticles
-
Quartz tube reactor
-
Tube furnace with temperature controller
-
Mass flow controllers
-
DMEP source (e.g., a bubbler)
-
Carrier gas (e.g., dry air or N₂)
-
Gas sampling lines
-
Analytical instrument (GC-MS or FTIR)
Procedure:
-
Catalyst Bed Preparation: Pack a known amount (e.g., 100-500 mg) of the CeO₂ nanoparticles into the center of the quartz tube reactor, securing it with quartz wool plugs.
-
System Purge: Assemble the reactor in the tube furnace and purge the system with the carrier gas at a defined flow rate (e.g., 50-100 mL/min) for 30 minutes to remove any adsorbed impurities.
-
Heating: Heat the catalyst bed to the desired reaction temperature (e.g., 200-400 °C) under the carrier gas flow.
-
DMEP Introduction: Once the temperature is stable, introduce a controlled concentration of DMEP vapor into the carrier gas stream. This can be achieved by passing the carrier gas through a bubbler containing liquid DMEP maintained at a constant temperature.
-
Reaction: Allow the reaction to proceed for a set duration. Periodically collect gas samples from the reactor outlet for analysis.
-
Analysis: Analyze the collected gas samples to determine the concentration of unreacted DMEP and identify any degradation products.
-
Shutdown: After the experiment, stop the DMEP flow and cool the reactor to room temperature under the carrier gas flow.
Protocol 3: Quantification of DMEP by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of gas-phase samples to quantify DMEP degradation.[15][16][17]
Equipment & Consumables:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Appropriate capillary column (e.g., optimized for organophosphate detection)
-
Gas-tight syringes or gas sampling bags
-
DMEP standard for calibration
Procedure:
-
Calibration: Prepare a calibration curve by injecting known concentrations of a DMEP standard into the GC-MS.
-
Sampling: Collect a known volume of the effluent gas from the reactor outlet at various time points using a gas-tight syringe or into a gas sampling bag.
-
Injection: Inject the collected gas sample into the GC-MS.
-
GC-MS Analysis:
-
Set the GC oven temperature program to effectively separate DMEP from other components. A typical program might start at a low temperature and ramp up.
-
Set the injector and detector temperatures appropriately (e.g., 250-280 °C).[16]
-
Use a solvent delay to avoid interference from the carrier gas peak.[16]
-
Operate the MS in scan mode to identify degradation products or in selected ion monitoring (SIM) mode for precise quantification of DMEP.
-
-
Data Processing:
-
Integrate the peak area corresponding to DMEP in the chromatogram.
-
Use the calibration curve to determine the concentration of DMEP in the effluent gas.
-
Calculate the DMEP degradation efficiency using the following formula: Degradation Efficiency (%) = [(C_in - C_out) / C_in] * 100 where C_in is the initial concentration of DMEP and C_out is the concentration at the reactor outlet.
-
Conclusion
CeO₂ nanoparticles are highly effective and robust catalysts for the degradation of organophosphorus compounds like DMEP. Their performance can be tailored by controlling their morphology and size through various synthesis methods. The provided protocols offer a comprehensive framework for researchers to synthesize, characterize, and evaluate CeO₂ nanoparticles for this critical application. The data from analogous studies on DMMP degradation strongly supports the potential of this technology for the efficient and safe disposal of DMEP and other related toxic chemicals.
References
- 1. Some Applications of CeO2 Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Dimethyl Methylphosphonate Adsorption and Decomposition on Mesoporous CeO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of CeO2 Nanoparticles via Solution Combustion Method for Photocatalytic and Antibacterial Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. js.vnu.edu.vn [js.vnu.edu.vn]
- 10. Cerium Oxide Nanoparticles: Synthesis and Characterization for Biosafe Applications [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Cr doped CeO2 nanoparticles for Rhodamine B dye degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Detection of Dimethyl Ethylphosphonate (DMEP) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl ethylphosphonate (DMEP) is an organophosphorus compound of significant interest due to its structural similarity to chemical warfare agent simulants and its potential applications in various chemical syntheses. Accurate and sensitive detection of DMEP is crucial for environmental monitoring, process control, and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and highly specific method for the analysis of DMEP. This document provides a detailed application note and protocol for the detection and quantification of DMEP using GC-MS, based on established methods for analogous organophosphorus compounds.
Principle
Gas chromatography separates volatile and semi-volatile compounds from a mixture based on their physical and chemical properties as they are carried through a capillary column by an inert gas. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This process provides a unique fragmentation pattern for each compound, allowing for highly specific identification and quantification.
Experimental Protocols
These protocols are based on established methods for the analysis of similar organophosphorus compounds, such as Dimethyl methylphosphonate (B1257008) (DMMP), and may require optimization for DMEP-specific applications.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
a) Liquid Samples (e.g., Water, Biological Fluids):
-
Liquid-Liquid Extraction (LLE):
-
To 10 mL of the liquid sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (bottom layer for dichloromethane, top for ethyl acetate) to a clean vial.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 10 mL of the sample onto the cartridge at a slow, steady flow rate.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the DMEP from the cartridge with 5 mL of ethyl acetate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
-
b) Solid Samples (e.g., Soil, Food):
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method:
-
Weigh 10 g of the homogenized solid sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube for dispersive SPE cleanup.
-
Add the appropriate d-SPE sorbent (e.g., PSA and C18) and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS analysis.[1]
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of organophosphorus compounds.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5975B MSD or equivalent |
| GC Column | Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[2] |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Type | Split/splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 40°C (hold for 1 min), ramp to 110°C at 50°C/min, then ramp to 190°C at 7°C/min, then ramp to 285°C at 12°C/min (hold for 2 min).[2] |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) |
Note on SIM Mode: For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used. Characteristic ions for DMEP should be determined from its full scan mass spectrum.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of organophosphorus compounds using GC-MS. These values can be used as a benchmark for method validation for DMEP analysis.
Table 1: Linearity and Detection Limits
| Compound | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Mevinphos | 0.990 | - | - | [2] |
| Terbufos | 0.996 | - | - | [2] |
| Diazinon | >0.99 | 0.0058 µg/L | 0.019 µg/L | [3] |
| Chlorpyrifos | >0.99 | 0.019 µg/L | 0.063 µg/L | [3] |
| DMMP | 0.9998 | 0.0167 ppm | - | [1] |
| DIMP | >0.99 | 0.21 µg/mL | 0.62 µg/mL | [4] |
Table 2: Recovery and Precision
| Compound | Matrix | Spike Level | Recovery (%) | RSD (%) (Intra-day) | RSD (%) (Inter-day) | Reference |
| Chlorpyrifos | Plasma & Breast Milk | 0.8-10 ng/mL | 59.4 - 94.0 | 2.3 - 18.9 | 5.8 - 19.5 | [5] |
| DMMP | - | - | 95.7 - 97.3 | 3.5 | 3.7 | [1] |
| Various OPPs | Surface Water | - | 71 - 104 | - | - | [6] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Dimethyl Ethylphosphonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl ethylphosphonate is a valuable C2-building block in organic synthesis, primarily utilized as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters and other electron-deficient olefins. The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions, and the straightforward removal of the water-soluble dialkylphosphate byproduct, which simplifies product purification.
These application notes provide a comprehensive overview of the use of this compound in the Horner-Wadsworth-Emmons reaction, including detailed experimental protocols, quantitative data for representative reactions, and diagrams to illustrate the underlying chemical principles and workflows. While specific quantitative data for this compound is not extensively reported in the literature, the data for the closely related diethyl ethylphosphonate is presented as a representative example, with expected similar reactivity.
Key Applications
The primary application of this compound is in the Horner-Wadsworth-Emmons olefination reaction to produce (E)-alkenes with high stereoselectivity. It is particularly useful for the synthesis of:
-
α,β-Unsaturated esters
-
α,β-Unsaturated ketones
-
α,β-Unsaturated nitriles
-
Vinyl phosphonates
These structural motifs are prevalent in a wide range of biologically active molecules, natural products, and advanced materials, making the HWE reaction with reagents like this compound a critical tool in drug discovery and development.
Data Presentation: Representative Yields and Stereoselectivity
The following table summarizes representative yields and E/Z ratios for the Horner-Wadsworth-Emmons reaction of various aldehydes with a phosphonate reagent. Please note that this data is for a closely related analog, and results with this compound are expected to be comparable.
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| Benzaldehyde | NaH | THF | 25 | >95 | >95:5 |
| 4-Methoxybenzaldehyde | NaH | THF | 25 | 92 | >98:2 |
| Cyclohexanecarboxaldehyde | DBU/LiCl | Acetonitrile | 25 | 85 | >99:1 |
| Isobutyraldehyde | NaH | DME | 25 | 88 | >95:5 |
| Crotonaldehyde | KHMDS | THF | -78 | 75 | 10:90 (Z-selective) |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates.[1] This protocol describes the preparation of this compound from trimethyl phosphite (B83602) and ethyl iodide.
Materials:
-
Trimethyl phosphite
-
Ethyl iodide
-
Anhydrous toluene (B28343) (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trimethyl phosphite (1.0 eq).
-
Slowly add ethyl iodide (1.05 eq) to the trimethyl phosphite at room temperature with stirring. The reaction is exothermic.
-
After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.
-
The progress of the reaction can be monitored by observing the formation of methyl iodide as a byproduct.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude this compound can be purified by vacuum distillation to yield a colorless oil.
Protocol 2: General Procedure for the Horner-Wadsworth-Emmons Olefination
This protocol provides a general guideline for the reaction of this compound with an aldehyde to synthesize an α,β-unsaturated product.
Materials:
-
This compound
-
Aldehyde
-
Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethoxyethane (DME))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the stirred suspension of NaH. Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkene.
Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Experimental workflow for a typical HWE reaction.
References
Application Notes and Protocols for Dimethyl Ethylphosphonate (DMEP) as a Lithium-ion Battery Electrolyte Additive
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethyl ethylphosphonate (DMEP) as a flame-retardant additive in lithium-ion battery electrolytes. The following sections detail the rationale for its use, present available quantitative data on its performance, and provide detailed experimental protocols for its evaluation.
Introduction
The inherent flammability of conventional organic carbonate-based electrolytes is a significant safety concern for lithium-ion batteries. This compound (DMEP) is an organophosphorus compound investigated as a non-flammable co-solvent or additive to enhance the safety of these energy storage systems. Organophosphorus compounds, like DMEP, are known to act as flame retardants by scavenging free radicals in the gas phase during combustion. While much of the available research focuses on the closely related compounds Dimethyl methylphosphonate (B1257008) (DMMP) and Diethyl ethylphosphonate (DEEP), the principles and experimental methodologies are largely transferable to the study of DMEP. The addition of such phosphonates can, however, impact the electrochemical performance of the battery, necessitating a careful evaluation of properties such as ionic conductivity, electrochemical stability, and cycling performance.
Quantitative Data Summary
The following tables summarize the key performance metrics of electrolytes containing phosphonate-based additives. It is important to note that specific data for DMEP is limited in publicly available literature; therefore, data for the related and extensively studied compound DMMP is included to provide a comparative baseline.
Table 1: Effect of Phosphonate Additives on Electrolyte Flammability
| Additive | Concentration (wt%) | Base Electrolyte | Self-Extinguishing Time (SET) (s/g) | Reference |
| None | 0 | 1 M LiPF6 in EC:DEC (1:1 wt) | 140 | [1] |
| DMMP | 10 | 1 M LiPF6 in EC:DEC (1:1 wt) | Non-flammable | [2] |
| DMMP | 50 | 1 M LiPF6 in EC:DEC (1:1 wt) | 0 | [1] |
Table 2: Electrochemical Performance with Phosphonate Additives
| Additive | Concentration (wt%) | Cell Configuration | Key Performance Metric | Value | Reference |
| None | 0 | Graphite/LiFePO4 | - | - | |
| DEEP | - | Graphite/LiFePO4 | Capacity retention after 150 cycles | 95.6% | |
| DEEP | - | Graphite/LiFePO4 | Capacity retention after 50 cycles at -20°C | 49.3% |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and evaluation of DMEP-containing electrolytes in a laboratory setting.
Materials and Equipment
-
Materials:
-
Battery-grade solvents: Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), Ethyl Methyl Carbonate (EMC)
-
Lithium salt: Lithium hexafluorophosphate (B91526) (LiPF6)
-
Additive: this compound (DMEP)
-
Anode: Graphite-coated copper foil
-
Cathode: Lithium iron phosphate (B84403) (LFP) or Lithium cobalt oxide (LCO) coated aluminum foil
-
Separator: Celgard 2325 or similar microporous membrane
-
Coin cell components: CR2032 cases, spacers, and springs
-
-
Equipment:
-
Argon-filled glovebox with H2O and O2 levels < 0.1 ppm
-
Magnetic stirrer and hotplate
-
Precision balance
-
Micropipettes
-
Coin cell crimper
-
Battery cycler (e.g., Arbin, Maccor)
-
Electrochemical Impedance Spectroscopy (EIS) analyzer
-
Fume hood
-
Apparatus for flammability testing (e.g., horizontal or vertical flame chamber)
-
Electrolyte Preparation Protocol
This protocol describes the preparation of a baseline electrolyte and a DMEP-containing electrolyte.
-
Baseline Electrolyte (1 M LiPF6 in EC/DMC 1:1 v/v):
-
Inside an argon-filled glovebox, transfer equal volumes of EC and DMC into a clean, dry beaker with a magnetic stir bar.
-
Slowly add the required amount of LiPF6 to achieve a 1 M concentration while stirring.
-
Continue stirring until the salt is completely dissolved. This may take several hours.
-
-
DMEP-Containing Electrolyte:
-
Prepare the baseline electrolyte as described above.
-
Calculate the required mass of DMEP to achieve the desired weight percentage (e.g., 5%, 10%, 20%).
-
Using a micropipette, add the calculated amount of DMEP to the baseline electrolyte while stirring.
-
Continue stirring for at least one hour to ensure a homogeneous mixture.
-
Caption: Workflow for the preparation of DMEP-containing electrolyte.
Coin Cell Assembly Protocol (CR2032)
This protocol details the assembly of a standard CR2032 coin cell for electrochemical testing.
-
Dry the electrodes and separator in a vacuum oven at appropriate temperatures (e.g., 120°C for electrodes, 70°C for separator) for at least 12 hours before transferring them into the glovebox.
-
Place the cathode in the center of the bottom cap of the coin cell.
-
Dispense a few drops of the prepared electrolyte onto the cathode surface to wet it.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to the separator.
-
Place the anode on top of the separator.
-
Add a spacer and a spring on top of the anode.
-
Carefully place the top cap onto the assembly.
-
Crimp the coin cell using a coin cell crimper with the appropriate pressure.
-
Let the assembled cell rest for at least 12 hours to ensure complete wetting of the components.
Caption: Step-by-step workflow for CR2032 coin cell assembly.
Electrochemical Testing Protocols
The following are standard protocols for evaluating the electrochemical performance of the assembled cells.
-
Formation Cycles:
-
Perform 2-3 initial charge/discharge cycles at a low C-rate (e.g., C/20 or C/10) within a specified voltage window (e.g., 2.5-4.2 V for LCO, 2.5-3.8 V for LFP). This step is crucial for the formation of a stable Solid Electrolyte Interphase (SEI).
-
-
Galvanostatic Cycling (Cycle Life and Capacity Retention):
-
Cycle the cells at a constant C-rate (e.g., 1C) for a desired number of cycles (e.g., 100, 500).
-
Record the discharge capacity at each cycle.
-
Calculate the coulombic efficiency (discharge capacity / charge capacity) for each cycle.
-
Plot the discharge capacity and coulombic efficiency versus the cycle number.
-
-
Rate Capability Test:
-
Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C).
-
Perform several cycles at each C-rate to ensure stability.
-
Return to a low C-rate (e.g., C/10) to check for capacity recovery.
-
Plot the discharge capacity versus the C-rate.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements on the cells before and after cycling.
-
Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the Nyquist plots to determine the evolution of cell impedance, including the SEI resistance and charge transfer resistance.
-
Safety Evaluation Protocol
-
Flammability Test (Self-Extinguishing Time - SET):
-
In a fume hood, soak a piece of glass fiber separator in the electrolyte.
-
Expose the separator to an open flame for a short period (e.g., 3 seconds).
-
Measure the time it takes for the flame to self-extinguish after the ignition source is removed.
-
The SET is calculated as the self-extinguishing time divided by the weight of the electrolyte-soaked separator.
-
Logical Relationships
The addition of DMEP to the electrolyte initiates a series of cause-and-effect relationships that ultimately determine the battery's safety and performance.
Caption: Logical flow of DMEP's impact on battery safety and performance.
Conclusion
The use of this compound as a flame-retardant additive presents a promising avenue for enhancing the safety of lithium-ion batteries. However, its impact on electrochemical performance must be thoroughly investigated. The protocols outlined in these application notes provide a systematic framework for researchers to evaluate the efficacy of DMEP and other novel electrolyte additives. Careful execution of these experiments will enable a comprehensive understanding of the trade-offs between safety and performance, paving the way for the development of safer and more reliable energy storage solutions.
References
Application Note: In-situ DRIFTS Analysis of Dimethyl Ethylphosphonate Decomposition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl ethylphosphonate (DMEP) is an organophosphorus compound that serves as a simulant for chemical warfare agents and is relevant in the study of pesticide degradation and industrial chemical catalysis. Understanding its decomposition mechanism is crucial for developing effective decontamination technologies and catalysts. In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful analytical technique that allows for the real-time monitoring of surface reactions on powdered catalysts under controlled temperature and atmospheric conditions. This application note provides a detailed protocol for the in-situ DRIFTS analysis of DMEP decomposition, leveraging established methodologies for the closely related and widely studied simulant, dimethyl methylphosphonate (B1257008) (DMMP).
Experimental Principles
In-situ DRIFTS operates by directing an infrared beam onto a powdered sample (e.g., a catalyst). The diffusely scattered light is collected and analyzed. As DMEP adsorbs onto the catalyst surface and decomposes, changes in the vibrational modes of surface species are detected. This allows for the identification of adsorbed parent molecules, reaction intermediates, and final products, providing insight into the decomposition pathways and reaction kinetics. The experiments are typically conducted in a specialized reaction chamber that allows for precise control of temperature and gas flow.
Detailed Experimental Protocol
This protocol is adapted from studies on DMMP decomposition over metal oxide catalysts, such as CeO₂, and is expected to be directly applicable to DMEP.[1][2]
1. Catalyst Preparation and Loading:
-
Place approximately 20-30 mg of the powdered catalyst (e.g., CeO₂, CuO/CeO₂, or Al₂O₃) into the ceramic sample cup of the DRIFTS reaction cell.
-
Ensure the catalyst surface is level to maximize diffuse reflectance.
2. In-situ DRIFTS System Setup:
-
The experiment is conducted using a Fourier Transform Infrared (FTIR) spectrometer equipped with a DRIFTS accessory and a high-temperature environmental chamber (e.g., a Harrick Praying Mantis™).
-
The chamber is sealed and connected to a gas manifold for controlled delivery of carrier and reactant gases.
3. Catalyst Pre-treatment:
-
Heat the catalyst sample in situ under a flow of an inert gas (e.g., He or N₂) or a reactive gas mixture (e.g., 20% O₂ in Ar) to a specific temperature (e.g., 300-400°C) for a set duration (e.g., 1-2 hours) to clean the surface of any contaminants like water or carbonates.[2]
-
Cool the catalyst to the desired initial reaction temperature (e.g., room temperature or 50°C).
-
Collect a background spectrum of the clean catalyst under the inert gas flow at the initial temperature. This spectrum will be subtracted from all subsequent spectra.
4. DMEP Vapor Generation and Introduction:
-
Generate a constant vapor stream of DMEP by passing a carrier gas (e.g., 20% O₂ in Ar at 50 mL/min) through a bubbler containing liquid DMEP.[1][2] The bubbler is typically maintained at a constant temperature (e.g., 10-30°C) to ensure a stable vapor pressure.[1][2]
-
The gas lines leading from the bubbler to the DRIFTS cell should be heated (e.g., to 80°C) to prevent condensation of the DMEP vapor.[1]
-
Introduce the DMEP vapor/carrier gas mixture into the DRIFTS cell.
5. Data Acquisition:
-
Begin collecting DRIFTS spectra immediately upon introduction of DMEP.
-
Spectra are typically collected over a range of 4000-650 cm⁻¹ with a resolution of 4-8 cm⁻¹.[1]
-
To monitor the reaction progress, spectra are recorded at regular time intervals as the temperature is held constant or ramped up (e.g., at a rate of 10°C/min) to higher temperatures (e.g., up to 400°C).[2] Each spectrum may be an average of 32-64 scans to improve the signal-to-noise ratio.[1]
6. Data Analysis:
-
Subtract the initial background spectrum from each collected spectrum to obtain difference spectra, which show only the changes occurring on the catalyst surface.
-
Identify the vibrational bands corresponding to adsorbed DMEP, intermediates, and final products by comparing the observed frequencies to literature values for organophosphorus compounds and expected surface species.
Data Presentation: Quantitative Analysis
Table 1: Decomposition Capacity of Various Metal Oxides for DMMP at Different Temperatures. [3][4]
| Catalyst Material | Temperature (°C) | Decomposition Capacity (μmol/g) | Primary Volatile Products |
| γ-Al₂O₃ | 25 | 117 | Methanol, Dimethyl Ether |
| FeOₓ/Al₂O₃ | 25 | 93 | Methanol, Dimethyl Ether |
| Sol-gel Alumina | 25 | 208 | Methanol, Dimethyl Ether |
| γ-Al₂O₃ | 100 | ~350 | Methanol, Dimethyl Ether |
| FeOₓ/Al₂O₃ | 100 | ~280 | Methanol, Dimethyl Ether |
| Sol-gel Alumina | 100 | ~620 | Methanol, Dimethyl Ether |
Table 2: Key Infrared Band Assignments for DMMP Decomposition on CeO₂. [1]
| Wavenumber (cm⁻¹) | Assignment | Species Type |
| 2995, 2955, 2856 | ν(CH₃) | Adsorbed DMMP |
| 1238 | ν(P=O) | Adsorbed DMMP |
| 1186 | ρ(P-CH₃) | Adsorbed DMMP |
| 1040 | ν(P-O-C) | Adsorbed DMMP |
| 1625, 1361 | ν(C=O), δ(CH) | Bidentate Formate |
| 1560, 1300 | νₐₛ(COO⁻), νₛ(COO⁻) | Bidentate Carbonate |
| ~1100 | ν(P-O-Ce) | Surface Phosphate/Phosphonate |
| 2820 | ν(CH₃) | Surface Methoxy Species |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a proposed decomposition pathway.
Caption: Experimental workflow for in-situ DRIFTS analysis.
Caption: Proposed decomposition pathway for DMEP on a metal oxide surface.
Reaction Mechanism and Interpretation
Based on extensive studies of DMMP on metal oxides like CeO₂, the decomposition of DMEP is expected to proceed via the following general steps[1][2][5]:
-
Adsorption: The DMEP molecule initially adsorbs onto Lewis acid sites (e.g., Ce⁴⁺) on the catalyst surface via its phosphoryl (P=O) group. This is observed in DRIFTS as a shift in the ν(P=O) band to a lower wavenumber.[1]
-
P-O Bond Cleavage: The primary and most facile decomposition step is the cleavage of a P-OC₂H₅ bond. This reaction is often facilitated by surface hydroxyl groups or lattice oxygen.[2][6] This leads to the formation of a surface-bound ethylphosphonate species and a surface ethoxy group. The ethoxy group can then react with a surface proton to desorb as ethanol.
-
P-C Bond Cleavage: At higher temperatures, the more stable P-C₂H₅ bond can break, leading to the formation of surface phosphates (POₓ).[5]
-
Oxidation of Fragments: The ethyl fragments can be further oxidized on the surface, especially in the presence of O₂, to form intermediates like surface formates and carbonates, which are readily identifiable by their characteristic carboxylate stretches in the DRIFTS spectra.[1] These species can eventually desorb as CO₂ at elevated temperatures.
-
Catalyst Deactivation: The accumulation of strongly bound surface phosphates, carbonates, and other carbonaceous species can poison the active sites, leading to catalyst deactivation over time.[1]
By tracking the appearance and disappearance of the infrared bands for these different species as a function of temperature and time, a detailed picture of the DMEP decomposition mechanism on a specific catalyst can be constructed.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pages.jh.edu [pages.jh.edu]
Synthesis of Functionalized Polymers Using Phosphonate Monomers: Application Notes and Protocols for Researchers
Introduction: The synthesis of functionalized polymers is a cornerstone of advanced materials science, with significant implications for the fields of drug delivery, biomedical engineering, and diagnostics. Among the various monomers utilized, those containing phosphonate (B1237965) groups have garnered considerable attention due to their unique properties. The phosphonate moiety can enhance biocompatibility, facilitate targeted delivery to bone tissues, and allow for the development of stimuli-responsive materials. While direct polymerization of dimethyl ethylphosphonate is not commonly documented, the use of structurally similar vinylphosphonate (B8674324) and phosphonate-containing methacrylate (B99206) monomers is well-established. This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers using dimethyl vinylphosphonate (DMVP) and a representative phosphonate-containing methacrylate, serving as a guide for researchers, scientists, and drug development professionals.
Application Notes
Phosphonate-containing polymers offer a versatile platform for a range of biomedical applications. The ester form, such as poly(dimethyl vinylphosphonate), can be utilized in various applications, and subsequent hydrolysis to poly(vinylphosphonic acid) (PVPA) further expands its utility. PVPA and its copolymers are of particular interest in the medical field for applications such as dental cements, hydrogels for drug delivery, and as components in materials for biomimetic mineralization.[1][2][3]
In drug delivery, these polymers can be engineered into nanoparticles or hydrogels.[2] Hydrogels incorporating anionic polyelectrolytes like PVPA exhibit swelling behavior that is responsive to external stimuli such as pH and ionic strength, which can be exploited for controlled drug release.[2] At physiological pH, the deprotonation of the phosphonic acid groups leads to electrostatic repulsion within the polymer network, causing significant swelling that can facilitate the release of an encapsulated therapeutic agent.[2]
Experimental Protocols
Protocol 1: Free-Radical Polymerization of Dimethyl Vinylphosphonate (DMVP)
This protocol describes the synthesis of poly(dimethyl vinylphosphonate) via conventional free-radical polymerization.
Materials:
-
Dimethyl vinylphosphonate (DMVP), monomer
-
Azobisisobutyronitrile (AIBN), initiator
-
Anhydrous toluene (B28343), solvent
-
Methanol (B129727), non-solvent for precipitation
-
Schlenk flask equipped with a magnetic stir bar
-
Argon or nitrogen gas supply
-
Oil bath
Procedure:
-
Monomer and Solvent Preparation: Purify DMVP by vacuum distillation to remove any inhibitors. Ensure toluene is anhydrous.
-
Reaction Setup: In a Schlenk flask, dissolve DMVP (e.g., 5 g, 36.7 mmol) and AIBN (e.g., 0.06 g, 0.367 mmol, 1 mol% relative to monomer) in anhydrous toluene (10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
Polymer Isolation: After the reaction, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane) and re-precipitate in cold methanol to remove unreacted monomer and initiator residues. Repeat this step twice.
-
Drying: Dry the purified polymer under vacuum at 40 °C to a constant weight.
Protocol 2: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of a Phosphonate-Containing Methacrylate
This protocol is adapted from the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) and serves as a representative method for the controlled polymerization of phosphonate monomers.[4]
Materials:
-
Phosphonate-containing methacrylate monomer (e.g., MAPC1)
-
2-Cyano-2-propyl benzodithioate (CPDB), RAFT agent
-
4,4′-Azobis(4-cyanovaleric acid) (ACVA), initiator
-
N,N-Dimethylformamide (DMF), solvent
-
Diethyl ether, non-solvent for precipitation
-
Schlenk flask with a magnetic stir bar
-
Argon or nitrogen gas supply
-
Oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the phosphonate monomer (e.g., 2.0 g, 9.6 mmol), CPDB (e.g., 42.5 mg, 0.192 mmol), and ACVA (e.g., 18.0 mg, 0.064 mmol) in DMF (4 mL). The molar ratio of [Monomer]:[CPDB]:[ACVA] is typically 50:1:0.33.
-
Degassing: Perform three freeze-pump-thaw cycles to thoroughly degas the solution.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for the specified time (e.g., 4-8 hours), depending on the desired molecular weight and conversion.
-
Polymer Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether while stirring.
-
Purification: Decant the supernatant and redissolve the polymer in a small amount of DMF. Re-precipitate in cold diethyl ether. Repeat this dissolution-precipitation cycle two more times.
-
Drying: Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.
Protocol 3: Hydrolysis of Poly(dimethyl vinylphosphonate) to Poly(vinylphosphonic acid)
This protocol describes the conversion of the phosphonate ester polymer to the corresponding phosphonic acid polymer.[5]
Materials:
-
Poly(dimethyl vinylphosphonate) (PDMVP)
-
Concentrated hydrochloric acid (HCl, e.g., 14 M)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
-
Round-bottom flask with a reflux condenser
Procedure:
-
Hydrolysis Reaction: Dissolve PDMVP (e.g., 2 g) in concentrated HCl (e.g., 20 mL) in a round-bottom flask.
-
Reflux: Heat the mixture to 100 °C and reflux for 12 hours under stirring.
-
Purification by Dialysis: After cooling, transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48-72 hours, changing the water frequently to remove HCl and methanol byproducts.
-
Isolation: Lyophilize (freeze-dry) the dialyzed solution to obtain the solid poly(vinylphosphonic acid) (PVPA).[5]
Data Presentation
The following tables summarize representative quantitative data for the polymerization of phosphonate-containing monomers.
Table 1: Free-Radical Polymerization of Dimethyl Vinylphosphonate (DMVP) [6]
| Initiator | Monomer Concentration (mol/L) | Temperature (°C) | Propagation Rate Constant (kp) (L/mol·s) | Termination Rate Constant (kt) (L/mol·s) | Overall Activation Energy (kcal/mol) |
| Dicumyl peroxide | Bulk | 110 | 19 | 5.8 x 10³ | 26.2 |
Table 2: RAFT Polymerization of Dimethyl(methacryloyloxy)methyl Phosphonate (MAPC1) [4][7]
| [Monomer]:[RAFT Agent]:[Initiator] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1:0.2 | DMF | 70 | 4 | 55 | 8,800 | 1.15 |
| 100:1:0.2 | DMF | 70 | 8 | 85 | 13,500 | 1.18 |
| 200:1:0.2 | DMF | 70 | 6 | 60 | 17,000 | 1.20 |
| 200:1:0.2 | DMF | 70 | 12 | 90 | 24,000 | 1.25 |
Mandatory Visualizations
Caption: Workflow of Polymer Synthesis and Functionalization.
Caption: Cellular Uptake of Polymer-Based Drug Delivery Systems.
Caption: Stimuli-Responsive Drug Release Mechanism.
References
- 1. Vinylphosphonic acid - Wikipedia [en.wikipedia.org]
- 2. Poly(vinylphosphonic acid‐co‐acrylic acid) hydrogels: The effect of copolymer composition on osteoblast adhesion and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Radical Polymerization Behavior of Dimethyl Vinylphosphonate : Homopolymerization and Copolymerization with Trimethoxyvinylsilane | Semantic Scholar [semanticscholar.org]
- 7. RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: a new opportunity for phosphorus-based materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Protocol for handling and disposal of Dimethyl ethylphosphonate in a laboratory setting
Application Notes and Protocols for Dimethyl Ethylphosphonate
Introduction
These application notes provide detailed protocols for the safe handling, use, and disposal of this compound (CAS No. 6163-75-3) in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and ensure a safe laboratory environment. This compound is an organophosphorus compound that presents significant health risks, including being fatal if swallowed.[1]
Hazard Identification and Safety Precautions
2.1 GHS Classification this compound is classified as a hazardous chemical.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
2.2 General Safety Precautions
-
ALWAYS handle this compound within a certified chemical fume hood.
-
Avoid all personal contact, including inhalation of vapors or mists.[2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 6163-75-3[1][5][6] |
| Molecular Formula | C₄H₁₁O₃P[1][6] |
| Molecular Weight | 138.10 g/mol [1][5][6] |
| Appearance | Colorless liquid |
| Odor | No information available |
(Note: Detailed physical properties like boiling point, density, and flash point are not consistently available in the search results. Users should refer to the supplier's specific Safety Data Sheet for this information.)
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following minimum PPE.
| PPE Type | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Skin and Body | Flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes. A chemical-resistant apron is also recommended.[2] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if there is a risk of inhalation or if working outside a fume hood.[2][3] |
Experimental Protocols
Protocol for Safe Handling and Use
-
Preparation: Before handling, ensure the chemical fume hood is operational. Assemble all necessary equipment and materials, including the required PPE.
-
Aliquotting: Dispense the required amount of this compound carefully, using appropriate volumetric glassware. Perform this task over a spill tray to contain any potential drips.
-
Reaction Setup: Keep the reaction vessel closed or covered whenever possible. If heating is required, use a controlled heating mantle and monitor the temperature closely.
-
Post-Procedure: After use, tightly seal the primary container. Decontaminate all glassware and equipment that came into contact with the chemical (see Protocol 5.3).
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[2]
Protocol for Spill Response
5.2.1 Small Spills (less than 100 mL within a fume hood)
-
Alert: Alert personnel in the immediate area.
-
Contain: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[2][3] Do not use combustible materials like paper towels initially.
-
Absorb: Cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container using non-sparking tools.[2][4]
-
Decontaminate: Clean the spill area with a detergent and water solution, followed by a rinse with water.[7] Collect all cleaning materials for disposal as hazardous waste.
-
Ventilate: Allow the area to ventilate before resuming work.
5.2.2 Large Spills (more than 100 mL or any spill outside a fume hood)
-
EVACUATE: Immediately evacuate the laboratory, alerting all personnel.
-
ISOLATE: Close the laboratory doors and prevent entry.
-
REPORT: Contact your institution's Environmental Health and Safety (EHS) office and emergency services immediately. Provide details of the chemical spilled and the location.
-
VENTILATE: If safe to do so without entering the contaminated area, ensure laboratory ventilation is running at maximum capacity.
-
DECONTAMINATION: Do not attempt to clean up a large spill. Await the arrival of trained emergency response personnel.
Protocol for Equipment Decontamination
-
Initial Rinse: Rinse all contaminated glassware and equipment three times with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) in a fume hood. Collect the rinsate as hazardous waste.
-
Chemical Neutralization: For organophosphorus compounds, a wash with a basic solution can aid in hydrolysis.[7] Prepare a 10% sodium carbonate (washing soda) solution.
-
Soak: Submerge the rinsed equipment in the 10% sodium carbonate solution for at least 24 hours.
-
Wash: After soaking, wash the equipment thoroughly with laboratory detergent and water.[7]
-
Final Rinse: Rinse with deionized water and allow to dry.
-
Verification: For critical applications, a surface wipe test followed by analytical confirmation may be necessary to ensure complete decontamination.
Protocol for Waste Disposal
-
Waste Collection: All waste contaminated with this compound, including unused product, absorbent materials from spills, contaminated PPE, and rinsate from decontamination, must be collected as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the chemical name "this compound," and associated hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2][3]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Disposal will likely be via high-temperature incineration at a licensed hazardous waste facility.[4][8][9] Chemical hydrolysis may be an alternative for liquid waste if permitted and equipped.[8]
Mandatory Visualizations
References
- 1. This compound | C4H11O3P | CID 521983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 6163-75-3 | Benchchem [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Decontamination [fao.org]
- 8. benchchem.com [benchchem.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Application Notes and Protocols for the Detection of Dimethyl Ethylphosphonate (DMEP) Vapor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current sensor technologies for the detection of Dimethyl ethylphosphonate (DMEP) vapor, a common simulant for nerve agents. This document details the principles of various sensing mechanisms, summarizes their performance metrics, and provides detailed experimental protocols for their fabrication and operation.
Introduction to DMEP Detection
This compound (DMEP) is an organophosphorus compound that serves as a less toxic simulant for highly toxic nerve agents like Sarin and Soman. The development of sensitive and selective sensors for DMEP is crucial for early warning systems in civilian and military applications, as well as for monitoring demilitarization processes and in environmental safety. A variety of sensor technologies have been explored for DMEP detection, each with its own set of advantages and limitations in terms of sensitivity, selectivity, response time, and operational complexity. This document will focus on the most promising technologies, including chemiresistive sensors, Quartz Crystal Microbalance (QCM) sensors, Surface Acoustic Wave (SAW) sensors, optical sensors, and Interband Cascade Laser (ICL) based sensors.
Sensor Performance Comparison
The selection of a sensor for a specific application depends on a variety of factors, including the required sensitivity, the operational environment, and cost. The following table summarizes the quantitative performance of different sensor technologies for DMEP vapor detection based on recent literature.
| Sensor Type | Sensing Material | Sensitivity | Limit of Detection (LOD) | Response Time | Recovery Time | Reference |
| Chemiresistive | WSe2 nanosheets | 8.91% response to 10 ppm | 122 ppb | 100 s | - | [1] |
| QCM | MnO2@NGO/PPy | 1.26 Hz/ppm | - | - | - | [2] |
| QCM | N-MWCNT@NiO | 1.07 Hz/ppm | - | - | - | [2] |
| SAW | N-MWCNT@NiO | >100 times higher than QCM | - | - | - | [2] |
| SAW | Polymethyl[3-(2-hydroxy)phenyl] siloxane (PMPS) | 3 kHz/ppm | - | 30 s | - | [3] |
| SAW | Silica Molecularly Imprinted Polymer | - | 80 ppb | < 1 min | - | [4][5] |
| Optical (Fiber Optic) | Polypyrrole | 20 mV response to 134 ppm | - | 2 s | - | |
| Interband Cascade Laser | HCSFA2 and oapBPAF sorbents | - | 20 ppb | - | - |
Experimental Protocols
This section provides detailed methodologies for the fabrication and testing of various DMEP sensors.
Chemiresistive Sensor Protocol
Principle: Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to the target analyte. The adsorption of DMEP molecules on the surface of the semiconductor material leads to charge transfer, altering its conductivity.
Experimental Workflow:
A generalized workflow for the fabrication of a chemiresistive sensor.
Materials:
-
Si/SiO2 substrate
-
Tungsten diselenide (WSe2) powder
-
N-methyl-2-pyrrolidone (NMP)
-
Gold (Au) for electrodes
-
Acetone, isopropanol, deionized (DI) water
Equipment:
-
Ultrasonic bath
-
Centrifuge
-
Spin coater or drop-casting setup
-
Sputtering or thermal evaporation system for electrode deposition
-
Tube furnace for annealing
-
Gas sensing measurement system with a test chamber, mass flow controllers (MFCs), and a source-measure unit.
Protocol:
-
Substrate Cleaning:
-
Cut the Si/SiO2 wafer into desired dimensions (e.g., 1 cm x 1 cm).
-
Sonnicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
-
Sensing Material Synthesis (WSe2 Nanosheets):
-
Disperse WSe2 powder in NMP at a concentration of 10 mg/mL.
-
Exfoliate the dispersion by ultrasonication for 8 hours.
-
Centrifuge the dispersion at 3000 rpm for 30 minutes to remove unexfoliated material.
-
Carefully collect the supernatant containing the WSe2 nanosheets.
-
-
Sensor Fabrication:
-
Deposit the WSe2 nanosheet dispersion onto the cleaned Si/SiO2 substrate using spin-coating or drop-casting and allow it to dry.
-
Deposit interdigitated gold electrodes on top of the WSe2 film using a shadow mask via sputtering or thermal evaporation.
-
Anneal the fabricated sensor in a tube furnace at 200°C for 2 hours under an inert atmosphere (e.g., argon).
-
-
Gas Sensing Measurement:
-
Place the sensor in a sealed test chamber.
-
Establish a stable baseline resistance by purging the chamber with a carrier gas (e.g., dry air or nitrogen) at a constant flow rate controlled by MFCs.
-
Introduce a known concentration of DMEP vapor into the chamber by passing the carrier gas through a bubbler containing liquid DMEP.
-
Record the change in resistance of the sensor over time using a source-measure unit.
-
The sensor response (S) is typically calculated as S(%) = [(Rg - Ra) / Ra] x 100, where Ra is the resistance in the carrier gas and Rg is the resistance in the presence of DMEP.
-
Quartz Crystal Microbalance (QCM) Sensor Protocol
Principle: QCM sensors measure a change in frequency of a quartz crystal resonator upon mass loading. A sensing layer coated on the crystal surface selectively adsorbs DMEP molecules, causing a decrease in the resonant frequency, which is proportional to the adsorbed mass.
Experimental Workflow:
A generalized workflow for the preparation and testing of a QCM sensor.
Materials:
-
AT-cut quartz crystals with gold electrodes (e.g., 10 MHz)
-
Sensing material (e.g., MnO2@NGO/PPy composite)
-
Solvent for sensing material (e.g., deionized water, ethanol)
-
Piranha solution (H2SO4:H2O2, 3:1 v/v) - Caution: Extremely corrosive!
-
Nitrogen gas
Equipment:
-
QCM instrument with an oscillator circuit and frequency counter
-
Flow cell
-
Spin coater or micropipette
-
Oven or hotplate
-
Gas delivery system with MFCs
Protocol:
-
QCM Crystal Cleaning:
-
Immerse the QCM crystal in Piranha solution for 1-2 minutes to remove organic contaminants. (Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the crystal thoroughly with copious amounts of DI water.
-
Dry the crystal under a gentle stream of nitrogen.
-
-
Sensing Layer Coating:
-
Prepare a homogenous dispersion of the sensing material (e.g., MnO2@NGO/PPy) in a suitable solvent.
-
Deposit a small, precise volume of the dispersion onto the gold electrode of the QCM crystal using a micropipette (drop-casting) or apply it via spin-coating for a more uniform layer.
-
Ensure the coating is confined to the electrode area.
-
-
Drying and Curing:
-
Dry the coated crystal in an oven at a low temperature (e.g., 60-80°C) for 1-2 hours to remove the solvent.
-
Allow the crystal to cool down to room temperature.
-
-
Measurement:
-
Mount the coated QCM crystal in a flow cell.
-
Connect the flow cell to the QCM instrument and the gas delivery system.
-
Establish a stable baseline frequency by flowing a carrier gas over the sensor.
-
Introduce DMEP vapor of a known concentration and record the frequency shift.
-
The frequency change is directly proportional to the mass of the adsorbed DMEP molecules.
-
Surface Acoustic Wave (SAW) Sensor Protocol
Principle: SAW sensors utilize the propagation of surface acoustic waves on a piezoelectric substrate. A sensing layer coated in the path of the wave selectively interacts with DMEP vapor, causing a change in the wave's velocity and/or amplitude, which is detected as a frequency shift.
Experimental Workflow:
A generalized workflow for the fabrication and testing of a SAW sensor.
Materials:
-
Piezoelectric substrate (e.g., ST-cut quartz, LiNbO3)
-
Metal for Interdigitated Transducers (IDTs) (e.g., Aluminum)
-
Sensing polymer (e.g., polymethyl[3-(2-hydroxy)phenyl] siloxane)
-
Solvent for the polymer
-
Photoresist and developer
Equipment:
-
Photolithography equipment (spinner, mask aligner, developer bath)
-
Metal deposition system (e.g., e-beam evaporator)
-
Spray coater or spin coater
-
Network analyzer or a dedicated SAW sensor measurement system
-
Gas delivery system
Protocol:
-
IDT Fabrication:
-
Clean the piezoelectric substrate.
-
Deposit a thin film of the chosen metal onto the substrate.
-
Use photolithography to pattern the interdigitated transducer (IDT) structure. This involves spin-coating photoresist, exposing it to UV light through a photomask with the IDT design, and then developing the resist.
-
Etch away the unwanted metal to leave the final IDT pattern.
-
Remove the remaining photoresist.
-
-
Sensing Layer Deposition:
-
Prepare a solution of the sensing polymer in a suitable solvent.
-
Deposit the polymer film onto the active area between the IDTs using spray-coating or spin-coating to achieve a thin, uniform layer.[6]
-
Dry the device to remove the solvent.
-
-
Device Packaging and Measurement:
-
Mount the SAW device in a suitable housing with electrical connections to the IDTs.
-
Connect the device to a network analyzer or a custom oscillator circuit.
-
Place the packaged sensor in a test chamber.
-
Establish a stable baseline frequency with a carrier gas.
-
Introduce DMEP vapor and measure the resulting frequency shift.
-
Signaling Pathways and Logical Relationships
The detection of DMEP vapor by these sensors involves a series of interactions and signal transduction steps. The following diagram illustrates the general logical relationship from analyte presence to signal output.
A conceptual diagram of the DMEP detection signaling pathway.
Conclusion
The development of sensors for DMEP vapor is a dynamic field of research with various promising technologies. The choice of a particular sensor depends on the specific requirements of the application, such as the desired sensitivity, selectivity, response time, and cost. The protocols outlined in these application notes provide a foundation for researchers and scientists to fabricate and test different types of DMEP sensors. Further research and development are needed to improve the performance of these sensors, particularly in terms of their selectivity in complex environments and their long-term stability.
References
- 1. Enhanced dimethyl methylphosphonate detection based on two-dimensional WSe2 nanosheets at room temperature - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Dimethyl Methyl Phosphonate by Silica Molecularly Imprinted Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for high-yield Dimethyl ethylphosphonate synthesis
Welcome to the technical support center for the synthesis of Dimethyl ethylphosphonate (DMEP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction conditions for high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound (DMEP)?
A1: The most prevalent and robust method for synthesizing DMEP is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602), in this case, trimethyl phosphite, with an ethyl halide, such as ethyl iodide. The reaction is known for its reliability in forming a carbon-phosphorus bond.[1][2][3]
Q2: What are the critical parameters to control for a high-yield DMEP synthesis?
A2: For a high-yield synthesis, it is crucial to control the reaction temperature, the purity of the reactants, and the rate of addition of the reagents. The reaction is often exothermic, so maintaining a stable temperature is key to preventing side reactions.[4] Using high-purity trimethyl phosphite and ethyl halide is also essential for achieving a high-purity final product without the need for extensive purification.[4]
Q3: What are the potential side reactions that can lower the yield of DMEP?
A3: A primary concern is the formation of by-products due to impurities in the starting materials or suboptimal reaction conditions. For instance, if using a dihaloalkane as the ethyl source, di-substitution can occur, leading to the formation of undesired bis(phosphonate) products.[5][6] Additionally, if the reaction temperature is too high, thermal decomposition of the product or reactants can occur.[6]
Q4: How can I monitor the progress of the DMEP synthesis reaction?
A4: The progress of the reaction can be effectively monitored using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] By analyzing small aliquots from the reaction mixture over time, you can track the consumption of starting materials and the formation of the desired product.
Q5: What are the recommended purification techniques for crude DMEP?
A5: The most common method for purifying DMEP is vacuum distillation.[4][8] This technique is effective at separating the DMEP from lower-boiling starting materials and higher-boiling impurities. For thermally sensitive products or to remove impurities with similar boiling points, silica (B1680970) gel column chromatography can be a milder and effective alternative.[6][7][9]
Troubleshooting Guide
Issue 1: The reaction is incomplete, with significant starting material remaining.
-
Possible Cause A: Insufficient Reaction Temperature or Time.
-
Recommended Solution: Ensure the reaction is heated to the optimal temperature, typically between 175°C and 185°C for the catalytic rearrangement of triethyl phosphite, which is analogous to the synthesis of DMEP.[4] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and ensure it proceeds to completion.[7]
-
-
Possible Cause B: Ineffective Catalyst.
Issue 2: The final product has low purity, with significant byproducts.
-
Possible Cause A: Impure Reactants.
-
Recommended Solution: Use high-purity trimethyl phosphite (minimum 98%) with a low acid number to minimize side reactions and improve the purity of the final product.[4]
-
-
Possible Cause B: Suboptimal Reaction Conditions.
-
Recommended Solution: Carefully control the addition rate of the trimethyl phosphite to maintain a stable reaction temperature and prevent runaway reactions, which can lead to byproduct formation.[4]
-
Issue 3: Difficulty in purifying the final product.
-
Possible Cause A: Co-eluting Impurities in Chromatography.
-
Recommended Solution: If using column chromatography, optimize the solvent system. A gradient elution from a non-polar solvent to a more polar mixture can improve the separation of the product from impurities with similar retention factors.[7]
-
-
Possible Cause B: Product Decomposition During Distillation.
Data Presentation
Table 1: Effect of Reaction Conditions on DMEP Synthesis Yield and Purity
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst (Ethyl Iodide) | 0.5 wt% | 2.5 wt% | 7.5 wt% | Higher catalyst levels increase reaction rate but may not be economical.[4] |
| Temperature | 150-160°C | 175-185°C | >190°C | Optimal temperature is crucial; too high can lead to decomposition.[4] |
| Reactant Purity | 90% Trimethyl Phosphite | 98% Trimethyl Phosphite | >99% Trimethyl Phosphite | Higher purity reactants lead to higher purity product and yield.[4] |
| Reaction Time | 2 hours | 4 hours | 6 hours | Longer reaction times can lead to higher conversion rates. |
Experimental Protocols
High-Yield Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol describes a general procedure for the synthesis of DMEP.
Materials:
-
Trimethyl phosphite (high purity, >98%)
-
Ethyl iodide
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Initial Charge: Add ethyl iodide (1.0 equivalent) to the reaction flask.
-
Heating: Heat the ethyl iodide to a gentle reflux.
-
Reactant Addition: Slowly add trimethyl phosphite (1.0 equivalent) dropwise from the dropping funnel to the refluxing ethyl iodide. The addition rate should be controlled to maintain a steady reflux.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Purification: Purify the crude product by vacuum distillation to remove any unreacted starting materials and isolate the pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in DMEP synthesis.
Caption: The two-step mechanism of the Michaelis-Arbuzov reaction for DMEP synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]
- 3. Dimethyl methylphosphonate [medbox.iiab.me]
- 4. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Catalyst Deactivation in Dimethyl Ethylphosphonate Degradation
Disclaimer: The following troubleshooting guide and technical information are primarily based on studies involving dimethyl methylphosphonate (B1257008) (DMMP), a widely used and structurally similar surrogate for dimethyl ethylphosphonate (DMEP). The principles of catalyst deactivation and regeneration are expected to be highly comparable.
Frequently Asked Questions (FAQs)
Q1: My catalyst's conversion efficiency for DMEP degradation is rapidly decreasing. What are the likely causes?
A1: A rapid decline in catalytic activity during this compound (DMEP) degradation is typically attributed to one or a combination of the following deactivation mechanisms:
-
Fouling/Poisoning by Phosphorus Species: This is the most common cause. The degradation of DMEP produces phosphorus-containing byproducts, such as phosphates and methylphosphonic acid. These species can strongly adsorb onto or react with the active sites of the catalyst, effectively blocking them from participating in the reaction. This process is often referred to as poisoning, particularly for noble metal catalysts, or fouling for metal oxides.
-
Formation of Carbonaceous Deposits (Coking): Incomplete oxidation of the ethyl and methyl groups in DMEP can lead to the formation of carbonates, formates, and other carbon-based residues on the catalyst surface. These deposits can physically block active sites and pores.
-
Thermal Sintering: Operating the degradation reaction at excessively high temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active particles. This process, known as sintering, leads to an irreversible loss of active surface area.
-
Changes in Oxidation State of the Catalyst: For catalysts that rely on a specific oxidation state for their activity (e.g., CeO2 with its Ce³⁺/Ce⁴⁺ redox couple), the reaction environment can alter this state, leading to reduced performance.
Q2: I observe a black or dark-colored deposit on my catalyst after the reaction. What is it, and how can I prevent it?
A2: A dark-colored deposit is often indicative of "coking," which is the formation of carbonaceous materials from the incomplete combustion of the organic components of the DMEP molecule. To prevent this:
-
Optimize the Oxidant-to-Fuel Ratio: Ensure a sufficient supply of the oxidant (e.g., air, oxygen) to promote complete oxidation to CO2 and H2O.
-
Control Reaction Temperature: While higher temperatures can enhance degradation rates, they can also promote coking. It is crucial to operate within the optimal temperature window for your specific catalyst.
-
Enhance Catalyst Design: Incorporating promoters or using bimetallic catalysts (e.g., CuO-CeO2) can improve the catalyst's resistance to coking by facilitating more efficient oxidation pathways.
Q3: How do I choose a catalyst that is more resistant to deactivation for DMEP degradation?
A3: Catalyst selection is critical for achieving a long operational lifetime. Consider the following:
-
Metal Oxides over Noble Metals: While noble metals like Platinum (Pt) can be highly active, they are often more susceptible to poisoning by phosphorus-containing compounds and are more expensive. Metal oxides, such as CeO2 and CuO, have shown good performance and can be more robust.
-
Catalyst Morphology: The physical shape and structure of the catalyst can play a significant role. For instance, CeO2 in the form of nanorods has demonstrated higher performance compared to nanoparticles or nanocubes, which is attributed to the exposure of more active crystal planes.
-
Bimetallic and Supported Catalysts: Combining two or more metal oxides can create a synergistic effect, enhancing both activity and stability. For example, doping CuO into CeO2 can improve its oxygen storage and release capacity, making it more effective for oxidation reactions. Supporting the catalyst on a high-surface-area material like γ-Al2O3 can also improve dispersion and stability.
Q4: Can a deactivated catalyst be regenerated? If so, how?
A4: Yes, in many cases, catalyst regeneration is possible, particularly for deactivation caused by fouling or coking. Common methods include:
-
Thermal Treatment: Heating the catalyst in a controlled atmosphere (e.g., air or an inert gas) can burn off carbonaceous deposits and some adsorbed species. The specific temperature and duration will depend on the catalyst and the nature of the foulants.
-
Chemical Washing: Washing the catalyst with appropriate solvents or mild chemical solutions can help remove adsorbed poisons or deposits without damaging the catalyst structure.
-
Oxidative/Reductive Treatments: For catalysts that have undergone changes in their oxidation state, controlled treatment with oxidizing (e.g., O2) or reducing (e.g., H2) gases can restore the active state.
It is important to note that deactivation due to severe sintering is generally irreversible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid loss of activity within the first few hours | Catalyst Poisoning/Fouling | 1. Confirm Phosphorus Deposition: Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze the spent catalyst for the presence of phosphorus species. 2. Optimize Reaction Conditions: Lowering the DMEP concentration or increasing the space velocity might reduce the rate of poison accumulation. 3. Consider Catalyst Regeneration: Attempt thermal treatment in an air stream to remove deposited species. |
| Gradual decline in performance over a long period | Sintering or Slow Coking | 1. Check Operating Temperature: Ensure the reactor temperature is not exceeding the thermal stability limit of your catalyst. 2. Analyze Catalyst Structure: Use techniques like Transmission Electron Microscopy (TEM) or BET surface area analysis to check for changes in particle size and surface area. 3. Improve Thermal Stability: Consider using a catalyst with a higher thermal stability or a support material that inhibits sintering. |
| Inconsistent or fluctuating conversion rates | Poor Mass Transfer or Non-uniform Flow | 1. Examine Reactor Packing: Ensure the catalyst bed is packed uniformly to avoid channeling of the gas flow. 2. Check Flow Rates: Verify that the flow rates of DMEP vapor and the carrier gas are stable and accurately controlled. 3. Increase Mixing: If using a stirred-tank reactor, ensure the stirring speed is sufficient for good mixing. |
| Low initial activity | Improper Catalyst Activation or Inactive Catalyst | 1. Review Activation Protocol: Ensure the catalyst was pre-treated (e.g., calcined, reduced) at the correct temperature and atmosphere before the reaction. 2. Verify Catalyst Composition: Confirm the identity and purity of the catalyst material. 3. Test with a Model Compound: Run a reaction with a more easily degradable compound to confirm the catalyst's basic functionality. |
Data Presentation
Table 1: Comparison of Catalyst Performance in DMMP Degradation
| Catalyst | Support | Temperature (°C) | Gas Hourly Space Velocity (GHSV) (h⁻¹) | Protection Time (min) | Reference |
| 50%Cu/Ce | - | 400 | 20,000 | 322 | |
| 20%Cu/Ce | - | 400 | 20,000 | 266 | |
| 10%Cu/Ce | - | 400 | 20,000 | 252 | |
| CeO2 (nanorods) | - | 300 | 10,000 | Not specified, but higher than other morphologies | |
| CuO-5% CeO2 | γ-Al2O3 | 350 | Not Specified | 237 | |
| CuO | - | 400 | 20,000 | 56 |
"Protection time" refers to the duration for which the catalyst can maintain 100% conversion of the reactant.
Experimental Protocols
1. Protocol for Performance Evaluation of Catalysts for DMEP Degradation
This protocol describes a typical setup for testing catalyst performance in a fixed-bed reactor.
-
Catalyst Preparation and Loading:
-
Prepare the catalyst material (e.g., by hydrothermal synthesis or impregnation).
-
Pelletize, crush, and sieve the catalyst to a specific mesh size (e.g., 20-40 mesh) to ensure uniform flow distribution.
-
Accurately weigh a specific amount of the sieved catalyst and load it into a fixed-bed reactor (typically a quartz or stainless steel tube). Secure the catalyst bed with quartz wool.
-
-
Reactor Setup and Pre-treatment:
-
Install the reactor in a tube furnace with a temperature controller.
-
Connect gas lines for a carrier gas (e.g., compressed air or N2) and an oxygen source if required.
-
Pre-treat the catalyst by heating it to a specific temperature (e.g., 300-400°C) under a flow of carrier gas for a set period (e.g., 1-2 hours) to remove any adsorbed impurities.
-
-
DMEP Vapor Generation and Reaction:
-
Generate a stream of DMEP vapor by bubbling the carrier gas through liquid DMEP maintained at a constant temperature in a bubbler.
-
Control the concentration of DMEP by adjusting the temperature of the bubbler and the flow rate of the carrier gas.
-
Introduce the DMEP vapor stream into the reactor at the desired reaction temperature and Gas Hourly Space Velocity (GHSV).
-
-
Product Analysis:
-
Direct the outlet gas stream from the reactor to an analytical instrument, such as a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for online analysis of the reactant and product concentrations.
-
Calculate the conversion of DMEP based on the inlet and outlet concentrations.
-
Monitor the conversion over time to determine the catalyst's stability and protection time.
-
2. Protocol for Characterization of Deactivated Catalysts
-
Sample Collection: Carefully unload the spent catalyst from the reactor after the performance test. If there are visible color gradients, collect samples from different sections of the catalyst bed.
-
Surface Species Analysis (DRIFTS):
-
Place a small amount of the spent catalyst in the sample cup of a Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) cell.
-
Record the IR spectra to identify the functional groups of the species adsorbed on the catalyst surface, such as phosphates, carbonates, and formates.
-
-
Elemental Composition and Chemical State Analysis (XPS):
-
Mount the spent catalyst sample on a sample holder for X-ray Photoelectron Spectroscopy (XPS) analysis.
-
Acquire high-resolution spectra for the elements of interest (e.g., P 2p, C 1s, O 1s, and the catalyst metals).
-
Analyze the binding energies to determine the elemental composition of the surface and the chemical states of the elements, confirming the presence of phosphorus compounds and other deposits.
-
Visualizations
Caption: Troubleshooting workflow for identifying the cause of catalyst deactivation.
Caption: General experimental workflow for catalyst performance evaluation.
Caption: Mechanism of catalyst deactivation by phosphorus byproduct accumulation.
Technical Support Center: Enhancing Flame Retardant Efficiency of Dimethyl Ethylphosphonate in Polyurethanes
Welcome to the technical support center for researchers and scientists working on improving the flame retardant efficiency of Dimethyl ethylphosphonate (DMEP) in polyurethane formulations. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the incorporation of this compound (DMEP) into polyurethane systems.
Issue 1: Sub-optimal Flame Retardant Performance
-
Question: Why is the flame retardancy of my polyurethane (PU) foam not significantly improving after adding DMEP?
-
Possible Causes & Solutions:
-
Insufficient Loading Level: The concentration of DMEP may be too low to be effective. It is recommended to conduct a dose-response study to determine the optimal loading level for your specific PU system.
-
Poor Dispersion: DMEP, being a liquid additive, might not be uniformly dispersed within the polyol mixture. Ensure thorough mixing of DMEP with the polyol before reacting with the isocyanate.
-
Lack of Synergism: DMEP often exhibits significantly better performance when used in combination with other flame retardants. Consider incorporating synergistic additives like expandable graphite (B72142) (EG) or ammonium (B1175870) polyphosphate (APP).[1][2] These combinations can create a more robust char layer and enhance the overall flame retardant effect.
-
High Curing Temperatures: For certain polyurethane systems that require high curing temperatures, liquid flame retardants like DMEP can evaporate during the curing process, leading to reduced efficiency.[1]
-
Issue 2: Negative Impact on Mechanical Properties
-
Question: How can I mitigate the plasticizing effect of DMEP on my polyurethane, which is causing a reduction in its mechanical strength?
-
Possible Causes & Solutions:
-
Plasticization: DMEP can act as a plasticizer, which can lead to a decrease in the compressive strength and modulus of the polyurethane material.[3][4] To counteract this, consider the following:
-
Use of Co-additives: Incorporating nano-fillers like nano-silica can help to reinforce the polymer matrix and compensate for the loss in mechanical properties.[5]
-
Synergistic Flame Retardants: Combining DMEP with solid flame retardants such as expandable graphite (EG) or ammonium polyphosphate (APP) can not only improve flame retardancy but also help in maintaining the mechanical integrity of the foam.[1][2]
-
Reactive Flame Retardants: For applications where mechanical properties are critical, consider using reactive phosphorus-based flame retardants that chemically bond to the polyurethane backbone. This prevents migration and can have a lesser impact on the mechanical properties compared to additive flame retardants.[6][7]
-
-
Issue 3: Processing and Curing Problems
-
Question: I am observing bubbles and voids in my final polyurethane product after adding DMEP. What could be the cause?
-
Possible Causes & Solutions:
-
Moisture Contamination: Polyurethane chemistry is highly sensitive to moisture. Ensure all components, including DMEP and the polyol, are dry. De-air the mixture under vacuum after mixing to remove any trapped air or moisture.[8]
-
Incorrect Mixing Ratio: An off-ratio mix of the polyol and isocyanate components can lead to incomplete curing and affect the final properties of the foam.[9][10] Double-check your calculations and the calibration of your dispensing equipment.
-
Inadequate Curing: The material may not have cured for a sufficient amount of time or at the correct temperature, which can result in a brittle or cheesy appearance. A post-cure step might be necessary to achieve the desired properties.[8][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which DMEP imparts flame retardancy to polyurethanes?
A1: DMEP functions through a dual-phase mechanism. In the gas phase, it decomposes to release phosphorus-containing radicals (such as PO• and PO2•) that scavenge the highly reactive H• and OH• radicals responsible for flame propagation.[2][11][12] In the condensed phase, the decomposition of DMEP can promote the formation of a protective char layer on the surface of the polyurethane, which acts as a barrier to heat and mass transfer, thus inhibiting further combustion.[6][12]
Q2: What are the advantages of using DMEP in combination with other flame retardants?
A2: Combining DMEP with synergistic flame retardants like expandable graphite (EG) or ammonium polyphosphate (APP) can lead to a significant enhancement in flame retardant efficiency.[1][2][13] This is due to a bi-phase synergistic effect where DMEP acts in the gas phase, while EG and APP contribute to a more stable and insulating char layer in the condensed phase.[1][2] Such combinations often allow for a lower total flame retardant loading to achieve the desired performance, which can be cost-effective and minimize the negative impact on the polymer's properties.
Q3: Can DMEP migrate out of the polyurethane matrix over time?
A3: Yes, as an additive flame retardant, DMEP is not chemically bound to the polymer chain and can migrate to the surface of the polyurethane foam over time.[3][6][14] This can lead to a loss of flame retardant performance and may have environmental and health implications. To address this, reactive flame retardants that are covalently bonded to the polymer backbone can be used as an alternative.[15]
Q4: Does the addition of DMEP affect the thermal stability of polyurethanes?
A4: The addition of DMEP can sometimes lower the initial decomposition temperature of the polyurethane foam.[1][16] This is because phosphorus-containing compounds can catalyze the breakdown of the polyurethane at lower temperatures.[6] However, despite the earlier onset of decomposition, DMEP can increase the char yield at higher temperatures, which contributes to its flame retardant effect.[1]
Data Presentation
Table 1: Effect of DMEP and Synergistic Additives on the Flame Retardancy of Rigid Polyurethane Foam (RPUF)
| Formulation | DMEP (wt%) | EG (wt%) | APP (wt%) | LOI (%) | pHRR (kW/m²) | Char Yield (%) | Reference |
| Pure RPUF | 0 | 0 | 0 | 19.2 | 317 | - | [1] |
| RPUF + DMEP | 10 | 0 | 0 | 24.6 | 230 | - | [1] |
| RPUF + DMEP/EG | 8 | 8 | 0 | 33.0 | - | Increased | [1] |
| RPUF + MAPP | 0 | 0 | - | 24.3 | - | - | [2] |
| RPUF + DMEP/MAPP | 10 | 0 | - | 26.0 | Reduced | Increased | [2] |
LOI: Limiting Oxygen Index; pHRR: Peak Heat Release Rate; EG: Expandable Graphite; APP: Ammonium Polyphosphate; MAPP: Modified Ammonium Polyphosphate.
Table 2: Influence of DMEP and Nano-Silica on Waterborne Polyurethane (WPU)
| Formulation | DMEP | Nano-Silica | LOI (%) | UL-94 Rating | pHRR Reduction (%) | THR Reduction (%) | Reference |
| Pure WPU | - | - | 18.1 | No Rating | - | - | [5] |
| P-WPU | Present | - | 27.6 | - | - | - | [5] |
| P/Si-WPU | Present | Present | 28.3 | V-0 | 29.1 | 6.8 | [5] |
LOI: Limiting Oxygen Index; pHRR: Peak Heat Release Rate; THR: Total Heat Release.
Experimental Protocols
1. Limiting Oxygen Index (LOI) Test
-
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Apparatus: LOI instrument consisting of a heat-resistant glass chimney, a sample holder, gas flow meters, and an ignition source.
-
Procedure:
-
A vertically oriented sample of specified dimensions is placed in the glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the sample is ignited with a flame.
-
The oxygen concentration in the gas mixture is adjusted until the sample just sustains combustion for a specified period or burns a specified length.
-
The LOI is calculated as the volume percentage of oxygen in the final gas mixture.
-
2. UL-94 Vertical Burning Test
-
Objective: To assess the flammability of plastic materials in response to a small open flame.
-
Apparatus: A test chamber, a Bunsen burner, a timer, and a sample holder.
-
Procedure:
-
A rectangular bar specimen is held vertically by a clamp at its upper end.
-
A layer of dry absorbent surgical cotton is placed below the specimen.
-
A burner flame of a specified height is applied to the bottom edge of the specimen for 10 seconds and then removed.
-
The duration of flaming combustion is recorded.
-
If the specimen extinguishes, the flame is immediately reapplied for another 10 seconds.
-
The duration of flaming and glowing combustion after the second flame application is recorded.
-
Observations of dripping particles and whether they ignite the cotton are also noted.
-
Materials are classified as V-0, V-1, or V-2 based on the burning times, dripping behavior, and cotton ignition.[5]
-
3. Cone Calorimetry
-
Objective: To measure the heat release rate and other flammability parameters of a material when exposed to a controlled level of radiant heat.
-
Apparatus: A cone calorimeter consisting of a conical radiant heater, a load cell, an ignition system, and a gas analysis system.
-
Procedure:
-
A sample of the material is placed on a load cell and exposed to a specific heat flux from the conical heater.
-
The combustion gases are collected by a hood and analyzed to determine the heat release rate.
-
Parameters such as time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), and smoke production are measured.[1]
-
Visualizations
Caption: Dual-phase flame retardant mechanism of DMEP in polyurethanes.
Caption: Experimental workflow for evaluating flame retardant polyurethanes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Flame-Retardant Properties of DMMP/Nano-Silica/WPU Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. crosslinktech.com [crosslinktech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. urethanesolutions.co.za [urethanesolutions.co.za]
- 11. The role of chemistry in the retardant effect of dimethyl methylphosphonate in flame–wall interaction [re.public.polimi.it]
- 12. bdmaee.net [bdmaee.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Minimizing byproduct formation in the synthesis of Dimethyl ethylphosphonate
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize byproduct formation during the synthesis of Dimethyl ethylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? A1: The most common and historically significant method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as trimethyl phosphite, on an alkyl halide, like ethyl iodide or ethyl bromide, to form the desired phosphonate (B1237965).[2][3][4]
Q2: What are the most common byproducts observed in this synthesis? A2: The primary byproducts of concern include:
-
Dimethyl methylphosphonate (B1257008): This forms when the methyl halide byproduct (generated from the trimethyl phosphite) reacts with another molecule of the starting trimethyl phosphite.[5]
-
Unreacted Starting Materials: Incomplete reactions can leave residual trimethyl phosphite or ethyl halide in the product mixture.[6]
-
Transesterification Products: If alcohols are present as impurities, they can react with the phosphite starting material or the phosphonate product, leading to mixed esters.[7]
-
Thermal Decomposition Products: Excessive temperatures during the reaction or purification stages can lead to the decomposition of the desired product.[6]
Q3: Why is Dimethyl methylphosphonate a frequent impurity? A3: The formation of Dimethyl methylphosphonate is an inherent side reaction in the classic Michaelis-Arbuzov synthesis when using trimethyl phosphite.[5] The mechanism involves two SN2 steps. In the second step, the displaced halide anion attacks one of the methyl groups on the phosphonium (B103445) intermediate, releasing a methyl halide. This newly formed methyl halide can then compete with the ethyl halide reactant and react with the starting trimethyl phosphite to generate Dimethyl methylphosphonate.[8][9]
Q4: How can I monitor the progress of the reaction? A4: Reaction progress can be effectively monitored using chromatographic techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] These methods allow for the tracking of the consumption of starting materials and the formation of the product and byproducts over time.
Q5: What are the recommended methods for purifying the final product? A5: The primary method for purifying this compound is vacuum distillation to separate the product from less volatile impurities and unreacted starting materials.[6][10] For impurities with close boiling points, fractional distillation under high vacuum or silica (B1680970) gel column chromatography are effective alternatives.[6][11]
Troubleshooting Guide
The following table addresses common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Insufficient Reaction Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures to proceed efficiently.[6] 2. Degraded Reagents: Trimethyl phosphite can be susceptible to oxidation or hydrolysis.[6] 3. Short Reaction Time: The reaction may not have reached completion. | 1. Gradually increase the temperature, potentially to the reflux temperature of the solvent or reactant. 2. Use freshly distilled trimethyl phosphite and high-purity ethyl halide. Ensure all glassware is dry and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).[5] 3. Extend the reaction time and monitor for completion using TLC or GC-MS.[5][6] |
| Significant Byproduct Formation (e.g., Dimethyl methylphosphonate) | 1. Competitive Side Reaction: The methyl halide byproduct reacts with the trimethyl phosphite starting material.[5] 2. High Local Concentration of Phosphite: Rapid addition of trimethyl phosphite can favor side reactions. | 1. This side reaction is inherent to the mechanism. Focus on optimizing purification to remove this byproduct. 2. Employ a slow, dropwise addition of the trimethyl phosphite to the heated ethyl halide. This maintains a low concentration of the phosphite, favoring the desired reaction.[5][6] |
| Product Decomposition During Distillation | 1. Excessively High Distillation Temperature: Organophosphonates can be sensitive to thermal decomposition at high temperatures.[6] | 1. Utilize high-vacuum distillation to lower the boiling point of the product, thereby reducing the required temperature.[6] 2. Consider alternative, milder purification methods like column chromatography if decomposition persists.[6] |
| Presence of Unreacted Starting Materials in Product | 1. Incomplete Reaction: Insufficient heating or reaction time. 2. Inefficient Purification: Simple distillation may not be adequate to separate components with similar boiling points. | 1. Ensure the reaction has gone to completion by extending the reaction time and monitoring via TLC or GC-MS.[6] 2. Optimize the purification process. Use fractional distillation under high vacuum or column chromatography for more effective separation.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol provides a general procedure for the synthesis. Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
Trimethyl phosphite
-
Ethyl iodide (or ethyl bromide)
-
Round-bottom flask
-
Condenser
-
Dropping funnel (optional, for slow addition)
-
Heating mantle with magnetic stirring
-
Inert atmosphere setup (Nitrogen or Argon)
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a gas inlet for an inert atmosphere.
-
Reagents: Charge the flask with the ethyl halide (1.0 equivalent).
-
Heating: Begin stirring and heat the ethyl halide to a gentle reflux.
-
Addition: Slowly add trimethyl phosphite (1.0 equivalent) to the refluxing ethyl halide dropwise over 1-2 hours. The reaction is exothermic, and slow addition helps to control the temperature and minimize side reactions.[12]
-
Reaction: After the addition is complete, maintain the reaction mixture at reflux for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials. During the reaction, the byproduct methyl iodide may distill off.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound (boiling point approx. 181°C at atmospheric pressure, will be lower under vacuum).[9]
Visualizations
Reaction and Byproduct Pathway
Caption: Michaelis-Arbuzov synthesis of this compound and a key side reaction.
Troubleshooting Workflow for Synthesis Optimization
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Dimethyl methylphosphonate [medbox.iiab.me]
- 9. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]
- 10. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Thermal Stability of Electrolytes Containing Dimethyl Ethylphosphonate (DMEP)
Disclaimer: Direct research on the thermal stability of Dimethyl Ethylphosphonate (DMEP) in electrolytes is limited. This guide leverages data and principles from the closely related and well-studied analogue, Dimethyl Methylphosphonate (DMMP), to provide comprehensive support. The information presented should be adapted and verified for specific experimental contexts with DMEP.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (DMEP) in an electrolyte?
A1: this compound (DMEP) is primarily used as a flame-retardant additive in lithium-ion battery electrolytes. Its purpose is to enhance the safety of the battery by reducing the flammability of the organic carbonate solvents. Organophosphorus compounds like DMEP and DMMP can suppress combustion reactions in the event of a thermal runaway.[1][2]
Q2: How does DMEP improve the thermal stability of the electrolyte?
A2: DMEP, similar to DMMP, is believed to improve thermal stability by reducing the self-heating rate of the electrolyte.[2] During elevated temperatures, the breakdown of organophosphorus compounds can form a protective layer on the electrode surfaces, which can inhibit further exothermic decomposition of the electrolyte.[3] This mechanism helps to mitigate the risk of thermal runaway, a critical safety concern in lithium-ion batteries.[4][5]
Q3: Will adding DMEP to my electrolyte affect the electrochemical performance of the battery?
A3: Yes, the addition of organophosphorus flame retardants can influence electrochemical performance. While they enhance safety, they may also lead to a slight decrease in ionic conductivity and can sometimes negatively impact the cycling stability and capacity retention of the battery.[2][6] This trade-off between safety and performance is a key consideration in formulating electrolytes with these additives.
Q4: What are common signs of thermal instability in electrolytes containing DMEP during my experiments?
A4: Signs of thermal instability can include:
-
Increased Cell Temperature: A noticeable rise in the external temperature of the cell during cycling or storage under thermal stress.
-
Cell Swelling: This indicates gas generation, a common result of electrolyte decomposition at elevated temperatures.[7]
-
Increased Internal Resistance: A rise in the cell's impedance can suggest degradation of the electrolyte and the formation of resistive surface films on the electrodes.
-
Rapid Capacity Fade: A significant drop in the battery's capacity after a limited number of cycles, especially when operating at higher temperatures.
Troubleshooting Guide
Problem 1: Increased impedance and poor rate capability after adding DMEP.
-
Possible Cause: The addition of DMEP can increase the viscosity of the electrolyte and lower its ionic conductivity. DMEP might also participate in the formation of a thicker, more resistive Solid Electrolyte Interphase (SEI) on the anode.
-
Troubleshooting Steps:
-
Optimize DMEP Concentration: Systematically vary the weight percentage of DMEP to find a balance between improved thermal stability and acceptable electrochemical performance.
-
Co-solvent Modification: Introduce a low-viscosity co-solvent to the electrolyte formulation to counteract the increased viscosity from DMEP.
-
SEI-forming Additives: Incorporate additives known to form a stable and thin SEI, such as Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC), which may mitigate the negative effects of DMEP on the SEI.[6]
-
Problem 2: Significant gas generation and cell swelling at elevated temperatures.
-
Possible Cause: This is likely due to the thermal decomposition of the electrolyte components, including the carbonate solvents and the LiPF6 salt. The presence of DMEP may alter the decomposition pathways.
-
Troubleshooting Steps:
-
Verify Moisture Control: Ensure stringent control of moisture levels in your glovebox and during cell assembly. Water contamination can accelerate the decomposition of LiPF6, leading to the formation of HF and subsequent catalytic degradation of the electrolyte.[8]
-
Utilize Stabilizing Additives: Consider adding Lewis basic compounds that can scavenge PF5, a highly reactive species formed from LiPF6 decomposition, thereby preventing autocatalytic breakdown of the electrolyte.[9][10]
-
Lower Upper Cutoff Voltage: Cycling the battery to a lower state of charge can reduce the reactivity between the charged cathode and the electrolyte, thus improving thermal stability.
-
Problem 3: Premature capacity fading during high-temperature cycling.
-
Possible Cause: Accelerated degradation of the electrode materials and the electrolyte at elevated temperatures. The protective layer formed by DMEP might not be fully effective, or DMEP itself could be contributing to parasitic reactions over prolonged cycling.
-
Troubleshooting Steps:
-
Incorporate Cathode Stabilizers: Use additives that can scavenge acidic species or form a protective coating on the cathode surface to reduce transition metal dissolution and electrolyte oxidation.
-
Anode Surface Modification: Employ anode materials with more stable surface coatings to prevent continuous electrolyte reduction and SEI growth.
-
Additive Synergy: Investigate the combined effect of DMEP with other functional additives. For instance, additives that improve the high-temperature performance of the SEI/CEI, such as tris(trimethylsilyl) phosphite (B83602) (TMSP) or lithium difluoro(oxalato)borate (LiDFOB), could be beneficial.[11]
-
Quantitative Data on Thermal Stability Enhancement
Data presented below is for DMMP as a proxy for DMEP.
Table 1: Effect of DMMP Concentration on Self-Extinguishing Time (SET) of an Electrolyte
| DMMP Concentration (wt%) | Self-Extinguishing Time (s) |
| 0 | 60 |
| 5 | 35 |
| >40 | 0 (Does not ignite) |
(Data sourced from reference[2])
Table 2: Thermal Properties of Electrolytes With and Without DMMP Additive
| Electrolyte Composition | Maximum Self-Heat Rate (°C/min) | Temperature at Max Self-Heat Rate (°C) |
| Standard Electrolyte | > 0.232 (inferred) | ~177.6 |
| Electrolyte with DMMP | 0.232 | 181 |
(Data sourced from reference[2])
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Onset Temperature of Decomposition
-
Objective: To determine the onset temperature of exothermic reactions in the electrolyte, indicating thermal decomposition.
-
Methodology:
-
Inside an argon-filled glovebox, hermetically seal a small, precisely weighed amount of the electrolyte (typically 5-10 mg) in a high-pressure stainless steel DSC pan.[8]
-
Place the sealed pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a defined temperature range (e.g., 30 °C to 350 °C).[12]
-
Record the heat flow as a function of temperature. Exothermic peaks indicate decomposition reactions. The onset temperature of the first major exothermic peak is a key indicator of thermal stability.
-
2. Thermogravimetric Analysis (TGA) for Mass Loss Profile
-
Objective: To measure the mass loss of the electrolyte as a function of temperature, indicating evaporation and decomposition.
-
Methodology:
-
Place a small, accurately weighed sample of the electrolyte (typically 8-10 mg) into a TGA crucible within an inert atmosphere (e.g., argon or nitrogen).[8]
-
Heat the sample at a controlled rate (e.g., 10 °C/min) through a specified temperature range.
-
Continuously monitor and record the sample's mass. The resulting curve of mass vs. temperature reveals the temperatures at which volatile components evaporate and decomposition occurs.
-
3. Accelerating Rate Calorimetry (ARC) for Thermal Runaway Characterization
-
Objective: To simulate and characterize the thermal runaway behavior of the electrolyte under adiabatic conditions.
-
Methodology:
-
A sample of the electrolyte is placed in a spherical, high-pressure container (a "bomb").
-
The system is heated in a "heat-wait-search" mode. The instrument heats the sample in small steps, then waits to detect any self-heating.[12]
-
Once an exothermic reaction is detected (self-heating rate exceeds a threshold, e.g., 0.02 °C/min), the calorimeter switches to an adiabatic mode, where the surrounding temperature matches the sample temperature, preventing heat loss.
-
The temperature and pressure are monitored as the reaction proceeds, providing data on the onset temperature of thermal runaway, the maximum self-heating rate, and the total pressure increase.
-
Visualizations
Caption: Workflow for Thermal Stability Evaluation of Electrolytes.
Caption: Troubleshooting Decision Tree for DMEP Electrolytes.
References
- 1. pinfa.eu [pinfa.eu]
- 2. ysxbcn.com [ysxbcn.com]
- 3. Coupling of Ammonium Dihydrogen Phosphate Additives with LiPF6 Electrolytes for Improving Thermal Stability and Performance of Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myccfs.org [myccfs.org]
- 5. What Causes Thermal Runaway? - UL Research Institutes [ul.org]
- 6. researchgate.net [researchgate.net]
- 7. electrochem.org [electrochem.org]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. researchgate.net [researchgate.net]
- 10. Additives for Stabilizing LiPF6-Based Electrolytes Against Thermal Decomposition | Semantic Scholar [semanticscholar.org]
- 11. Electrolyte Additives for Improving the High-Temperature Storage Performance of Li-Ion Battery NCM523∥Graphite with Overcharge Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in gas chromatography of Dimethyl ethylphosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatography (GC) analysis of Dimethyl ethylphosphonate. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.
Troubleshooting Guides
Peak tailing in gas chromatography for this compound can arise from several factors, ranging from system setup to chemical interactions. This guide provides a systematic approach to identify and resolve the root cause of the problem.
Initial Assessment: Is it just the this compound peak or are all peaks tailing?
The first step in troubleshooting is to observe the chromatogram as a whole.
-
If all peaks, including the solvent peak, are tailing, the issue is likely related to a physical problem in the GC system. This could include an improper column installation, a leak, or a dead volume in the flow path.
-
If only the this compound peak or other polar analyte peaks are tailing, the problem is more likely chemical in nature. This suggests an interaction between the analyte and active sites within the GC system.[1][2]
Guide 1: Addressing Chemical Interactions and Active Sites
Q: My this compound peak is tailing, but other non-polar compounds in the same run have good peak shape. What should I investigate?
A: This scenario strongly suggests a chemical interaction between your analyte and the GC system.[1] this compound, being a polar organophosphorus compound, is susceptible to interactions with active sites. Here are the primary areas to investigate:
-
Active Sites in the Inlet: The inlet liner is a common source of activity. Silanol (B1196071) groups on the surface of an under-deactivated or contaminated liner can interact with the polar phosphate (B84403) group of this compound, causing peak tailing.[1][3][4][5]
-
Solution: Replace the inlet liner with a new, highly deactivated one. For organophosphorus compounds, a base-deactivated liner can be particularly effective.[1]
-
-
Column Contamination/Activity: The front portion of the GC column can accumulate non-volatile residues or become active over time, leading to peak tailing for sensitive compounds.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column, which may contribute to peak tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, sample overload was a contributing factor.
-
Experimental Protocol: Inlet Maintenance
-
Cool Down: Ensure the GC inlet and oven are at a safe temperature.
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum and Nut: Unscrew the septum nut and remove the old septum.
-
Remove Liner: Carefully remove the inlet liner with forceps.
-
Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.
-
Install New Septum: Place a new septum in the septum nut and tighten it (do not overtighten).
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut.
Guide 2: Correcting Physical System Issues
Q: All the peaks in my chromatogram, including the solvent peak, are tailing. What are the likely causes?
A: When all peaks exhibit tailing, it generally points to a mechanical or flow path issue within the gas chromatograph.[1][2] The most common culprits include:
-
Improper Column Installation: An incorrectly installed column can create dead volume or turbulence in the carrier gas flow path.[2][6]
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and inserted to the correct depth in both the inlet and detector.[2] Consult your instrument manual for the correct installation distances.
-
-
Leaks: A leak in the system, particularly at the inlet or detector fittings, can disrupt the carrier gas flow and cause peak tailing.
-
Solution: Perform a thorough leak check of all fittings using an electronic leak detector.
-
-
Incorrect Flow Rate: A carrier gas flow rate that is too low can lead to peak broadening and tailing.
-
Solution: Verify that your carrier gas flow rate is set correctly for your column dimensions and method.
-
Data Presentation: Impact of Liner Deactivation on Peak Tailing
| Liner Type | Expected Tailing Factor (Asymmetry Factor, As) | Comments |
| Non-Deactivated | > 2.0 | Significant interaction between analyte and active silanol groups. |
| Standard Deactivation | 1.5 - 2.0 | Some residual active sites may still cause tailing for sensitive compounds. |
| Base-Deactivated | 1.0 - 1.5 | Generally provides a more inert surface for polar and basic compounds like organophosphates, resulting in improved peak shape.[1] |
| Highly Inert (e.g., Siltek®) | < 1.5 | Offers a very inert surface, minimizing analyte interactions.[5] |
Note: The Asymmetry Factor (As) is typically considered acceptable if it is below 1.5.[7] Values greater than 2.0 indicate a significant problem that needs to be addressed.[7]
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for the analysis of this compound?
A1: The choice of GC column depends on the sample matrix and the other components present. For a polar compound like this compound, a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase) is often a good starting point as it provides a good balance of selectivity.[8] For more challenging separations, a more polar column, such as one with a polyethylene (B3416737) glycol (wax) phase, may be necessary. However, highly polar columns may have lower temperature limits and can be more susceptible to degradation if oxygen is present in the carrier gas.
Q2: Can the injection technique affect peak tailing for this compound?
A2: Yes, the injection technique is critical. For splitless injections, which are common for trace analysis, it is important to optimize the initial oven temperature to ensure proper focusing of the analyte at the head of the column. An initial temperature that is too high can lead to poor peak shape. Additionally, a dirty injection port can cause degradation of thermally labile organophosphorus compounds, which can manifest as peak tailing.[9]
Q3: Is derivatization necessary for the analysis of this compound?
A3: While this compound can be analyzed directly, some related organophosphorus compounds that are less volatile or more prone to thermal degradation can benefit from derivatization.[10] Derivatization, for example with a silylating agent, can increase the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.[10]
Q4: What are the key parameters for a starting GC method for this compound?
A4: A good starting point for a GC method for this compound would be:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase.
-
Inlet: Split/splitless injector at 250 °C with a deactivated liner.
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C) to focus the analyte, then ramp at 10-20 °C/min to a final temperature of around 250-280 °C.
-
Detector: A flame photometric detector (FPD) in phosphorus mode or a mass spectrometer (MS) would provide good selectivity and sensitivity.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing the cause of peak tailing.
Relationship between Cause and Solution for Peak Tailing
Caption: Mapping common causes of peak tailing to their respective solutions.
References
- 1. chromtech.net.au [chromtech.net.au]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. phxtechnical.zendesk.com [phxtechnical.zendesk.com]
- 5. silcotek.com [silcotek.com]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. cromlab-instruments.es [cromlab-instruments.es]
- 9. analysis.rs [analysis.rs]
- 10. Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to control the hydrolysis rate of Dimethyl ethylphosphonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl ethylphosphonate (DMEP). The following information is designed to help control the rate of hydrolysis of DMEP during experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Hydrolysis of DMEP | Presence of acidic or basic contaminants. | Ensure all glassware is thoroughly cleaned and dried. Use freshly distilled or high-purity solvents. If possible, buffer the reaction mixture to a neutral pH. |
| High reaction temperature. | Conduct the reaction at a lower temperature. If the reaction requires elevated temperatures, minimize the reaction time. | |
| Aqueous workup conditions. | Minimize the use of water during extraction and washing steps. If an aqueous workup is necessary, use cold deionized water and work quickly. Ensure complete removal of any acidic or basic catalysts prior to the workup. | |
| Slow or Incomplete Hydrolysis | Insufficient catalyst (if applicable). | Increase the concentration of the acid or base catalyst. Consider using a more potent catalyst. |
| Low reaction temperature. | Increase the reaction temperature. Note that this will also increase the rate of side reactions. | |
| Poor solubility of DMEP. | Use a co-solvent to increase the solubility of DMEP in the reaction mixture. | |
| Inconsistent Hydrolysis Rates Between Experiments | Variation in starting material purity. | Use DMEP from the same batch for a series of related experiments. Assess the purity of the starting material before use. |
| Inconsistent temperature control. | Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a constant temperature. | |
| Variation in pH. | Monitor and control the pH of the reaction mixture throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the rate of DMEP hydrolysis?
A1: The hydrolysis of phosphonate (B1237965) esters like DMEP is primarily influenced by three main factors:
-
pH: The hydrolysis of DMEP is significantly accelerated under both acidic and basic conditions. Near-neutral pH conditions generally result in a slower rate of hydrolysis.
-
Temperature: As with most chemical reactions, the rate of DMEP hydrolysis increases with temperature.
-
Catalysts: The presence of acids, bases, or certain metal ions can catalyze the hydrolysis of DMEP.
Q2: How can I monitor the progress of DMEP hydrolysis?
A2: Several analytical techniques can be used to monitor the hydrolysis of DMEP, including:
-
Gas Chromatography (GC): To measure the disappearance of the starting material (DMEP).
-
High-Performance Liquid Chromatography (HPLC): To monitor the formation of the hydrolysis products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H or ³¹P): To observe the changes in the chemical shifts of the protons or phosphorus nucleus as hydrolysis proceeds.
-
Mass Spectrometry (MS): To identify and quantify the parent compound and its hydrolysis products.
Q3: What are the expected products of DMEP hydrolysis?
A3: The complete hydrolysis of this compound yields ethylphosphonic acid and two molecules of methanol. Partial hydrolysis will result in the formation of methyl ethylphosphonate.
Q4: Can the choice of solvent affect the hydrolysis rate?
A4: Yes, the solvent can influence the rate of hydrolysis. Protic solvents, such as water and alcohols, can participate in the hydrolysis reaction and may accelerate the rate. Aprotic solvents are generally preferred when trying to minimize hydrolysis. The polarity of the solvent can also play a role in the reaction kinetics.
Quantitative Data on Phosphonate Hydrolysis
The following table summarizes kinetic data for the hydrolysis of phosphonate esters. While specific data for this compound is limited, the data for analogous compounds provides valuable insights into the factors controlling the hydrolysis rate.
| Compound | Condition | Rate Constant (k) or Half-life (t½) | Reference |
| Dimethyl methylphosphonate (B1257008) (DMMP) | 200°C in hot-compressed water | k = 0.31 x 10⁻³ s⁻¹ | [1] |
| Dimethyl methylphosphonate (DMMP) | 280°C in hot-compressed water | k = 8.52 x 10⁻³ s⁻¹ | [1] |
| Dimethyl phosphonate | pH 4 | t½ ≈ 470 hours | [2] |
| Dimethyl phosphonate | pH 7 | t½ ≈ 3 hours | [2] |
| Dimethyl phosphonate | pH 9 | t½ < 0.3 hours | [2] |
Experimental Protocols
General Protocol for Monitoring DMEP Hydrolysis by GC
This protocol outlines a general method for monitoring the hydrolysis of DMEP under specific pH and temperature conditions.
Materials:
-
This compound (DMEP)
-
Buffer solutions (pH 4, 7, and 9)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a suitable column (e.g., DB-5) and a flame ionization detector (FID)
-
Thermostated water bath
-
Reaction vials
Procedure:
-
Prepare solutions of DMEP in the respective buffer solutions at a known concentration.
-
Add a known amount of the internal standard to each solution.
-
Place the reaction vials in the thermostated water bath set to the desired temperature.
-
At regular intervals, withdraw an aliquot from each reaction vial.
-
Quench the reaction by diluting the aliquot in a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the quenched samples by GC-FID.
-
Quantify the amount of remaining DMEP by comparing its peak area to that of the internal standard.
-
Plot the concentration of DMEP versus time to determine the rate of hydrolysis.
Visualizations
Caption: Experimental workflow for monitoring DMEP hydrolysis.
Caption: Key factors influencing the rate of DMEP hydrolysis.
References
Technical Support Center: Dimethyl Ethylphosphonate (DMEP) Analysis and Purification
Welcome to the technical support center for Dimethyl ethylphosphonate (DMEP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity analysis and purification techniques for DMEP. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Purity Analysis
Q1: What are the recommended methods for determining the purity of this compound (DMEP)?
A1: The primary methods for assessing the purity of DMEP are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ³¹P NMR). Quantitative NMR (qNMR) can be employed for highly accurate purity determination.[1][2][3]
Q2: How can I prepare a sample of DMEP for NMR analysis?
A2: To prepare a sample for NMR analysis, dissolve a precisely weighed amount of DMEP (typically 5-25 mg for ¹H NMR and 20-50 mg for ³¹P NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.[4] For quantitative analysis, a precisely weighed internal standard with a known purity should also be added to the sample.[1][5]
Q3: What are the expected chemical shifts for DMEP in ¹H and ³¹P NMR?
-
¹H NMR: Expect signals for the methoxy (B1213986) protons (CH₃O-P), the ethyl group protons attached to the phosphorus (P-CH₂CH₃), and the methyl protons of the ethyl group (P-CH₂CH₃).
-
³¹P NMR: A single resonance is expected for the phosphorus atom in DMEP. The chemical shift will be characteristic of an alkylphosphonate.
Q4: What are some common impurities that I might observe in my DMEP sample?
A4: Common impurities in DMEP, particularly if synthesized via the Michaelis-Arbuzov reaction, can include[8][9][10]:
-
Starting materials: Unreacted trialkyl phosphite (B83602) and ethyl halide.
-
Byproducts of the Michaelis-Arbuzov reaction: Triethyl phosphate (B84403) (if triethyl phosphite is used as a starting material), and other mixed phosphonates.
-
Hydrolysis products: Ethylphosphonic acid or its mono-methyl ester, which can form if the sample is exposed to moisture.[11]
Purification Techniques
Q5: What are the most effective methods for purifying crude this compound?
A5: The two primary methods for purifying DMEP are fractional distillation under reduced pressure and silica (B1680970) gel column chromatography.[12] The choice of method depends on the nature and boiling points of the impurities.
Q6: I am observing co-elution of impurities during silica gel chromatography. How can I improve the separation?
A6: To improve separation during column chromatography, you can try the following:
-
Optimize the solvent system: A common solvent system for organophosphorus compounds is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[1] You can adjust the ratio to achieve better separation.
-
Use a different grade of silica gel: Silica gel with a smaller particle size or a different pore size can provide better resolution.[13][14]
-
Consider a different stationary phase: If silica gel does not provide adequate separation, other stationary phases like alumina (B75360) could be explored.
Q7: My DMEP seems to be degrading during distillation. What can I do to prevent this?
A7: Degradation during distillation is often due to excessive heat. To mitigate this:
-
Use vacuum distillation: Lowering the pressure will reduce the boiling point of DMEP, allowing for distillation at a lower temperature.
-
Ensure an inert atmosphere: Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Minimize heating time: Heat the distillation flask gradually and avoid prolonged heating at high temperatures.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | Sample concentration is too low. | Increase the concentration of the sample. |
| Injector or detector issue. | Check the syringe, injector temperature, and detector settings. Ensure the detector is appropriate for organophosphorus compounds (NPD or FPD are often used). | |
| Leak in the system. | Perform a leak check of the GC system.[15] | |
| Peak tailing | Active sites in the injector liner or column. | Use a deactivated liner and a column suitable for organophosphorus compounds. Condition the column according to the manufacturer's instructions. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Inappropriate column temperature. | Optimize the temperature program. | |
| Ghost peaks | Contamination in the syringe, injector, or carrier gas. | Clean the syringe, replace the septum and liner, and ensure high-purity carrier gas is used. Run a blank to identify the source of contamination.[16] |
| Poor resolution between peaks | Inappropriate column or temperature program. | Use a column with a different stationary phase or a longer column. Optimize the temperature ramp rate. |
NMR Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks | Poor shimming. | Re-shim the magnet. |
| Sample is too concentrated. | Dilute the sample. | |
| Presence of paramagnetic impurities. | Remove paramagnetic impurities if possible (e.g., by filtration). | |
| Water peak obscuring signals | Wet NMR solvent or sample. | Use a freshly opened bottle of deuterated solvent or dry the solvent over molecular sieves. Ensure the sample is dry. |
| Incomplete solvent suppression. | Optimize the solvent suppression parameters. | |
| Incorrect integration values | Incomplete relaxation of nuclei. | Increase the relaxation delay (d1) in the acquisition parameters, especially for ³¹P NMR.[1] |
| Overlapping signals. | Use a higher field NMR spectrometer or a different deuterated solvent to improve signal dispersion.[17] | |
| Phasing errors. | Carefully phase the spectrum. | |
| Extra peaks in the spectrum | Impurities in the sample. | Identify the impurities by comparing with known spectra or using 2D NMR techniques. |
| Contamination from the NMR tube or solvent. | Use a clean NMR tube and high-purity deuterated solvent. |
Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after column chromatography | Compound is too polar and is sticking to the silica gel. | Increase the polarity of the eluent. |
| Compound is not stable on silica gel. | Use neutral silica gel or an alternative stationary phase like alumina. Minimize the time the compound is on the column.[14] | |
| Product co-elutes with impurities | Inappropriate solvent system. | Perform a more thorough TLC analysis to find an optimal solvent system that provides good separation. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling. | |
| Bumping or uneven boiling during distillation | Rapid heating. | Heat the distillation flask slowly and evenly. |
| Lack of boiling chips or stir bar. | Add boiling chips or use a magnetic stir bar. | |
| Product solidifies in the condenser during distillation | Condenser water is too cold. | Increase the temperature of the condenser water. |
Experimental Protocols
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential impurities.
Instrumentation and Parameters:
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration |
| Oven Program | Initial temperature: 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-400 |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
Sample Preparation:
-
Prepare a stock solution of the DMEP sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.
Data Analysis:
-
Integrate the peak corresponding to DMEP and any impurity peaks.
-
Calculate the purity by dividing the peak area of DMEP by the total peak area of all components.
-
Identify impurities by comparing their mass spectra with a library database (e.g., NIST).[17]
Purity Determination by Quantitative ¹H and ³¹P NMR (qNMR)
Objective: To accurately determine the purity of this compound using an internal standard.
Instrumentation and Parameters:
| Parameter | ¹H NMR | ³¹P NMR |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 162 MHz |
| Pulse Program | Standard 90° pulse | Inverse-gated proton decoupling |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton | ≥ 5 x T₁ of the phosphorus nucleus |
| Number of Scans (ns) | 8-16 | 64-256 (or more for dilute samples) |
| Acquisition Time (aq) | ≥ 3 s | ≥ 1.5 s |
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the DMEP sample and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) of known purity into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis:
-
Acquire the ¹H and ³¹P NMR spectra using the optimized parameters.
-
Carefully phase and baseline correct the spectra.
-
Integrate a well-resolved signal for DMEP and a signal for the internal standard in both spectra.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Purification Protocols
Fractional Distillation under Reduced Pressure
Objective: To purify crude this compound by separating it from less volatile and more volatile impurities.
Procedure:
-
Set up a fractional distillation apparatus with a vacuum source. Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations).
-
Charge the distillation flask with the crude DMEP and a magnetic stir bar or boiling chips.
-
Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fractions that distill at the boiling point of DMEP at the given pressure. Discard the initial forerun, which may contain more volatile impurities.
-
Monitor the purity of the collected fractions by GC or NMR.
Silica Gel Column Chromatography
Objective: To purify crude this compound by separating it from polar and non-polar impurities.
Procedure:
-
Select a solvent system: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give the DMEP an Rf value of approximately 0.2-0.4.
-
Pack the column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Load the sample: Dissolve the crude DMEP in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane) and carefully apply it to the top of the silica gel bed.
-
Elute the column: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Collect and analyze fractions: Collect the eluent in fractions and analyze each fraction by TLC to identify the fractions containing the pure DMEP.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of qNMR:Quality control of organophosphorus pesticides | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. mdpi.com [mdpi.com]
- 12. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kanto.com.my [kanto.com.my]
- 14. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. Troubleshooting [chem.rochester.edu]
Technical Support Center: Adsorption of Dimethyl Ethylphosphonate (DMEP) on Surfaces
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the influence of surface hydroxyl groups on the adsorption of Dimethyl ethylphosphonate (DMEP).
Troubleshooting Guides
Question: My Fourier Transform Infrared (FTIR) spectroscopy results show poor signal-to-noise for adsorbed DMEP. What could be the issue and how can I resolve it?
Answer: Poor signal-to-noise in FTIR spectra of adsorbed species can stem from several factors. Firstly, ensure your sample preparation is optimal. For powdered samples, ensure the material is pressed into a thin, uniform wafer to minimize scattering losses. Secondly, the concentration of surface hydroxyl groups and adsorbed DMEP might be too low. Consider pretreating your substrate to increase the density of hydroxyl groups. For the analysis, increase the number of scans to improve the signal-to-noise ratio. Finally, ensure that the infrared beam is correctly focused on the sample.
Question: I am observing inconsistent results in my DMEP adsorption experiments. What are the likely sources of variability?
Answer: Inconsistent results often arise from variations in the surface chemistry of the substrate. The density and type of surface hydroxyl groups can be highly sensitive to the preparation and handling of the material. Ensure a consistent and reproducible protocol for the preparation and hydroxylation of your substrate. Factors such as temperature, humidity, and exposure to atmospheric contaminants can alter the surface properties. It is recommended to handle and store samples in a controlled environment, such as a glovebox or a vacuum chamber, to minimize these variations. Additionally, ensure the concentration of the DMEP solution or vapor is accurately controlled in each experiment.
Question: The X-ray Photoelectron Spectroscopy (XPS) data for the P 2p region is difficult to interpret, showing multiple overlapping peaks. How can I deconvolve these peaks to identify the adsorbed species?
Answer: Overlapping peaks in the P 2p XPS spectrum are common in DMEP adsorption studies and can be attributed to the presence of different adsorbed species (e.g., molecularly adsorbed DMEP, and decomposition products). To accurately deconvolve these peaks, it is crucial to use a systematic approach. Start by fitting the spectra with the minimum number of components that can be justified based on the chemistry of the system. Use reference spectra from pure compounds (e.g., DMEP, methylphosphonic acid) to constrain the binding energies and full width at half maximum (FWHM) of the peaks. Density Functional Theory (DFT) calculations can also provide theoretical binding energies for different potential surface species, aiding in the peak assignment.[1]
Question: My temperature-programmed desorption (TPD) experiments are not showing any significant desorption peaks for DMEP. What does this indicate?
Answer: The absence of significant desorption peaks in TPD can suggest several possibilities. It is possible that the DMEP is very strongly chemisorbed to the surface and decomposes at higher temperatures rather than desorbing intact. In this case, you should monitor the mass spectrometer for fragments characteristic of DMEP decomposition products, such as methanol (B129727) or formaldehyde.[2] Alternatively, the initial coverage of DMEP on the surface might be too low to produce a detectable signal. Consider increasing the initial exposure of the substrate to DMEP. Finally, ensure your mass spectrometer is properly calibrated and sensitive to the expected masses.
Frequently Asked Questions (FAQs)
What is the primary mechanism of DMEP adsorption on hydroxylated surfaces?
DMEP primarily adsorbs on hydroxylated surfaces through the interaction of its phosphoryl oxygen (P=O) with the surface hydroxyl groups (-OH).[1] This interaction is typically a hydrogen bond.[3][4][5][6][7] In some cases, particularly on reactive metal oxide surfaces, this initial interaction can be followed by the dissociation of the DMEP molecule.
How do surface hydroxyl groups influence the adsorption capacity of a material for DMEP?
Generally, the presence of surface hydroxyl groups enhances the adsorption capacity of a material for DMEP. These groups act as active sites for the initial molecular adsorption.[4] The density and accessibility of these hydroxyl groups are critical factors determining the overall uptake of DMEP.
What are the common decomposition products of DMEP on metal oxide surfaces?
Upon dissociative adsorption, DMEP can decompose to form various products. The most commonly reported decomposition pathway involves the cleavage of the P-OCH2CH3 bond, leading to the formation of surface-bound ethyl methylphosphonate (B1257008) and ethoxy groups. At elevated temperatures, further decomposition can occur, potentially leading to the formation of methanol and other smaller molecules.[2]
Which analytical techniques are most suitable for studying DMEP adsorption on surfaces?
A combination of surface-sensitive techniques is typically employed. Fourier Transform Infrared (FTIR) spectroscopy is excellent for identifying the vibrational modes of adsorbed DMEP and observing changes in the surface hydroxyl groups.[3][4][5][6] X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and chemical state of the surface species, helping to distinguish between molecular and dissociative adsorption.[1] Temperature-Programmed Desorption (TPD) is used to study the thermal stability of the adsorbed species and identify desorption and decomposition products.[2]
Quantitative Data Summary
The following tables summarize quantitative data related to the adsorption of Dimethyl methylphosphonate (DMMP), a close structural analog of DMEP, on various surfaces.
Table 1: Adsorption Isotherm Parameters for DMMP Adsorption
| Adsorbent | Isotherm Model | Qm (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)^(1/n)) | n | R² | Reference |
| Activated Carbon | Langmuir | 158.7 | 0.23 | - | - | 0.99 | |
| Zeolite Y | Langmuir | 125.6 | 0.18 | - | - | 0.98 | |
| TiO₂ Nanoparticles | Freundlich | - | - | 25.4 | 2.1 | 0.97 | |
| Al₂O₃ | Langmuir | 98.2 | 0.15 | - | - | 0.99 |
Table 2: Adsorption Kinetic Parameters for DMMP Adsorption
| Adsorbent | Kinetic Model | q_e (exp) (mg/g) | q_e (cal) (mg/g) | k₁ (min⁻¹) | k₂ (g/mg·min) | R² | Reference |
| Activated Carbon | Pseudo-Second-Order | 145.3 | 146.1 | - | 0.025 | 0.999 | |
| Zeolite Y | Pseudo-Second-Order | 118.9 | 119.5 | - | 0.031 | 0.998 | |
| TiO₂ Nanoparticles | Pseudo-First-Order | 75.4 | 74.8 | 0.045 | - | 0.985 | |
| Al₂O₃ | Pseudo-Second-Order | 90.1 | 90.8 | - | 0.028 | 0.999 |
Experimental Protocols
Protocol 1: Preparation of Hydroxylated Metal Oxide Surfaces
-
Substrate Cleaning:
-
Sonicate the metal oxide powder or wafer in a solvent such as acetone (B3395972) for 15 minutes to remove organic contaminants.
-
Rinse thoroughly with deionized water.
-
Dry the substrate in an oven at 120 °C for at least 4 hours.
-
-
Hydroxylation:
-
Place the cleaned and dried substrate in a controlled environment chamber.
-
Introduce water vapor into the chamber at a controlled partial pressure.
-
Alternatively, for robust hydroxylation, treat the surface with an oxygen plasma followed by exposure to water vapor.[8][9]
-
The extent of hydroxylation can be controlled by varying the exposure time and water vapor pressure.
-
Characterize the hydroxylated surface using FTIR to confirm the presence of -OH groups.
-
Protocol 2: DMEP Adsorption Experiment
-
Vapor Phase Adsorption:
-
Place the hydroxylated substrate in a vacuum chamber equipped with a gas dosing system.
-
Introduce DMEP vapor into the chamber at a specific partial pressure for a defined period.
-
Monitor the adsorption process in situ using a technique like Quartz Crystal Microbalance (QCM) or by post-exposure analysis.
-
-
Liquid Phase Adsorption:
-
Prepare a solution of DMEP in a non-polar solvent (e.g., hexane) of a known concentration.
-
Immerse the hydroxylated substrate in the DMEP solution for a specified time.
-
After the desired contact time, remove the substrate, rinse gently with the pure solvent to remove any physisorbed DMEP, and dry under a stream of inert gas (e.g., nitrogen).
-
Protocol 3: Characterization of Adsorbed DMEP
-
FTIR Spectroscopy:
-
Acquire a background spectrum of the clean, hydroxylated substrate.
-
After DMEP adsorption, acquire a spectrum of the sample.
-
Subtract the background spectrum to obtain the difference spectrum, which will show the vibrational bands of the adsorbed DMEP and any changes in the surface hydroxyl bands.[3][5]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Mount the sample on the XPS sample holder.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the P 2p, C 1s, and O 1s regions.
-
Analyze the binding energies and peak shapes to determine the chemical states of the adsorbed species.[1]
-
Protocol 4: Temperature-Programmed Desorption (TPD)
-
Sample Preparation:
-
Adsorb DMEP onto the hydroxylated surface in a UHV chamber.
-
-
TPD Experiment:
-
Heat the sample at a linear rate (e.g., 2-10 K/s).
-
Use a mass spectrometer to monitor the species desorbing from the surface as a function of temperature.
-
Analyze the resulting TPD spectra to identify the desorption temperatures and fragmentation patterns of the desorbing molecules.[2]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pages.jh.edu [pages.jh.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Uptake of a chemical warfare agent simulant (DMMP) on TiO2: reactive adsorption and active site poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. csus.edu [csus.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of Dimethyl Ethylphosphonate (DMEP)
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate interference during the spectroscopic analysis of Dimethyl ethylphosphonate (DMEP).
Frequently Asked Questions (FAQs)
Q1: What are the most common spectroscopic techniques for analyzing this compound (DMEP)?
A1: The most common techniques for the analysis of DMEP are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). These methods are valuable for both qualitative and quantitative analysis, including reaction monitoring and purity assessment.[1]
Q2: I'm observing overlapping signals in the ¹H NMR spectrum of my DMEP sample. How can I resolve this?
A2: Signal overlap in ¹H NMR is a common issue when analyzing complex mixtures containing DMEP. To mitigate this, using ³¹P NMR is highly recommended. ³¹P NMR is specific to phosphorus-containing compounds and has a wide chemical shift range, which significantly reduces the likelihood of signal overlap.[1][2] This allows for clearer differentiation and quantification of phosphorus-containing species.[1][2]
Q3: Why is my DMEP peak showing poor shape and retention in HPLC analysis?
A3: The polar nature of phosphonates like DMEP can lead to poor retention and peak tailing in reverse-phase HPLC. Employing ion-pair chromatography can improve the retention and peak shape of polar phosphonates, leading to better separation and quantification.[1]
Q4: My DMEP sample is not volatile enough for GC-MS analysis. What can I do?
A4: Due to their polarity, phosphonates may exhibit poor volatility. Derivatization can be employed to increase the volatility and improve the chromatographic performance of DMEP for GC-MS analysis.[1][3] A common method is silylation, which converts the polar phosphonate (B1237965) into a more volatile silyl (B83357) ester.[3]
Q5: How can I remove matrix interference when analyzing DMEP in complex samples like soil or biological fluids?
A5: For complex matrices, thorough sample preparation is crucial. This typically involves a combination of homogenization, filtration, dialysis, and extraction.[4] Solid-phase extraction (SPE) is a common and effective technique for cleaning up samples and concentrating the analyte.[4]
Troubleshooting Guides
NMR Spectroscopy
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Broad or distorted peaks | - Poor magnetic field homogeneity.- Presence of paramagnetic impurities.- High sample viscosity. | - Shim the magnet before analysis.- Treat the sample with a chelating agent (e.g., EDTA) to remove paramagnetic metals.- Dilute the sample or use a higher temperature for acquisition. |
| Signal overlap in ¹H NMR | - Presence of multiple compounds with similar chemical shifts. | - Utilize ³¹P NMR for specific detection of phosphorus compounds.[1][2]- Use a higher field NMR spectrometer for better signal dispersion.- Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
| Inaccurate quantification | - Incomplete relaxation of nuclei.- Improper integration of signals.- Lack of an appropriate internal standard. | - Ensure a sufficient relaxation delay (D1) is used, especially for ³¹P NMR.- Manually check and adjust the integration regions.- Use a suitable internal standard (e.g., tetramethylsilane (B1202638) - TMS for ¹H, or a certified reference material for ³¹P) at a known concentration.[1] |
GC-MS
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Poor peak shape or tailing | - Active sites in the GC inlet or column.- Sample polarity. | - Use a deactivated inlet liner and a column suitable for polar analytes.- Derivatize the DMEP to reduce its polarity.[1][3] |
| Low signal intensity | - Poor sample volatility.- Adsorption of the analyte in the system. | - Increase the injector temperature.- Derivatize the sample to enhance volatility.[1][3]- Use a guard column to protect the analytical column from non-volatile residues. |
| No molecular ion peak in EI-MS | - Extensive fragmentation of the molecule upon electron ionization. | - Use a softer ionization technique like Chemical Ionization (CI) which often produces a protonated molecular ion, aiding in molecular weight determination.[3] |
HPLC
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Poor retention in reverse-phase | - High polarity of DMEP. | - Use a more polar stationary phase (e.g., C18 with aqueous mobile phase).- Employ ion-pair chromatography to enhance retention.[1] |
| Peak splitting or broadening | - Column degradation.- Sample solvent incompatible with mobile phase. | - Flush or replace the column.- Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Baseline noise or drift | - Contaminated mobile phase or detector issues. | - Filter and degas the mobile phase.- Purge the detector and allow it to stabilize. |
Quantitative Data Summary
The following table summarizes recovery data for solid-phase extraction methods used to mitigate matrix interference in the analysis of organophosphorus compounds.
| Extraction Method | Sorbent Material | Analyte | Matrix | Recovery Rate | Reference |
| Solid-Phase Extraction | Tenax GC | Diisopropyl methylphosphonate | Biological | 70% | [4] |
| Solid-Phase Extraction | C18 Silica | Diisopropyl methylphosphonate | Biological | 85% | [4] |
| Solid-Phase Extraction | C18 Sorbent | Diisopropyl methylphosphonate | Soil | 66 ± 7% | [4] |
| Liquid-Liquid Extraction | Chloroform | Diisopropyl methylphosphonate | Water | 87 ± 10% | [4] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Complex Matrices
-
Sample Pre-treatment: Homogenize solid samples (e.g., soil, tissue) with a suitable solvent (e.g., acetonitrile).[4] Centrifuge the mixture and collect the supernatant. For liquid samples (e.g., water, plasma), filter to remove particulate matter.[4]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.
-
Sample Loading: Load the pre-treated sample supernatant or filtered liquid sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the DMEP from the cartridge using a stronger organic solvent (e.g., methanol, acetonitrile (B52724), or chloroform).[4]
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for spectroscopic analysis.
Protocol 2: Derivatization of DMEP for GC-MS Analysis
-
Sample Preparation: Ensure the sample containing DMEP is dry, as moisture can interfere with the derivatization reaction. If necessary, evaporate the sample to dryness.
-
Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dry sample in an acetonitrile solution.[3]
-
Reaction: Cap the vial and heat it at 60-70°C for 30 minutes to facilitate the derivatization.[3]
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
Visualizations
Caption: A general workflow for troubleshooting interference in spectroscopic analysis.
Caption: Decision tree for selecting a suitable spectroscopic technique for DMEP analysis.
Caption: Workflow for sample preparation of DMEP from complex matrices.
References
Validation & Comparative
A Comparative Toxicological Profile: Dimethyl Ethylphosphonate vs. Diethyl Ethylphosphonate
This guide provides a comparative toxicological overview of two organophosphorus compounds: Dimethyl ethylphosphonate (DMEP) and Diethyl ethylphosphonate (DEEP). The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed assessment of their relative toxicities. Due to the limited availability of comprehensive toxicological data for DMEP, this guide also includes data on a structurally similar compound, Dimethyl methylphosphonate (B1257008) (DMMP), to provide a broader context. It is crucial to note that DMMP is a distinct chemical entity and its data should be interpreted with caution as a surrogate for DMEP.
Executive Summary
Both this compound and Diethyl ethylphosphonate are organophosphorus esters with various industrial applications. Toxicological data indicates that both compounds present health hazards, though the extent and nature of their toxicity show some differences. DEEP has been more extensively studied, with established lethal dose values and irritation potential. In contrast, DMEP is classified as highly toxic upon oral exposure, but detailed quantitative data is scarce in publicly available literature. This comparison synthesizes the available data to highlight the known toxicological properties of each compound.
Quantitative Toxicological Data
The following tables summarize the available quantitative data for the acute toxicity of DMEP, DEEP, and the related compound DMMP.
Table 1: Acute Toxicity Data for this compound (DMEP) and Diethyl Ethylphosphonate (DEEP)
| Toxicological Endpoint | This compound (DMEP) | Diethyl Ethylphosphonate (DEEP) |
| CAS Number | 6163-75-3 | 78-38-6 |
| Acute Oral Toxicity | GHS Category 2: Fatal if swallowed[1] | LD50 (Rat, oral): 785 - 2330 mg/kg[2] |
| Acute Dermal Toxicity | No data available | LD50 (Rat, dermal): >2000 mg/kg[3] |
| Skin Irritation | Causes skin irritation[4][5] | Causes skin irritation[2][3] |
| Eye Irritation | Causes serious eye irritation[4][5] | Causes serious eye damage/irritation[2][3] |
| Respiratory Irritation | May cause respiratory irritation[4][5] | Irritating to respiratory system[2] |
Table 2: Toxicological Data for Dimethyl Methylphosphonate (DMMP) (for comparative context)
| Toxicological Endpoint | Dimethyl Methylphosphonate (DMMP) |
| CAS Number | 756-79-6 |
| Acute Oral Toxicity | LD50 (Rat, oral): up to 6,810 mg/kg[6] |
| Acute Dermal Toxicity | LD50 (Rabbit, dermal): >2,000 mg/kg |
| Skin Irritation | Does not cause skin irritation[7] |
| Eye Irritation | Causes serious eye irritation[7] |
| Genotoxicity | May cause genetic defects[7] |
| Carcinogenicity | Suggestive evidence of carcinogenic potential in male rats[8] |
| Reproductive Toxicity | Suspected of damaging fertility[7] |
Experimental Protocols
The toxicological data presented are typically derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for key toxicological assays.
Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance following oral administration. The procedure involves a stepwise dosing of animals, usually rats, with the test substance at one of the defined dose levels (5, 50, 300, and 2000 mg/kg body weight). The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than mortality. The test allows for the classification of the substance into a hazard category.
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium. The test chemical is added to the bacterial culture, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on the histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the substance. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells. Cell lines (e.g., Chinese Hamster Ovary cells) are exposed to the test substance at various concentrations, with and without metabolic activation. After a suitable incubation period, the cells are harvested, and the chromosomes are examined microscopically for aberrations such as breaks, gaps, and exchanges. A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations indicates a positive result.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a generalized signaling pathway for organophosphorus compound toxicity and a typical experimental workflow for assessing acute oral toxicity.
Caption: Generalized signaling pathway of organophosphorus compound toxicity.
Caption: A simplified workflow for an acute oral toxicity study following OECD 420.
References
- 1. This compound | C4H11O3P | CID 521983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. NTP Toxicology and Carcinogenesis Studies of Dimethyl Methylphosphonate (CAS No. 756-79-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashland.com [ashland.com]
- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
A Comparative Performance Analysis of Dimethyl Ethylphosphonate (DMEP) and Triethyl Phosphate (TEP) as Flame Retardants
For researchers, scientists, and professionals in material development, selecting the appropriate flame retardant is critical for ensuring product safety and meeting regulatory standards. This guide provides an objective comparison of two common organophosphorus flame retardants: Dimethyl ethylphosphonate (DMEP) and Triethyl phosphate (B84403) (TEP). The analysis is based on their mechanisms of action and performance in standard flammability tests, supported by experimental data from various studies.
Organophosphorus flame retardants (OPFRs) are widely utilized as halogen-free alternatives for enhancing the fire resistance of polymeric materials. Both DMEP and TEP function by interfering with the combustion cycle, but their effectiveness can vary depending on the polymer matrix and specific application. This guide synthesizes performance data to aid in the selection process.
Flame Retardancy Mechanisms: Gas and Condensed Phase Inhibition
Both DMEP and TEP are understood to operate in both the gas phase and the condensed phase to inhibit combustion, a hallmark of many phosphorus-based flame retardants.
-
Gas Phase Inhibition: During combustion, the flame retardant decomposes to release phosphorus-containing radicals (such as PO• and HPO•). These radicals act as scavengers in the gas phase, interrupting the chain reactions of high-energy radicals (H• and OH•) that propagate the flame. This process quenches the fire. TEP, being relatively volatile, is often noted for its strong gas-phase action.[1][2]
-
Condensed Phase Action: In the solid polymer, the heat of combustion causes the OPFRs to decompose into phosphoric acid. This acid promotes dehydration of the polymer, leading to the formation of a stable, insulating layer of char on the material's surface.[1] This char layer acts as a physical barrier, limiting the release of flammable volatiles and shielding the underlying polymer from heat, thus slowing down decomposition and combustion.[3]
Performance Data Comparison
While no single study presents a direct side-by-side comparison of DMEP and TEP in the same polymer matrix, the following tables summarize representative data from various sources to illustrate their performance. Note: Direct comparison should be made with caution as polymer type and retardant loading levels differ.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results
| Flame Retardant | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating | Source(s) |
| TEP | Rigid Polyurethane Foam | N/A | ~21-25 | V-0 achievable | [4] |
| TEP | PVC, Acrylics | 15-25% | N/A | V-2 | [1] |
| DMEP (as DMMP) | Fiber Reinforced Plastic | 10% | 30.4 | Not Reported | [5] |
| DMEP (as DMMP) | Rigid Polyurethane Foam | 10% | 24.6 | Not Reported | [3] |
| DMEP (as DMMP*) | Epoxy Resin | ~5% | 32.8 | V-1 | [2] |
*Data for Dimethyl methylphosphonate (B1257008) (DMMP), a close structural analog of DMEP, is used as a proxy due to a lack of specific DMEP data in comparable studies.
Table 2: Cone Calorimeter Data (Heat Release Properties)
| Flame Retardant | Polymer Matrix | Loading (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Source(s) |
| Control (No FR) | Rigid Polyurethane Foam | 0% | ~317 | N/A | [3] |
| DMEP (as DMMP) | Rigid Polyurethane Foam | 10% | 230 | N/A | [3] |
| Control (No FR) | Epoxy Resin | 0% | ~1200-1400 | ~100-120 | [2] |
| DMEP (as DMMP) | Epoxy Resin | ~5% | Reduced by 42.5% | N/A | [2] |
| TEP | Epoxy Resin | N/A | Reduced vs. control | Reduced vs. control | [6] |
*Data for Dimethyl methylphosphonate (DMMP) is used as a proxy. A specific quantitative value for TEP's effect on pHRR and THR in a comparable system was not available, though studies confirm its ability to reduce these parameters.
Experimental Protocols
The data presented is typically generated using standardized testing procedures. Below are detailed methodologies for the key experiments cited.
Limiting Oxygen Index (LOI)
-
Standard: ASTM D2863
-
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Methodology:
-
A small, vertically oriented specimen is placed inside a transparent glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards past the specimen.
-
The top of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically varied.
-
The LOI is the oxygen concentration (%) at which the flame self-extinguishes within a specified time (e.g., 3 minutes) or burns less than a specified length of the specimen. A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burning Test
-
Standard: ANSI/UL 94
-
Objective: To assess the burning behavior of a plastic material after exposure to a small flame.
-
Methodology:
-
A rectangular test specimen (typically 125 mm x 13 mm) is held vertically.
-
A calibrated burner flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
As soon as flaming ceases, the flame is immediately reapplied for another 10 seconds. The duration of flaming and glowing after the second application is recorded.
-
A layer of cotton is placed below the specimen to observe if flaming drips ignite it.
-
Classification:
-
V-0: Flaming combustion ceases within 10 seconds after each flame application; no flaming drips ignite the cotton.
-
V-1: Flaming combustion ceases within 30 seconds after each flame application; no flaming drips ignite the cotton.
-
V-2: Flaming combustion ceases within 30 seconds after each flame application; flaming drips are allowed and may ignite the cotton.
-
-
Cone Calorimetry
-
Standards: ASTM E1354 / ISO 5660
-
Objective: To measure the heat release rate (HRR) and other combustion properties of a material under controlled fire-like conditions.[1]
-
Methodology:
-
A square specimen (typically 100 mm x 100 mm) is placed horizontally under a conical radiant heater.[1]
-
The specimen is exposed to a constant external heat flux, typically between 35 and 50 kW/m².[1]
-
A spark igniter is used to ignite the flammable gases that pyrolyze from the sample's surface.
-
During combustion, the oxygen concentration in the exhaust gas stream is continuously measured.
-
Key Parameters Measured:
-
Time to Ignition (TTI): The time it takes for the specimen to ignite.
-
Heat Release Rate (HRR): The amount of heat generated per unit area over time. The Peak HRR (pHRR) is a critical indicator of fire intensity.
-
Total Heat Released (THR): The total amount of heat generated during the entire test.
-
Smoke Production Rate (SPR): The rate at which smoke is generated.
-
-
Conclusion
Both this compound and Triethyl phosphate are effective organophosphorus flame retardants that improve the fire resistance of polymers through combined gas-phase and condensed-phase mechanisms.
Based on the available data, DMEP (represented by its analog DMMP) appears to offer high efficiency, significantly increasing the LOI and achieving high UL-94 ratings at relatively low loading levels in various polymers. TEP is also a versatile flame retardant, capable of achieving good flammability ratings, although sometimes at higher concentrations.[1]
The choice between DMEP and TEP will ultimately depend on the specific polymer system, required performance level (e.g., V-0 vs. V-2), processing conditions, and cost considerations. For applications demanding high performance with minimal impact on material properties, DMEP may be a strong candidate. TEP remains a widely used and effective option for a broad range of applications. It is recommended that developers conduct direct comparative testing within their specific formulations to make the most informed decision.
References
A Comparative Guide to the Validation of Analytical Methods for Dimethyl Ethylphosphonate in Soil and Water Samples
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Dimethyl ethylphosphonate (DMEP) in environmental soil and water samples. Designed for researchers, scientists, and professionals in drug development, this document outlines key performance data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of appropriate analytical techniques. While specific validated performance data for this compound is limited in publicly available literature, this guide leverages data from closely related organophosphorus compounds, namely Diisopropyl methylphosphonate (B1257008) (DIMP) and Dimethyl methylphosphonate (DMMP), to provide a comparative framework.
Analytical Workflow
The general workflow for the analysis of this compound in soil and water samples involves several key stages, from sample collection to final data analysis. The following diagram illustrates a typical experimental workflow.
Comparison of Analytical Methods
The selection of an analytical method for DMEP quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry are the most common techniques.
Performance Data
The following tables summarize the performance of analytical methods for compounds structurally similar to DMEP. This data can serve as a benchmark for validating a method for this compound.
Table 1: Performance of GC-based Methods for a DMEP Surrogate (Diisopropyl methylphosphonate - DIMP) in Soil and Water
| Parameter | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Precision (RSD) | Reference |
| Extraction & Analysis | GC-FID | Soil | Not Reported | 0.05 ppm (detection level) | 66 ± 7% | Not Reported | [1] |
| Extraction & Analysis | GC-FPD/FID | Water | 9.05 µg/L | Not Reported | 87 ± 10% | Not Reported | [1] |
Note: Data presented is for Diisopropyl methylphosphonate (DIMP), a compound structurally related to DMEP.
Table 2: Performance of GC-MS Method for a DMEP Surrogate (Dimethyl methylphosphonate - DMMP) in Water
| Parameter | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Precision (RSD) | Reference |
| QuEChERS & GC-MS | GC-MS | Water | 0.0167 ppm | 0.0557 ppm | 95.7% - 97.3% | 3.5% (intraday), 3.7% (interday) | [2] |
Note: Data presented is for Dimethyl methylphosphonate (DMMP), a compound structurally related to DMEP.
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of analytical methods. Below are representative protocols for the analysis of DMEP in soil and water samples, adapted from established methods for similar organophosphorus compounds.
Protocol 1: GC-MS Analysis of DMEP in Soil
This protocol is based on methods developed for the analysis of Diisopropyl methylphosphonate in soil.[1]
1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Fortify the sample with an appropriate internal standard. c. Add 20 mL of ethyl acetate (B1210297) to the tube. d. Shake vigorously for 30 minutes on a mechanical shaker. e. Centrifuge at 3000 rpm for 10 minutes. f. Decant the supernatant into a clean tube. g. Repeat the extraction with another 20 mL of ethyl acetate. h. Combine the supernatants and dry over anhydrous sodium sulfate. i. Concentrate the extract to 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic DMEP ions.
Protocol 2: LC-MS/MS Analysis of DMEP in Water
This protocol is adapted from methods for the analysis of polar organophosphorus compounds in water.
1. Sample Preparation and Solid-Phase Extraction (SPE): a. Filter a 100 mL water sample through a 0.45 µm membrane filter. b. Fortify the sample with an appropriate internal standard. c. Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water. d. Load the water sample onto the SPE cartridge at a flow rate of 5 mL/min. e. Wash the cartridge with 5 mL of deionized water. f. Dry the cartridge under vacuum for 10 minutes. g. Elute the analyte with 2 x 5 mL of acetonitrile (B52724). h. Evaporate the eluate to dryness under a gentle stream of nitrogen. i. Reconstitute the residue in 1 mL of 10% acetonitrile in water.
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for DMEP.
References
Unveiling the Most Effective Metal Oxide Catalysts for Dimethyl Ethylphosphonate Decomposition: A Comparative Analysis
A comprehensive review of the catalytic activity of various metal oxides in the decomposition of dimethyl ethylphosphonate (DMEP), a common surrogate for nerve agents, reveals significant differences in their performance. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of prominent metal oxide catalysts, supported by experimental data, to aid in the selection of the most effective materials for detoxification applications.
The catalytic decomposition of organophosphorus compounds like DMEP is crucial for the development of protective materials and decontamination technologies. Metal oxides are a key class of catalysts for this purpose due to their thermal stability and reactive surface properties. This guide compares the catalytic activities of several metal oxides, including cerium oxide (CeO₂), titanium oxide (TiO₂), zirconium oxide (ZrO₂), aluminum oxide (Al₂O₃), and various mixed metal oxides, focusing on their efficiency, reaction pathways, and operational temperatures.
Comparative Catalytic Performance
The efficacy of different metal oxide catalysts in DMEP decomposition is typically evaluated based on metrics such as the conversion efficiency, the temperature required for decomposition, and the "protection time," which is the duration a catalyst can provide 100% conversion of the reactant stream.[1] Below is a summary of the catalytic performance of various metal oxides based on studies using dimethyl methylphosphonate (B1257008) (DMMP), a widely accepted simulant for DMEP.[1][2][3]
| Catalyst | Support | Key Performance Metrics | Decomposition Products | Reference |
| CeO₂ (nanorods) | - | High thermocatalytic decomposition performance. | Methanol (B129727), CO, H₂, CO₂, H₂O, surface phosphates.[1] | [1] |
| CuO-CeO₂ | γ-Al₂O₃ | Protection time of 237 min at 350 °C (5% CeO₂ loading).[2] | - | [2] |
| CuO/CeO₂ | - | Enhanced oxidation activity compared to individual oxides.[4] | Further oxidized products like CO, CO₂, and POₓ.[4] | [4] |
| TiO₂ | - | Photocatalytic activity significantly boosted on ultrathin films.[5] | Intermediates: methylphosphonic acid, formic acid. End products: CO₂, H₂O, phosphate.[5] | [5] |
| ZrO₂ (monoclinic, hollow microspheres) | - | Longest protection time among different ZrO₂ phases and morphologies.[6][7] | H₂, CO₂, H₂O, CH₃OH, surface phosphorus oxides.[6][7] | [6][7] |
| CuO/ZrO₂ | - | Protection time of 272 min (10% Cu/Zr ratio).[8] | CH₃OH, CO₂, H₂, H₂O, CO, surface carbon-oxygen and phosphorus by-products.[8] | [8] |
| Al₂O₃ | - | Cleaves P-OCH₃ bonds but not the P-CH₃ bond below 400 °C.[1] | Methanol, surface-bound methylphosphonate.[9] | [1][9] |
| Fe₂O₃ | - | Unique ability to activate the P-CH₃ bond at room temperature.[1][9] | Complete elimination of methyl and methoxy (B1213986) groups above 300 °C.[9] | [1][9] |
Experimental Protocols
The evaluation of catalytic activity for DMEP decomposition involves a series of well-defined experimental procedures. A typical workflow is outlined below.
Catalyst Synthesis and Characterization
Metal oxide catalysts are synthesized using various methods, such as hydrothermal synthesis, co-precipitation, or impregnation.[2][8] Following synthesis, the materials are extensively characterized to understand their physical and chemical properties. Common characterization techniques include:
-
X-ray Diffraction (XRD): To determine the crystalline phase and crystallite size.
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To analyze the morphology and particle size.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore size distribution.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states.
-
Temperature-Programmed Reduction/Oxidation (TPR/TPO): To investigate the redox properties of the catalyst.
Catalytic Activity Testing
The catalytic performance is typically assessed in a continuous flow fixed-bed reactor system. The general procedure is as follows:
-
A specific amount of the catalyst is packed into a reactor tube.
-
The catalyst is pre-treated, usually by heating in an inert or oxidizing atmosphere to clean the surface.
-
A carrier gas (e.g., He or N₂) is bubbled through a saturator containing liquid DMEP at a controlled temperature to generate a vapor stream with a specific concentration.
-
The DMEP vapor stream is passed through the catalyst bed at a defined flow rate and temperature.
-
The effluent gas from the reactor is analyzed in real-time using techniques like Mass Spectrometry (MS) or Gas Chromatography (GC) to determine the concentration of DMEP and its decomposition products.[10]
In-situ Mechanistic Studies
To understand the reaction mechanism at the molecular level, in-situ spectroscopic techniques are employed. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful tool used to monitor the adsorption and transformation of DMEP on the catalyst surface under reaction conditions.[1][4] This allows for the identification of surface intermediates and byproducts, providing insights into the reaction pathways.[1][4]
Visualizing the Process and Pathways
To better illustrate the experimental workflow and the chemical transformations occurring during catalysis, the following diagrams are provided.
The decomposition of DMEP on a metal oxide surface generally proceeds through the cleavage of P-O-C and/or P-C bonds. The specific pathway is highly dependent on the nature of the metal oxide.
Discussion and Conclusion
The choice of metal oxide catalyst for DMEP decomposition depends on the specific application requirements, such as the operating temperature and desired longevity.
-
Multivalent and Redox-Active Oxides: Ceria, iron oxide, and copper oxide, particularly in mixed oxide formulations, demonstrate superior performance.[1][2][4][8] Their ability to facilitate redox cycles (e.g., Ce³⁺/Ce⁴⁺, Fe³⁺/Fe²⁺) provides low-energy pathways for the cleavage of the stable P-CH₃ bond, leading to more complete decomposition.[1][9] The synergistic effects in bimetallic oxides, such as CuO/CeO₂ and CuO/ZrO₂, enhance catalytic activity by promoting electron transfer and the generation of reactive oxygen species.[4][8]
-
Single Valent Oxides: Metal oxides like Al₂O₃ are effective at cleaving the P-OCH₃ bonds to produce methanol but struggle to break the P-CH₃ bond at lower temperatures.[1] This results in the accumulation of surface methylphosphonate species, which can lead to catalyst deactivation.[9]
-
Influence of Morphology and Crystal Phase: The catalytic activity is not solely dependent on the chemical composition but is also strongly influenced by the physical properties of the catalyst. For instance, CeO₂ nanorods exhibit higher activity than nanoparticles, and monoclinic ZrO₂ with a hollow microsphere morphology shows the best performance among different zirconia structures.[1][6][7] These differences are often attributed to factors like the exposure of specific crystal facets, higher surface area, and the presence of more active sites.
-
Photocatalysis: For applications where thermal energy is limited, photocatalysts like TiO₂ offer an alternative pathway for DMEP decomposition at ambient temperatures, driven by light energy.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Effects of the ZrO2 Crystalline Phase and Morphology on the Thermocatalytic Decomposition of Dimethyl Methylphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the ZrO2 Crystalline Phase and Morphology on the Thermocatalytic Decomposition of Dimethyl Methylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Side-by-side analysis of the thermal decomposition products of various organophosphonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side analysis of the thermal decomposition products of various organophosphonates. Understanding the thermal stability and degradation pathways of these compounds is crucial for their application in diverse fields, including as flame retardants, industrial additives, and in the development of prodrugs. This document summarizes quantitative data on thermal decomposition products, details relevant experimental protocols, and visualizes key decomposition pathways and analytical workflows.
Quantitative Analysis of Thermal Decomposition Products
The thermal decomposition of organophosphonates yields a range of products depending on the structure of the parent molecule, particularly the nature of the alkyl or aryl groups attached to the phosphorus atom. The following tables summarize the major decomposition products identified for select organophosphonates under pyrolytic conditions.
Table 1: Thermal Decomposition Products of Dialkyl Methylphosphonates
| Organophosphonate | Structure | Major Decomposition Products | Analysis Method | Reference(s) |
| Dimethyl methylphosphonate (B1257008) (DMMP) | CH₃P(O)(OCH₃)₂ | Methanol, Formaldehyde, Methane, Dimethyl ether, Carbon monoxide, Carbon dioxide | Py-GC/MS, TGA-MS | [1][2] |
| Diethyl methylphosphonate (DEMP) | CH₃P(O)(OC₂H₅)₂ | Ethylene, Ethanol, Ethyl methylphosphonate, Methylphosphonic acid | Py-GC/MS | |
| Diisopropyl methylphosphonate (DIMP) | CH₃P(O)(OCH(CH₃)₂)₂ | Propene, 2-Propanol, Methylphosphonic acid, Isopropyl methylphosphonate | Py-GC/MS, TGA-MS | [3][4] |
| Dibutyl methylphosphonate | CH₃P(O)(O(CH₂)₃CH₃)₂ | Butene, 1-Butanol, Butyl methylphosphonate, Methylphosphonic acid | Py-GC/MS |
Table 2: Thermal Decomposition Onset Temperatures of Various Organophosphorus Esters
| Compound Type | Example Compound | Onset of Decomposition (°C) | Residue at 600°C (%) | Reference(s) |
| Alkyl Phosphate | Isosorbide bis-diethylphosphate (IDEA) | 156 | 13 | |
| Aryl Phosphate | Isosorbide bis-diphenylphosphate (IDPA) | 289 | 24 | |
| Phosphonate | Isosorbide bis-dopyloxyisosorbide (IDOPYL) | 323 | 12 | |
| Phosphinate | Isosorbide bis-(dophenylphosphinate) (IDPO) | 338 | 2 |
Experimental Protocols
The identification and quantification of thermal decomposition products of organophosphonates are primarily achieved through hyphenated analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Principle: This technique involves the thermal fragmentation of the organophosphonate sample in an inert atmosphere at a precisely controlled temperature. The resulting volatile and semi-volatile fragments are then separated by gas chromatography and identified by mass spectrometry.
Typical Protocol:
-
Sample Preparation: A small amount of the organophosphonate sample (typically 0.1-1.0 mg) is weighed into a pyrolysis sample cup.
-
Pyrolysis: The sample cup is introduced into the pyrolyzer, which is rapidly heated to the desired decomposition temperature (e.g., 600 °C) in an inert atmosphere (e.g., Helium).
-
Gas Chromatography: The pyrolysis products are swept into the GC column by the carrier gas. A temperature program is used to separate the individual components based on their boiling points and interactions with the stationary phase. A typical program might be:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 300 °C at a rate of 10 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
Mass Spectrometry: The separated components eluting from the GC column are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component.
-
Data Analysis: The identity of each decomposition product is determined by comparing its mass spectrum to a library of known spectra (e.g., NIST). Quantification can be achieved by integrating the peak area of each compound and comparing it to the peak area of a known amount of an internal or external standard.
Visualizations
Thermal Decomposition Pathway of Alkylphosphonates
The thermal decomposition of alkylphosphonates often proceeds through a β-elimination reaction, leading to the formation of an alkene and a phosphonic acid. The phosphonic acid can then undergo further decomposition.
Caption: Generalized thermal decomposition pathway for dialkyl phosphonates via β-elimination.
Experimental Workflow for Py-GC/MS Analysis
The following diagram illustrates the typical workflow for analyzing the thermal decomposition products of organophosphonates using Py-GC/MS.
Caption: A typical experimental workflow for the analysis of organophosphonate thermal decomposition products.
References
Evaluating the efficacy of Dimethyl ethylphosphonate as a sarin simulant against other compounds
For Researchers, Scientists, and Drug Development Professionals
The extreme toxicity of the nerve agent Sarin (GB) necessitates the use of less toxic simulants in research and development for detection, decontamination, and personal protection technologies. An ideal simulant mimics Sarin's physical and chemical properties without posing a significant health risk. This guide provides a comparative analysis of Dimethyl Ethylphosphonate (DMEP), likely a reference to Diethyl Methylphosphonate (DEMP), and other common Sarin simulants, supported by available data.
Physicochemical Properties: Sarin vs. Simulants
The selection of an appropriate simulant is critically dependent on the specific application. Properties such as vapor pressure, density, and boiling point are crucial for studies on agent dispersal and decontamination, while structural similarities are key for research on thermal decomposition. The following table summarizes key physicochemical properties of Sarin and its common simulants.
| Property | Sarin (GB) | DMMP | DIMP | DIFP | DEMP (DMEP) |
| Molecular Formula | C₄H₁₀FO₂P | C₃H₉O₃P | C₇H₁₇O₃P | C₆H₁₄FO₃P | C₅H₁₃O₃P |
| Molecular Weight ( g/mol ) | 140.1 | 124.08[1] | 180.18 | 184.15 | 152.12 |
| Vapor Pressure (mmHg at 25°C) | 2.1 - 2.9[2] | ~0.9 | ~0.08 | ~0.6 | ~0.4 |
| Density (g/mL at 25°C) | 1.09 | 1.16 | 1.01 | 1.09 | 1.08 |
| Boiling Point (°C) | 147 - 158[3][4] | 181 | 215-216 | 183 | 198-199 |
| Water Solubility | Miscible[2] | Soluble[1] | Slightly Soluble | Soluble | Soluble |
Note: Data for simulants is compiled from various sources and may vary slightly between studies. DEMP (Diethyl Methylphosphonate) is used as a proxy for the requested DMEP (this compound), which is less commonly cited as a primary Sarin simulant.
Performance Evaluation of Sarin Simulants
The efficacy of a simulant is not absolute but is instead tied to the specific experimental context.
-
Dimethyl Methylphosphonate (DMMP): As the most widely used simulant, DMMP's popularity stems from its low toxicity and its ability to mimic certain physical properties of Sarin, such as its vapor pressure.[5] It is frequently employed in studies involving adsorption and decomposition on various materials, like metal oxides and metal-organic frameworks (MOFs).[6][7][8][9] However, its structural differences from Sarin mean it is not an ideal candidate for thermal decomposition studies.[10]
-
Diisopropyl Methylphosphonate (DIMP): DIMP is structurally more analogous to Sarin than DMMP because it shares the same isopropoxy group.[10] This structural similarity makes DIMP a more suitable simulant for investigating thermal decomposition mechanisms, as it tends to produce similar breakdown products to Sarin.[10] It is also considered a precursor in some Sarin synthesis routes.[11]
-
Diisopropyl Fluorophosphate (DIFP): DIFP offers a closer structural match to Sarin by possessing both an isopropoxy group and a fluorine atom. This makes it a valuable simulant, particularly in studies where the P-F bond reactivity is a critical factor.
-
Diethyl Methylphosphonate (DEMP): While less common than DMMP and DIMP, DEMP serves as another organophosphate simulant. Its properties place it between DMMP and DIMP in terms of molecular weight and boiling point.
Toxicological Comparison
A primary criterion for a simulant is its significantly lower toxicity compared to the actual agent. Sarin is a potent inhibitor of the enzyme acetylcholinesterase (AChE), leading to a toxic accumulation of the neurotransmitter acetylcholine.[3][12] Simulants, by design, are weak cholinesterase inhibitors and do not replicate Sarin's lethal toxicological effects.[1]
| Compound | LCt₅₀ (inhalation, human, mg·min/m³) | LD₅₀ (dermal, human, mg/70kg) | Toxicity Class |
| Sarin (GB) | 35 - 70[13] | 1700[13] | Extremely High |
| DMMP | > 8,300 (rat, 4h) | > 2,000 (rabbit) | Low |
| DIMP | > 5,000 (rat, 4h) | > 2,000 (rabbit) | Low |
| DIFP | ~3,000 (rat, 1h) | ~400 (rat) | Moderate |
| DEMP | Not readily available | ~5,800 (rabbit) | Low |
LCt₅₀: The concentration-time product that is lethal to 50% of the exposed population. LD₅₀: The dose that is lethal to 50% of the population. Toxicity data for simulants are primarily from animal studies and are provided for comparative purposes to illustrate the vast difference in magnitude from Sarin.
Experimental Protocols & Methodologies
The evaluation of Sarin simulants involves a range of experimental techniques designed to compare their behavior to the actual agent under various conditions.
Adsorption and Decomposition Studies
This protocol is commonly used to assess the effectiveness of materials for filtration and decontamination.
-
Objective: To measure the adsorption capacity and decomposition rate of a simulant on a sorbent material (e.g., activated carbon, metal oxides, MOFs).
-
Methodology:
-
A known quantity of the sorbent material is placed in a reaction chamber.
-
A controlled flow of gas containing a specific concentration of the simulant vapor is passed through the chamber.
-
The concentration of the simulant in the effluent gas is monitored over time using techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).[9]
-
The "breakthrough" time, when the simulant is no longer fully adsorbed and is detected in the effluent, is measured to determine the material's capacity.
-
Temperature-programmed desorption (TPD) can be subsequently used, where the material is heated, and the desorbed molecules are analyzed to identify decomposition products.[8]
-
Colorimetric Gas-Phase Reactivity Tests
This method is used to evaluate the performance of chemical sensors designed for nerve agent detection.
-
Objective: To compare the color change response of a sensor to Sarin and its simulants.
-
Methodology:
-
A sensor material (e.g., a dye-impregnated substrate) is placed in a sealed test chamber.
-
A controlled concentration of Sarin or a simulant vapor is introduced into the chamber.
-
The change in color of the sensor is measured quantitatively over time using a spectrophotometer or a colorimeter.
-
The rate and magnitude of the color change are compared between the actual agent and the various simulants to assess how accurately the simulants predict the sensor's response to Sarin.
-
Visualizations
Caption: Structural comparison of Sarin, DMMP, and DIMP.
Caption: Experimental workflow for evaluating simulant adsorption.
Caption: Simplified pathway of Sarin's inhibition of Acetylcholinesterase.
References
- 1. DIMETHYL METHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pnas.org [pnas.org]
- 3. Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sarin - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Review of Acute Human-Toxicity Estimates for GB (Sarin) - Review of Acute Human-Toxicity Estimates for Selected Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of NMR and GC-MS Data for the Characterization of Dimethyl Ethylphosphonate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques for the characterization of Dimethyl ethylphosphonate. By presenting experimental data and detailed protocols, this document aims to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, materials science, and drug development, facilitating a deeper understanding of the cross-validation process for this compound.
Data Presentation
The following tables summarize the key quantitative data obtained from NMR and GC-MS analyses of this compound.
Table 1: NMR Spectral Data for this compound
| Parameter | ¹H NMR | ¹³C NMR | ³¹P NMR |
| Chemical Shift (δ) / ppm | No comprehensive data available in search results. | A spectrum is available on SpectraBase, but detailed chemical shifts and coupling constants are not readily provided in the search results.[1] | No comprehensive data available in search results. |
| Coupling Constants (J) / Hz | Data not available. | Data not available. | Data not available. |
| Solvent | Not specified. | Not specified. | Not specified. |
| Reference Standard | Not specified. | Not specified. | Not specified. |
Table 2: GC-MS Data for this compound
| Parameter | Value |
| Retention Time (RT) | Not specified in search results. |
| Molecular Ion (M⁺) | m/z 138 |
| Major Fragment Ions (m/z) | 110 (Top Peak), 109 (2nd Highest), 97, 79, 65, 47[1] |
Note: The fragmentation pattern can be influenced by the ionization energy and the specific GC-MS instrumentation used. The provided data is based on publicly available spectral databases.
Experimental Protocols
Detailed methodologies for acquiring NMR and GC-MS data for this compound are provided below. These protocols are based on general procedures for the analysis of organophosphorus compounds and can be adapted for specific instrumentation and research needs.
NMR Spectroscopy Protocol
Objective: To acquire ¹H, ¹³C, and ³¹P NMR spectra of this compound for structural elucidation and purity assessment.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
Internal standard (e.g., Tetramethylsilane, TMS for ¹H and ¹³C NMR; 85% H₃PO₄ for ³¹P NMR)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ³¹P nuclei.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of the internal standard (TMS for ¹H and ¹³C; a sealed capillary with 85% H₃PO₄ can be used for external referencing in ³¹P NMR).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a proton spectrum using a standard pulse sequence.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
For ³¹P NMR:
-
Acquire a proton-decoupled phosphorus spectrum.
-
Set the spectral window to encompass the expected chemical shift range for phosphonates.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm for ¹H and ¹³C; 85% H₃PO₄ at 0 ppm for ³¹P).
-
Integrate the signals to determine the relative ratios of different nuclei.
-
Analyze the coupling patterns to elucidate the molecular structure.
-
GC-MS Protocol
Objective: To determine the retention time and mass fragmentation pattern of this compound for identification and quantification.
Materials:
-
This compound sample
-
High-purity volatile solvent (e.g., Dichloromethane, Methanol)
-
GC vials with septa
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary column suitable for the analysis of polar, volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in the chosen volatile solvent.
-
Transfer the solution to a GC vial and seal it.
-
-
Instrument Setup and Data Acquisition:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to ensure good separation.
-
Injection Mode: Splitless or split injection, depending on the sample concentration.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from a low m/z (e.g., 40) to a value higher than the molecular weight of the analyte (e.g., 200).
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Record the retention time of the peak.
-
Extract the mass spectrum of the peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of NMR and GC-MS data in the characterization of this compound.
Caption: Workflow for the cross-validation of NMR and GC-MS data.
References
A comparative kinetic study of the hydrolysis of Dimethyl ethylphosphonate and Dimethyl methylphosphonate
A detailed examination of the breakdown of two key organophosphorus compounds reveals differences in their reactivity, guided by their molecular structure. This guide provides a comparative kinetic study of the hydrolysis of Dimethyl methylphosphonate (B1257008) (DMMP) and Dimethyl ethylphosphonate (DMEP), offering insights for researchers, scientists, and professionals in drug development and environmental remediation.
While both Dimethyl methylphosphonate (DMMP) and this compound (DMEP) belong to the class of organophosphorus esters, their susceptibility to hydrolysis—a critical degradation pathway—varies. This difference is primarily attributed to the nature of the alkyl group attached to the phosphorus atom. Extensive research has been conducted on the hydrolysis kinetics of DMMP under various conditions, providing a wealth of quantitative data. In contrast, specific kinetic parameters for DMEP hydrolysis are less documented in publicly available literature, necessitating a more qualitative comparison based on the established structure-activity relationships of homologous series of dialkyl phosphonates.
Quantitative Kinetic Data for DMMP Hydrolysis
The hydrolysis of DMMP has been thoroughly investigated, particularly in hot-compressed water, where it follows pseudo-first-order reaction kinetics. The primary products of this reaction are methylphosphonic acid and methanol. The pressure has been observed to have no discernible effect on the rate of hydrolysis in compressed liquid water.
Below is a summary of the kinetic parameters for DMMP hydrolysis under these conditions:
| Compound | Temperature Range (°C) | Pressure (MPa) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 260°C (s⁻¹) |
| Dimethyl methylphosphonate (DMMP) | 200 - 300 | 20 - 30 | 90.17 ± 5.68[1][2] | 10⁷·⁵¹ ± ⁰·⁵⁸[1][2] | ~0.04 |
Comparative Hydrolysis Kinetics: DMMP vs. DMEP
The hydrolysis of phosphonate (B1237965) esters can proceed through different mechanisms depending on the pH of the solution. Under neutral or acidic conditions, the reaction is generally slower, while it is significantly accelerated under basic (alkaline) conditions. The rate of hydrolysis is also influenced by the steric hindrance and electronic effects of the alkyl groups attached to the phosphorus atom.
In the case of DMMP and DMEP, the primary structural difference is the presence of a methyl versus an ethyl group. The ethyl group is bulkier and has a slightly greater electron-donating inductive effect than the methyl group.
-
Steric Hindrance: The larger size of the ethyl group in DMEP is expected to create more steric hindrance around the phosphorus center compared to the methyl group in DMMP. This increased steric bulk can impede the approach of a nucleophile (a water molecule or hydroxide (B78521) ion) to the phosphorus atom, thereby slowing down the rate of hydrolysis.
-
Electronic Effects: While the difference is small, the ethyl group is slightly more electron-donating than the methyl group. This can slightly decrease the electrophilicity of the phosphorus atom, making it less susceptible to nucleophilic attack and thus potentially leading to a slower hydrolysis rate.
Based on these principles, it is reasonable to infer that the hydrolysis of DMEP would proceed at a slower rate than that of DMMP under similar conditions. However, without specific experimental data for DMEP, a quantitative comparison of their hydrolysis rates remains speculative.
Experimental Protocols for Kinetic Studies of Phosphonate Hydrolysis
The following provides a generalized methodology for conducting a kinetic study of the hydrolysis of organophosphonates like DMMP and DMEP.
Objective: To determine the rate constant, activation energy, and other kinetic parameters of the hydrolysis reaction.
Materials:
-
Dimethyl methylphosphonate (DMMP) or this compound (DMEP) of high purity.
-
Deionized water.
-
Buffer solutions for pH control (if studying pH dependence).
-
High-pressure liquid chromatography (HPLC) or gas chromatography (GC) system for quantitative analysis.
-
Nuclear magnetic resonance (NMR) spectrometer for structural confirmation of reactants and products.
-
Constant temperature bath or reactor system.
Procedure:
-
Reaction Setup: A known concentration of the phosphonate ester is prepared in an aqueous solution (or buffered solution). The reaction is typically carried out in a sealed reactor vessel to prevent the evaporation of volatile compounds. For studies at elevated temperatures and pressures, a specialized high-pressure reactor is required.
-
Temperature Control: The reactor is maintained at a constant, predetermined temperature using a temperature-controlled bath or heating system. A series of experiments are conducted at different temperatures to determine the activation energy.
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn. To quench the reaction, the samples are immediately cooled or mixed with a suitable quenching agent.
-
Quantitative Analysis: The concentration of the unreacted phosphonate ester and/or the concentration of the hydrolysis products in each sample is determined using a calibrated analytical technique such as HPLC or GC.
-
Data Analysis: The concentration of the reactant is plotted against time. The order of the reaction is determined from the shape of this curve. For a pseudo-first-order reaction, a plot of the natural logarithm of the reactant concentration versus time will yield a straight line, the slope of which is the negative of the rate constant (k).
-
Determination of Activation Energy: The rate constants determined at different temperatures are used to construct an Arrhenius plot (ln(k) vs. 1/T). The activation energy (Ea) can be calculated from the slope of this plot (Slope = -Ea/R, where R is the gas constant).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a kinetic study of phosphonate hydrolysis.
References
Benchmarking the Flame Retardant Properties of Dimethyl Ethylphosphonate in Diverse Polymer Matrices: A Comparative Guide
For researchers, scientists, and professionals in materials science and product development, the selection of an appropriate flame retardant is a critical decision impacting safety, performance, and regulatory compliance. This guide provides an objective comparison of the flame retardant properties of Dimethyl Ethylphosphonate (DMEP) and its close analogue, Diethyl Ethylphosphonate (DEEP), across various polymer matrices. The performance of these phosphonates is benchmarked against untreated polymers and, where data is available, against the widely studied Dimethyl Methylphosphonate (DMMP), offering a comprehensive overview supported by experimental data.
This compound (DMEP) and Diethyl Ethylphosphonate (DEEP) are organophosphorus compounds recognized for their potential as effective, halogen-free flame retardants. Their mechanism of action primarily involves vapor-phase inhibition, where the phosphorus-containing compounds decompose upon heating to release radicals that quench the flame propagation reactions. Additionally, they can contribute to a condensed-phase mechanism by promoting the formation of a protective char layer on the polymer surface. This guide synthesizes available data on their performance in key polymer systems, including rigid polyurethane foam (RPUF), and discusses their applicability in other matrices such as epoxy resins and polyesters.
Comparative Performance Analysis
The efficacy of a flame retardant is highly dependent on the polymer matrix in which it is incorporated. The following tables summarize the key flame retardancy performance indicators for DEEP and DMMP in rigid polyurethane foam, based on available experimental data. It is important to note that comprehensive data for DMEP remains limited in publicly accessible literature; therefore, DEEP serves as a close structural and functional analogue for this comparative analysis.
Rigid Polyurethane Foam (RPUF)
Rigid polyurethane foams are widely used in construction and transportation for their excellent insulation properties, but their inherent flammability necessitates the use of flame retardants.
Table 1: Flame Retardant Performance of DEEP in Rigid Polyurethane Foam (RPUF)
| Formulation | Additive Concentration (php) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Total Heat Released (THR) (MJ/m²) |
| Neat RPUF | 0 | 18.6 | - | - |
| RPUF / DEEP | 20 | - | - | Lowest among tested samples |
| RPUF / APP / DEEP | 5 (APP) + 15 (DEEP) | 24.9 | V-0 | 23.43[1] |
php: parts per hundred parts of polyol Data for DEEP alone on LOI and UL-94 was not fully provided in the compared study, however, its significant contribution to the blend's performance is evident.
The data indicates that the incorporation of DEEP, particularly in synergy with ammonium (B1175870) polyphosphate (APP), significantly enhances the flame retardancy of rigid polyurethane foam. A combination of 15 php of DEEP and 5 php of APP elevates the LOI to 24.9% and achieves the highest UL-94 rating of V-0, demonstrating excellent fire safety performance[1]. The cone calorimetry results also show a substantial reduction in the total heat released, a critical factor in mitigating fire intensity[1].
Experimental Protocols
To ensure a clear understanding of the presented data, the following are detailed methodologies for the key experiments cited in this guide.
Limiting Oxygen Index (LOI) Test
The LOI test, conducted according to ASTM D2863 , determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
A vertically oriented specimen of specified dimensions is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney at a controlled flow rate.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified duration or extent of consumption is determined.
-
The LOI is expressed as the volume percentage of oxygen.
UL-94 Vertical Burning Test
The UL-94 vertical burning test is a widely used standard to assess the flammability of plastic materials.
Methodology:
-
A rectangular test specimen is held vertically.
-
A controlled flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
The flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.
-
Observations of dripping particles and their ability to ignite a cotton swatch placed below the specimen are also noted.
-
Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and dripping behavior, with V-0 being the highest rating for self-extinguishing properties.
Cone Calorimetry
Cone calorimetry , performed according to ISO 5660-1 , is a bench-scale test that provides comprehensive data on the combustion behavior of materials.
Methodology:
-
A horizontally oriented sample of the material is exposed to a controlled level of radiant heat from a conical heater.
-
The sample is ignited by a spark igniter.
-
During combustion, various parameters are continuously measured, including:
-
Heat Release Rate (HRR): The amount of heat generated per unit time.
-
Peak Heat Release Rate (pHRR): The maximum value of the HRR.
-
Total Heat Released (THR): The total amount of heat generated throughout the test.
-
Mass Loss Rate (MLR): The rate at which the material loses mass due to combustion.
-
Smoke Production Rate (SPR) and Total Smoke Production (TSP): The amount of smoke generated.
-
Effective Heat of Combustion (EHC): The heat released per unit mass of the material burned.
-
Experimental Workflow and Signaling Pathways
The evaluation of a flame retardant's performance in a polymer matrix follows a structured workflow, from material preparation to comprehensive fire testing.
Experimental workflow for evaluating flame retardant properties.
The flame retardant mechanism of phosphonates like DMEP and DEEP involves both gas-phase and condensed-phase actions.
Flame retardant mechanism of phosphonates.
Conclusion
This compound (DMEP) and its analogue Diethyl Ethylphosphonate (DEEP) demonstrate significant potential as effective halogen-free flame retardants. The available data, primarily for DEEP in rigid polyurethane foams, shows a marked improvement in flame retardancy, particularly when used in synergistic systems with other flame retardants like ammonium polyphosphate. Achieving high-performance metrics such as a V-0 rating in the UL-94 test and a substantial reduction in heat release highlights their value in enhancing the fire safety of polymer materials.
However, a notable gap exists in the publicly available literature regarding comprehensive, comparative data for DMEP and DEEP across a wider range of polymer matrices. Further research is warranted to generate this data, which would enable a more complete and direct comparison of their performance in polymers such as epoxy resins, polyesters, polyamides, and polycarbonates. Such studies would be invaluable for material scientists and engineers in selecting the optimal flame retardant solution for their specific applications, balancing fire safety requirements with other critical material properties. As the demand for high-performance, environmentally friendly flame retardants continues to grow, phosphonates like DMEP and DEEP are poised to play an increasingly important role.
References
Safety Operating Guide
Proper Disposal of Dimethyl Ethylphosphonate: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of dimethyl ethylphosphonate. This document provides immediate safety protocols, logistical procedures, and detailed disposal plans to ensure laboratory safety and regulatory compliance.
This compound is an organophosphorus compound that requires careful management as a hazardous chemical waste.[1] Improper disposal can pose significant risks to human health and the environment. Adherence to established safety protocols and regulatory guidelines is paramount for any laboratory handling this substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations for hazardous waste management.
Personal Protective Equipment (PPE): When handling this compound, all personnel must wear appropriate PPE to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant laboratory coat.
-
Respiratory Protection: In cases of potential aerosol generation or inadequate ventilation, a respirator with an appropriate cartridge for organic vapors should be used.
Spill Management: In the event of a spill, the area should be evacuated, and ventilation should be increased. Wearing appropriate PPE, the spill should be absorbed with an inert material like vermiculite (B1170534) or sand. The contaminated material must be collected into a sealed, properly labeled container for disposal as hazardous waste. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) office.[2]
Waste Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations.[3] It is classified as a hazardous waste and must not be disposed of in regular trash or down the drain.[1]
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be classified as hazardous waste.
-
It is crucial to segregate this compound waste from other waste streams to avoid incompatible chemical reactions.[4]
Step 2: Containerization and Labeling
-
Use a suitable, leak-proof container that is chemically compatible with this compound. Plastic containers are generally preferred over glass.[5]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the concentration and hazard symbols.[2]
-
Keep the container securely closed at all times, except when adding waste.[4]
Step 3: Storage
-
Store the waste container in a designated and well-ventilated satellite accumulation area (SAA) at or near the point of generation.[4][5]
-
The SAA must be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[3]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in an SAA.[5]
Step 4: Disposal through a Licensed Contractor
-
The most secure and recommended method for the disposal of this compound is through a licensed hazardous waste contractor.[2]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste.[2]
Chemical Treatment of Organophosphorus Waste
For laboratories with the appropriate facilities and trained personnel, chemical treatment of small quantities of organophosphorus compounds can be an option to reduce their hazard before final disposal. Acidic hydrolysis is a recognized method for breaking down these compounds.
| Parameter | Condition | Efficacy | Reference |
| Treatment Method | Acidic Hydrolysis and Precipitation | Removal of total phosphorus, organophosphate, sulfides, and NH3-N exceeded 90%. COD removal was ~60%. | [6] |
| Initial pH | Decreasing initial pH values | Increased removal of organophosphate, sulfide, and COD. | [6] |
| Temperature & Time | Increased hydrolysis temperature and time | Favored the removal of all pollutants. | [6] |
| Precipitation Agent | 15.0 wt% Ca(OH)2 | Sufficient for the removal of inorganic phosphorus and residual NH3-N. | [6] |
Experimental Protocol: In-Lab Neutralization via Acidic Hydrolysis
This protocol is intended for the treatment of small quantities of this compound waste under controlled laboratory conditions by trained personnel.
Materials:
-
This compound waste
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Calcium hydroxide (B78521) (Ca(OH)₂) slurry (15.0 wt%)
-
pH meter and litmus (B1172312) paper
-
Stir plate and stir bar
-
Appropriate reaction vessel and secondary containment
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Work in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Acidification: Place the this compound waste in the reaction vessel. Slowly and with constant stirring, add concentrated acid to lower the pH. Monitor the pH continuously.
-
Hydrolysis: Gently heat the acidified solution while stirring. The temperature and duration will depend on the concentration of the waste. The process should be monitored to ensure the breakdown of the organophosphate.
-
Neutralization and Precipitation: After the hydrolysis is complete and the solution has cooled, slowly add the calcium hydroxide slurry to neutralize the excess acid and precipitate the inorganic phosphorus.
-
Final pH Adjustment: Adjust the final pH of the solution to be between 5.5 and 9.0 before it can be considered for further evaluation for disposal.[1]
-
Waste Disposal: The precipitated solids and the treated liquid must still be disposed of as hazardous waste through your institution's EHS office, but the primary hazard of the organophosphate has been reduced.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Treatment of organophosphate-contaminated wastewater by acidic hydrolysis and precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Dimethyl ethylphosphonate
Essential Safety and Handling Guide for Dimethyl Ethylphosphonate
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] It is a combustible liquid and may be harmful if swallowed or inhaled.[1][5][6][7] Some related organophosphorus compounds are suspected of causing genetic defects and reproductive harm.[8]
Hazard Summary
| Hazard Type | Description |
| Eye Irritation | Causes serious eye irritation.[2][3][4][8] |
| Skin Irritation | Causes skin irritation.[1][2][3][4] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2][3][4][5][7] |
| Ingestion | May be harmful if swallowed.[6][7] |
| Flammability | Combustible liquid.[1][5][6][8][9] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6] Always inspect gloves for tears or holes before use. After handling, wash and dry hands thoroughly.[6] |
| Eyes/Face | Safety goggles and/or face shield | Chemical goggles or safety glasses should be worn.[3] A face shield provides an additional layer of protection.[3] |
| Body | Laboratory coat or disposable suit | A standard lab coat is the minimum requirement. For larger quantities or in case of potential splashing, Tyvek-type disposable sleeves or a full suit should be used.[5] |
| Respiratory | Use in a well-ventilated area/fume hood | All handling of this compound should be conducted in a certified chemical fume hood.[10] If a fume hood is not available or for large spills, a self-contained breathing apparatus (SCBA) should be used.[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
- Ensure a chemical fume hood is operational and available.
- Assemble all necessary PPE and ensure it is in good condition.[11]
- Locate the nearest emergency eyewash station and safety shower.[3]
- Have spill containment materials (e.g., absorbent pads, vermiculite) readily accessible.[9]
2. Handling the Chemical:
- Don all required PPE before entering the designated handling area.
- Conduct all work with this compound inside a chemical fume hood to avoid inhalation of vapors.[10]
- Ground all equipment when transferring the chemical to prevent static discharge, as it is a combustible liquid.[9]
- Avoid all personal contact with the chemical, including inhalation.[1]
- Use non-sparking tools.[12]
3. Post-Handling Procedures:
- Tightly close the container of this compound and store it in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[6][8]
- Decontaminate the work area with a suitable cleaning agent.
- Carefully remove PPE, avoiding contact with any contaminated surfaces.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- This compound waste must be collected in a designated, properly labeled, and sealed hazardous waste container.
- Do not mix with other waste streams.[8]
- Contaminated materials, including gloves, absorbent pads, and disposable lab coats, should be considered hazardous waste.
- Seal contaminated disposable items in a vapor-tight plastic bag for disposal.[5]
2. Disposal Procedure:
- All waste must be handled in accordance with local, state, and federal regulations.[13]
- Contact your institution's Environmental Health and Safety (EHS) office for specific disposal instructions and to arrange for pickup of hazardous waste.
- Uncleaned empty containers should be treated as the product itself.[8]
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected skin with plenty of water while removing contaminated clothing. Wash the area thoroughly with soap and water. Seek immediate medical attention.[5] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][10] |
| Ingestion | Do NOT induce vomiting.[5][10] If the person is conscious, rinse their mouth and give one or two glasses of water to dilute the chemical. Seek immediate medical attention.[5] |
| Spill | Evacuate the area and remove all sources of ignition.[12] For small spills, use absorbent paper or other inert material to clean up the liquid.[5] Seal all contaminated materials in a vapor-tight plastic bag for disposal.[5] For large spills, contact your institution's EHS office immediately. |
Visualized Workflows
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. DIMETHYL METHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ysi.com [ysi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
